(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (Pretomanid) For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-Nitro-6,7-dih...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (Pretomanid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, more commonly known as Pretomanid (formerly PA-824), represents a significant advancement in the global fight against tuberculosis (TB), particularly its multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms.[1][2] Developed by the non-profit organization TB Alliance, Pretomanid is a nitroimidazooxazine antimycobacterial agent that has become a cornerstone of novel, shorter, and more effective treatment regimens.[3][4] Approved by the U.S. Food and Drug Administration (FDA) in 2019 and the European Medicines Agency (EMA) in 2020, it is used as part of a three-drug combination with bedaquiline and linezolid (BPaL regimen).[3][4][5]
This guide provides a comprehensive technical overview of Pretomanid's chemical properties, mechanism of action, synthesis, pharmacokinetics, and analytical methodologies, designed to serve as a vital resource for professionals in the field of drug discovery and development. Its unique dual mechanism, targeting both actively replicating and dormant, non-replicating Mycobacterium tuberculosis (M.tb), underscores its importance in developing therapies that can shorten treatment duration and combat persistent infections.[1][6][7]
Chemical Identity and Physicochemical Properties
Pretomanid is a synthetic organic compound belonging to the nitroimidazole class.[3][8] Its chemical structure is foundational to its prodrug nature and subsequent activation within the mycobacterial cell.
C₁₄H₁₂F₃N₃O₅ (for the derivative in some literature); C₆H₇N₃O₄ (for the core structure)
Molar Mass
359.26 g·mol⁻¹ (for the derivative); 185.14 g·mol⁻¹ (for the core structure)
Canonical SMILES
C1[O-]">C@@HOCC3=CC=C(C=C3)OC(F)(F)F
InChI Key
ZLHZLMOSPGACSZ-NSHDSACASA-N
Note: The IUPAC name, SMILES, and InChI Key provided in some databases like Wikipedia correspond to a derivative, (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][5]oxazine, which is the full structure of the drug Pretomanid. The user's query refers to the core alcohol structure.
Physicochemical Characteristics
Pretomanid's physicochemical properties are critical determinants of its pharmacological behavior. It is characterized as a highly lipophilic compound with low aqueous solubility, factors that influence its absorption and distribution.[1][8]
Data not readily available in provided search results.
Melting Point
Data not readily available in provided search results.
Boiling Point
446.2°C at 760 mmHg (Predicted for the core structure)
[]
Density
1.91 g/cm³ (Predicted for the core structure)
[]
The lipophilicity of Pretomanid allows it to diffuse across the lipid-rich mycobacterial cell wall with relative ease.[8] However, its poor solubility presents formulation challenges, which are often addressed in its pharmaceutical dosage form.
Mechanism of Action: A Dual Threat to M. tuberculosis
Pretomanid is a prodrug, meaning it requires intracellular activation to exert its bactericidal effects.[14] Its mechanism is multifaceted, targeting M.tb through two distinct pathways, making it effective against both replicating and non-replicating (persistent) bacteria.[6][7]
Activation Pathway
The activation of Pretomanid is a critical first step, mediated by a deazaflavin-dependent nitroreductase (Ddn) enzyme unique to mycobacteria.[5][6][8] This enzyme utilizes the reduced form of cofactor F420 (F420H2) as an electron donor to reduce the nitro group of Pretomanid.[6][8]
Caption: Dual mechanism of action of Pretomanid under different oxygen conditions.
Synthesis and Manufacturing
The synthesis of Pretomanid has been a subject of significant research to develop efficient, safe, and scalable processes. Early routes were hindered by the use of hazardous or explosive starting materials. [15]More recent developments have focused on safer and more streamlined approaches.
Overview of a Modern Synthetic Route
A notable advancement involves a three-step linear synthesis starting from readily available protected (R)-glycidols and 2-bromo-4-nitro-1H-imidazole. [16]This method avoids hazardous intermediates and employs a one-pot deprotection/cyclization step, achieving an isolated yield of up to 40%.
[16]
Experimental Protocol: Gram-Scale Synthesis
The following protocol is a conceptual summary based on published efficient synthesis methodologies.
[16][17]
Objective: To synthesize Pretomanid via a safe and efficient multi-step process.
Key Steps:
Step 1: N-Alkylation: Nucleophilic substitution reaction between 2-bromo-4-nitroimidazole and a protected (R)-glycidol. The choice of protecting group (e.g., TBS, PMBz) is critical to prevent side reactions.
[16][17]2. Step 2: Aryl Moiety Installation: Attachment of the 4-(trifluoromethoxy)benzyl group.
Step 3: One-Pot Deprotection and Cyclization: Removal of the protecting group and subsequent intramolecular cyclization to form the oxazine ring of Pretomanid. This is often achieved using a base like potassium carbonate in methanol at low temperatures.
[16]
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
Introduction (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, a member of the bicyclic nitroimidazole class of compounds, represents a significant scaffold in the development of novel therapeutics. The presence of t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, a member of the bicyclic nitroimidazole class of compounds, represents a significant scaffold in the development of novel therapeutics. The presence of the nitro group on the imidazole ring is a key determinant of the biological activity of this class, which has shown considerable promise, particularly in the field of infectious diseases. Notably, the stereochemistry at the 6th position, being the (R)-enantiomer, has been observed to confer greater tuberculostatic activity in related nitroimidazodihydrooxazoles when compared to its (S)-counterpart[1][2].
This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they critically influence a compound's formulation, delivery, and ultimately, its therapeutic efficacy. While specific experimental data for this particular enantiomer is not extensively available in public literature, this guide synthesizes information from closely related, well-studied nitroimidazole drugs such as Pretomanid (PA-824) and Delamanid (OPC-67683) to provide a robust framework for its characterization. The methodologies presented herein are based on established analytical techniques for this class of compounds.
Molecular Structure and Basic Properties
The foundational characteristics of a molecule are dictated by its structure. The bicyclic nature of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol imparts a rigid framework, while the nitro group and the hydroxyl moiety introduce polarity and potential for hydrogen bonding.
Aqueous solubility is a critical physicochemical parameter that profoundly impacts a drug's absorption and bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy. For parenteral formulations, solubility in various pharmaceutically acceptable solvents is a key consideration. The presence of both polar (hydroxyl, nitro) and non-polar (bicyclic core) regions in (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol suggests a complex solubility profile. Related nitroimidazole compounds, such as Delamanid, are known to be insoluble in water, highlighting the potential for solubility challenges with this class of molecules[4].
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of the target compound.
1.2.1. Causality of Experimental Choices
The shake-flask method is chosen for its ability to determine the thermodynamic equilibrium solubility, providing a true measure of the compound's intrinsic solubility. The selection of various pH buffers is crucial as the ionization state of the molecule can significantly influence its solubility.
1.2.2. Step-by-Step Methodology
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.
Sample Preparation: Add an excess amount of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol to vials containing a known volume of each buffer. The excess solid ensures that equilibrium is reached.
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow for equilibrium to be established.
Sample Collection and Preparation: After equilibration, carefully withdraw an aliquot from each vial, ensuring no solid material is transferred. Centrifuge the aliquots to pellet any suspended solids.
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each buffer.
1.3. Expected Outcomes and Data Presentation
The solubility of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is expected to be low in aqueous media, similar to other bicyclic nitroimidazoles like Pretomanid, which has a solubility of approximately 0.33 mg/ml in a 1:2 solution of DMSO:PBS (pH 7.2)[5]. The solubility may exhibit some pH dependency due to the presence of the imidazole ring.
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Nitroaromatic compounds can be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Therefore, a thorough understanding of the stability of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is essential for determining its shelf-life and appropriate storage conditions.
2.2. Experimental Protocol: Forced Degradation Studies and Stability-Indicating HPLC Method Development
This protocol describes a systematic approach to investigating the degradation pathways of the target compound and developing a stability-indicating analytical method.
2.2.1. Causality of Experimental Choices
Forced degradation studies are designed to accelerate the degradation of the compound under harsh conditions to identify potential degradation products and pathways. The development of a stability-indicating HPLC method is crucial to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability over time.
2.2.2. Step-by-Step Methodology
Forced Degradation Conditions:
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature.
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
HPLC Method Development:
Develop a reverse-phase HPLC method capable of separating the parent compound from all observed degradation products. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for nitroimidazole compounds.
Optimize the mobile phase composition, flow rate, and column temperature to achieve adequate resolution.
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Analysis of Stressed Samples: Analyze the samples from the forced degradation studies using the validated stability-indicating HPLC method.
Identification of Degradants: If significant degradation is observed, use techniques such as LC-MS/MS to identify the structure of the major degradation products.
2.3. Visualization of Experimental Workflow
Caption: Workflow for forced degradation studies and stability-indicating method development.
Section 3: Crystal Structure and Polymorphism
3.1. Theoretical Importance
The solid-state properties of a drug, including its crystal structure and potential for polymorphism, can have a significant impact on its physicochemical properties, such as solubility, dissolution rate, and stability. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. Identifying and characterizing the most stable polymorphic form is crucial for ensuring consistent product quality and performance.
3.2. Experimental Protocol: X-ray Crystallography and Polymorph Screening
This protocol describes the use of X-ray crystallography to determine the three-dimensional structure of the compound and methods for screening for potential polymorphs.
3.2.1. Causality of Experimental Choices
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound, providing detailed information about bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction (PXRD) is a powerful tool for routine identification of crystalline phases and for detecting polymorphism.
3.2.2. Step-by-Step Methodology
Single Crystal Growth:
Grow single crystals of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol suitable for X-ray diffraction. This can be achieved through various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
Single-Crystal X-ray Diffraction (SCXRD):
Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
Solve and refine the crystal structure to determine the atomic coordinates and molecular packing.
Polymorph Screening:
Perform crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different polymorphic forms.
Analyze the resulting solid phases using Powder X-ray Diffraction (PXRD). Different polymorphs will exhibit distinct PXRD patterns.
Further characterize any identified polymorphs using techniques such as Differential Scanning Calorimetry (DSC) to determine their melting points and thermal stability, and Thermogravimetric Analysis (TGA) to assess their solvent content.
Structure-Property Relationship Analysis:
Correlate the determined crystal structure with the observed physicochemical properties, such as solubility and stability. For example, intermolecular hydrogen bonding networks can significantly influence these properties.
3.3. Visualization of Logical Relationships
Caption: Logical workflow for crystal structure analysis and polymorph screening.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the key physicochemical properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. While specific experimental data for this compound remains to be fully elucidated in the public domain, the methodologies and expected outcomes presented, based on established scientific principles and data from analogous nitroimidazole compounds, offer a valuable resource for researchers in the field. A thorough characterization of its solubility, stability, and solid-state properties is a critical step in the journey of developing this promising scaffold into a potential therapeutic agent. The protocols and insights provided herein are intended to guide and inform these essential drug development activities.
References
Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. (2020). Molecules, 25(18), 4283. [Link]
Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. (2020). ResearchGate. [Link]
Solubility Enhancement and Inhalation Delivery of Cyclodextrin-Based Inclusion Complex of Delamanid for Pulmonary Tuberculosis Treatment. (2023). AAPS PharmSciTech, 24(1), 49. [Link]
Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. (2016). Bioorganic & Medicinal Chemistry Letters, 26(6), 1648-1651. [Link]
Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. ResearchGate. [Link]
Source, disposition, and resistance phenotypes of isolates collected... ResearchGate. [Link]
Synthesis, structure and biological evaluation of novel bicyclic nitroimidazole derivatives. (2012). Archiv der Pharmazie, 345(6), 463-467. [Link]
Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. (2008). Journal of Medicinal Chemistry, 51(15), 4632-4642. [Link]
Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. (2022). Accounts of Chemical Research, 55(19), 2827-2841. [Link]
7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. (2017). Journal of Medicinal Chemistry, 60(10), 4234-4250. [Link]
An In-depth Technical Guide to the Structural Elucidation of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol Introduction (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a pivotal chiral intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Structural Elucidation of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
Introduction
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a pivotal chiral intermediate in the synthesis of advanced nitroimidazole-based therapeutics. Its bicyclic structure and defined stereochemistry are crucial for the biological activity of drugs like Pretomanid (PA-824) and Delamanid, which are instrumental in combating tuberculosis. The precise confirmation of its three-dimensional structure is a non-negotiable prerequisite for its use in Good Manufacturing Practice (GMP) synthesis of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this molecule. We will move beyond a simple listing of techniques to explain the strategic reasoning behind the analytical workflow, ensuring a self-validating system from initial synthesis to final stereochemical confirmation. This document is intended for researchers, chemists, and quality control professionals in the field of drug development and manufacturing.
Overview of the Target Structure
The primary objective is to verify the molecular constitution, connectivity, and absolute stereochemistry of the target compound.
Key Features: A fused imidazo[2,1-b]oxazine ring system, a nitro group activating the imidazole ring, and a single stereocenter at the C6 position bearing a hydroxyl group.
Caption: Core structure and properties of the target molecule.
The Elucidation Workflow: A Multi-Pronged Approach
Caption: A logical workflow for unambiguous structure determination.
Chiral Synthesis: Establishing the Foundation
The foundation of this analysis is a robust, stereocontrolled synthesis. The goal is not merely to produce the compound, but to do so in a way that provides high confidence in its enantiomeric form before analytical confirmation. A common and effective strategy involves the cyclization of a chiral precursor derived from a commercially available chiral building block.
A plausible synthetic route starts with the alkylation of 2-chloro-4-nitroimidazole with a protected chiral C3 synthon, such as (R)-glycidyl tosylate or a derivative of (R)-3-chloro-1,2-propanediol. This is followed by deprotection and base-mediated intramolecular cyclization to form the oxazine ring.
Protocol: Stereoselective Synthesis
Step 1: Alkylation. To a solution of 2-chloro-4-nitroimidazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0°C.
Stir for 30 minutes, then add a solution of (R)-glycidyl tosylate (1.05 eq) in DMF.
Allow the reaction to warm to room temperature and stir for 12-18 hours until LC-MS analysis indicates complete consumption of the starting imidazole.
Step 2: Work-up. Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
Step 3: Cyclization. The crude epoxide intermediate is dissolved in an alcohol (e.g., methanol) and treated with a base like potassium carbonate (K₂CO₃, 2.0 eq).
The mixture is heated to reflux for 4-6 hours. The base catalyzes the intramolecular ring-opening of the epoxide by the imidazole nitrogen, directly forming the desired bicyclic alcohol.
Step 4: Purification. After cooling, the solvent is removed, and the residue is purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol as a solid.
Spectroscopic and Spectrometric Analysis
With the purified compound in hand, we proceed to detailed analysis to confirm its molecular formula and connectivity.
High-Resolution Mass Spectrometry (HRMS)
Causality: The primary goal is to experimentally determine the elemental composition. This is a fundamental check that validates the synthetic outcome against the theoretical target. HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous assignment of a molecular formula.
Protocol:
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Acquire the spectrum in positive ion mode. The ESI process is gentle and typically produces the protonated molecular ion [M+H]⁺.
Data Interpretation: The resulting spectrum is analyzed for the high-accuracy m/z value of the most intense ion in the molecular ion cluster.
Parameter
Theoretical Value
Experimental Result (Expected)
Formula
C₆H₇N₃O₄
C₆H₇N₃O₄
Ion
[M+H]⁺
[M+H]⁺
Calculated m/z
186.0458
186.0455
Mass Error
-
< 5 ppm
This result provides high confidence that the synthesized molecule has the correct elemental composition.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence or absence of characteristic absorption bands serves as a crucial qualitative check.
Protocol:
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer.
Apply pressure to ensure good contact.
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: The spectrum is inspected for characteristic vibrational frequencies.
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
O-H (Alcohol)
Stretch, hydrogen-bonded
3500 - 3200 (broad)
C-H (sp³)
Stretch
3000 - 2850
C=N (Imidazole)
Stretch
1650 - 1550
NO₂ (Nitro)
Asymmetric Stretch
1560 - 1515
NO₂ (Nitro)
Symmetric Stretch
1360 - 1310
C-O (Alcohol/Ether)
Stretch
1260 - 1000
The observation of these bands is consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A full suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the C-H framework.
Protocol:
Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing polar compounds and ensures that the hydroxyl proton is observable.
Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):
¹H NMR
¹³C{¹H} NMR
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
²D COSY (Correlation Spectroscopy)
²D HSQC (Heteronuclear Single Quantum Coherence)
²D HMBC (Heteronuclear Multiple Bond Correlation)
Data Interpretation:
¹H and ¹³C NMR Assignments (in DMSO-d₆, expected shifts)
Position
Atom Type
¹³C δ (ppm)
¹H δ (ppm)
¹H Multiplicity
¹H Integration
Key COSY Correlations
Key HMBC Correlations
2
C
~148.5
-
-
-
-
-
3a
C
~130.0
7.65
s
1H
-
C2, C5, C7a
5
CH₂
~49.0
4.25, 4.05
m, m
2H
H-6
C3a, C6, C7a
6
CH
~68.0
4.80
m
1H
H-5, H-7, OH
C5, C7, C7a
7
CH₂
~55.0
4.15, 3.95
m, m
2H
H-6
C6, C7a
7a
C
~118.0
-
-
-
-
-
6-OH
OH
-
5.80
d
1H
H-6
C6
DEPT-135: This experiment confirms the assignments from the table, showing two positive signals (CH) and two negative signals (CH₂), consistent with the structure.
COSY: This experiment is crucial for identifying adjacent protons. It will show clear correlations between H-5/H-6 and H-6/H-7, establishing the -CH₂-CH(OH)-CH₂- spin system of the oxazine ring. A correlation between the hydroxyl proton and H-6 may also be observed.
HSQC: This directly links each proton signal to its attached carbon, solidifying the assignments made in the table.
HMBC: This is the key experiment for assembling the bicyclic system. It reveals 2- and 3-bond correlations. Critical correlations to look for are:
From the imidazole proton (H-3a) to carbons C5 and C7a, bridging the imidazole and oxazine rings.
From the H-5 protons to C3a and C6.
From the H-7 protons to C6 and C7a.
The successful acquisition and interpretation of this complete NMR dataset provide irrefutable proof of the molecule's connectivity.
Stereochemical Determination: Confirming the (R)-Configuration
While NMR confirms the connectivity, it does not reveal the absolute configuration at the C6 stereocenter. This requires specialized techniques.
Causality: Chiral HPLC is the industry-standard method for determining the enantiomeric purity of a chiral compound. By using a stationary phase that can diastereomerically interact with the enantiomers, it allows for their separation and quantification.
Protocol:
Develop a separation method: Screen various chiral columns (e.g., Daicel Chiralpak series) with different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures).
Analyze a racemic standard: Synthesize or purchase a small amount of the racemic (R/S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. Injecting this standard will produce two separate peaks, establishing the retention times (t_R) for each enantiomer.
Analyze the synthesized sample: Prepare a solution of the synthesized (R)-enantiomer at a known concentration and inject it under the optimized conditions.
Data Interpretation: The chromatogram of the synthesized sample should show a single major peak with a retention time that matches one of the two peaks from the racemic standard. The enantiomeric excess (e.e.) can be calculated as: e.e. (%) = ([Area_Major - Area_Minor] / [Area_Major + Area_Minor]) * 100. For use in GMP synthesis, the e.e. must be >99.5%.
An In-Depth Technical Guide to the Mechanism of Action of Nitroimidazo-oxazine Compounds
Abstract Nitroimidazo-oxazines represent a pivotal class of antimicrobial agents, particularly in the fight against multidrug-resistant tuberculosis (MDR-TB). This guide provides a comprehensive technical overview of the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Nitroimidazo-oxazines represent a pivotal class of antimicrobial agents, particularly in the fight against multidrug-resistant tuberculosis (MDR-TB). This guide provides a comprehensive technical overview of their mechanism of action, from prodrug activation to their dual cytotoxic effects. We will delve into the critical roles of the deazaflavin-dependent nitroreductase (Ddn) and its cofactor F420, the subsequent inhibition of mycolic acid biosynthesis, and the generation of reactive nitrogen species. Furthermore, this document will explore the genetic basis of resistance and provide detailed experimental protocols for researchers in the field of drug development.
Introduction: The Rise of Nitroimidazo-oxazines in Antimicrobial Therapy
The emergence of drug-resistant pathogens, especially Mycobacterium tuberculosis, has created an urgent need for novel therapeutics with unique mechanisms of action. Nitroimidazo-oxazines, a class of nitroaromatic compounds, have emerged as a promising solution. Key examples include delamanid and pretomanid, which have demonstrated significant efficacy against both replicating and non-replicating (persistent) mycobacteria.[1][2]
A defining characteristic of these compounds is their nature as prodrugs, requiring bioreductive activation within the target pathogen to exert their antimicrobial effects. This intrinsic requirement for pathogen-specific enzymatic activity provides a degree of selective toxicity. This guide will dissect the molecular cascade initiated by these compounds, offering a granular view for researchers and drug development professionals.
The Dual Mechanism of Action: A Two-Pronged Attack
The bactericidal activity of nitroimidazo-oxazines stems from a dual mechanism that cripples the mycobacterial cell from both the outside and inside. This multifaceted approach is a key attribute of their potency.
Reductive Activation: The "On Switch" for Cytotoxicity
Nitroimidazo-oxazines are inert until they enter the mycobacterial cell and are activated by a specific enzymatic pathway.
The Ddn/F420 System: A Gateway to Activity
The activation of nitroimidazo-oxazines is a multi-step process orchestrated by a unique bacterial enzyme system.
Cofactor F420 Biosynthesis: The journey begins with the synthesis of the deazaflavin cofactor F420. This process involves a series of enzymes encoded by the fbiA, fbiB, fbiC, and fbiD genes.[1][3]
F420 Reduction: The F420-dependent glucose-6-phosphate dehydrogenase, encoded by fgd1, reduces the oxidized F420 to its active form, F420H2.[1]
Nitroreductase-mediated Activation: The reduced cofactor, F420H2, then serves as an electron donor for the deazaflavin-dependent nitroreductase (Ddn), the protein product of the ddn (Rv3547) gene.[4] Ddn specifically catalyzes the reduction of the nitro group on the imidazo-oxazine ring.[5] This reduction transforms the prodrug into a highly reactive nitrogen species.[5]
Caption: Reductive activation pathway of nitroimidazo-oxazines.
Downstream Cytotoxic Effects
Once activated, the reactive intermediates of nitroimidazo-oxazines induce a cascade of events that lead to bacterial cell death.
2.2.1. Inhibition of Mycolic Acid Synthesis
A primary target of activated nitroimidazo-oxazines is the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[6] The inhibition of mycolic acid synthesis compromises the integrity of the cell wall, rendering the bacterium susceptible to environmental stresses and host immune responses. Specifically, these compounds have been shown to inhibit the synthesis of methoxy- and keto-mycolic acids.[6]
2.2.2. Generation of Reactive Nitrogen Species (RNS)
The reduction of the nitro group on the imidazo-oxazine ring leads to the release of reactive nitrogen species (RNS), most notably nitric oxide (NO).[5] NO and its derivatives are highly toxic to bacterial cells, causing damage to DNA, proteins, and lipids through nitrosative stress. This respiratory poisoning is particularly effective against non-replicating, persistent mycobacteria that reside in anaerobic environments within the host.[1]
Caption: Dual cytotoxic effects of activated nitroimidazo-oxazines.
Mechanisms of Resistance
Resistance to nitroimidazo-oxazines is primarily associated with mutations in the genes responsible for their activation.[1] This underscores the critical importance of the reductive activation pathway for the efficacy of these drugs.
Genetic Basis of Resistance
Mutations in the following genes have been identified in nitroimidazo-oxazine-resistant strains of M. tuberculosis:
ddn (Rv3547): Mutations in the gene encoding the Ddn nitroreductase are a common cause of resistance. These mutations can lead to a non-functional enzyme that is unable to activate the prodrug.[1]
fgd1: Mutations in the gene for the F420-dependent glucose-6-phosphate dehydrogenase can impair the regeneration of the reduced cofactor F420H2, thus limiting the activation of the nitroimidazo-oxazine.[1]
fbiA, fbiB, fbiC, and fbiD: Mutations in the genes involved in the biosynthesis of cofactor F420 can also lead to resistance by reducing the availability of this essential cofactor.[1][3]
Quantitative Data on Resistance
The following table summarizes the minimum inhibitory concentrations (MICs) of delamanid and pretomanid against susceptible and resistant M. tuberculosis strains, as well as the observed frequency of resistance mutations.
The following protocols provide a framework for investigating the mechanism of action of nitroimidazo-oxazine compounds.
Expression and Purification of Ddn (Rv3547)
This protocol describes the recombinant expression and purification of the Ddn enzyme from E. coli.
Cloning: The ddn (Rv3547) gene is PCR amplified from M. tuberculosis H37Rv genomic DNA and cloned into an expression vector (e.g., pET-28a(+)) with a C-terminal His6-tag.
Transformation: The resulting plasmid is transformed into E. coli BL21(DE3) cells.
Expression: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for a further 16-20 hours at 18°C.
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
Purification: The cell lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The His-tagged Ddn protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., PBS with 10% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.
In Vitro Ddn/F420H2 Nitroreductase Activity Assay
This assay measures the ability of purified Ddn to activate a nitroimidazo-oxazine in the presence of its cofactor F420.
Reagents:
Purified Ddn enzyme
Cofactor F420 (can be extracted from M. smegmatis)
NADPH
F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) for F420 reduction
Nitroimidazo-oxazine compound
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
In a 96-well plate, a reaction mixture is prepared containing assay buffer, NADPH, Fgd1, and F420. The mixture is incubated to allow for the reduction of F420 to F420H2.
The nitroimidazo-oxazine compound is added to the wells.
The reaction is initiated by the addition of purified Ddn enzyme.
The decrease in absorbance at 420 nm (corresponding to the oxidation of F420H2) is monitored over time using a microplate reader.
Enzyme activity is calculated based on the rate of F420H2 oxidation.
Metabolic Labeling and Analysis of Mycolic Acids
This protocol allows for the visualization of the effect of nitroimidazo-oxazines on mycolic acid synthesis.
Metabolic Labeling:
M. tuberculosis cultures are grown to mid-log phase.
The cultures are treated with the nitroimidazo-oxazine compound at various concentrations (e.g., 1x and 2x MIC) for a defined period. A no-drug control is included.
[1-¹⁴C]acetate is added to each culture, and the cultures are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized fatty acids and mycolic acids.[8]
Lipid Extraction:
The bacterial cells are harvested by centrifugation.
The cell pellet is subjected to saponification by heating in a mixture of potassium hydroxide in methanol/water.
The mixture is acidified, and the fatty acids (including mycolic acids) are extracted with an organic solvent (e.g., diethyl ether).
Derivatization and TLC Analysis:
The extracted fatty acids are methylated to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) using a methylating agent (e.g., diazomethane).
The FAMEs and MAMEs are spotted onto a silica gel thin-layer chromatography (TLC) plate.
The TLC plate is developed using a solvent system such as hexane:ethyl acetate (e.g., 19:1, v/v).[9]
The separated lipids are visualized by autoradiography or phosphorimaging. The intensity of the bands corresponding to mycolic acids is quantified to determine the extent of inhibition.
Quantification of Nitric Oxide Production using the Griess Assay
This colorimetric assay is used to measure the amount of nitric oxide released by M. tuberculosis upon treatment with a nitroimidazo-oxazine.
Sample Collection:
M. tuberculosis cultures are treated with the nitroimidazo-oxazine compound.
At various time points, the culture supernatants are collected by centrifugation to remove bacterial cells.
Griess Reaction:
In a 96-well plate, the culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[10]
The plate is incubated at room temperature for 10-15 minutes to allow for color development.
Quantification:
The absorbance at 540 nm is measured using a microplate reader.
The concentration of nitrite (a stable product of NO) in the supernatant is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.
Conclusion and Future Perspectives
Nitroimidazo-oxazines represent a significant advancement in the treatment of drug-resistant tuberculosis. Their unique dual mechanism of action, involving the inhibition of mycolic acid synthesis and the generation of reactive nitrogen species, makes them potent bactericidal agents. Understanding the intricacies of their activation pathway and the genetic basis of resistance is crucial for the continued development of this class of drugs and for designing effective treatment regimens that minimize the emergence of resistance. The experimental protocols outlined in this guide provide a foundation for further research into these fascinating and clinically important compounds. Future work should focus on elucidating the precise structure and function of the Ddn enzyme, exploring the full spectrum of downstream targets of the activated drug, and identifying novel strategies to overcome resistance.
References
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An In-depth Technical Guide to (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
CAS Number: 187235-13-8 Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, belonging to the promising class of nitroimidazoox...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 187235-13-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, belonging to the promising class of nitroimidazooxazines, represents a chiral scaffold with significant potential in the development of novel anti-infective agents. This technical guide provides a comprehensive overview of its chemical attributes, a plausible synthetic route, and its anticipated biological mechanism of action, drawing upon the extensive research conducted on the broader nitroimidazooxazine class, including its closely related (S)-enantiomer. The primary therapeutic areas of interest for this class of compounds are tuberculosis and visceral leishmaniasis, addressing urgent global health needs for new and effective treatments against these challenging pathogens. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of this and related compounds.
Introduction: The Therapeutic Promise of Nitroimidazooxazines
The emergence of drug-resistant pathogens poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. The nitroimidazooxazine class of compounds has garnered considerable attention in recent years as potent inhibitors of various pathogens. Notably, this class includes the approved anti-tuberculosis drug Delamanid and the clinical candidate Pretomanid. These agents are prodrugs that undergo bioreductive activation within the target pathogen, a mechanism that confers selectivity and potency. (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a key chiral intermediate and analogue within this class, offering a valuable platform for further drug discovery and development efforts.
Physicochemical Properties
A clear understanding of the physicochemical properties of a drug candidate is fundamental to its development. While specific experimental data for the (R)-enantiomer is not widely published, the following table summarizes its basic properties and predicted characteristics based on its structure and data from its (S)-enantiomer.[][2][3]
The synthesis would likely commence from a chiral starting material or employ a chiral resolution step to isolate the desired (R)-enantiomer. A key intermediate is a chiral epoxide.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology (Hypothetical Protocol)
Epoxide Ring Opening: (R)-glycidol derivative is reacted with 2-amino-4-nitroimidazole in a suitable solvent such as isopropanol. This reaction proceeds via a nucleophilic attack of the amino group on the epoxide, leading to a chiral amino alcohol intermediate.
Cyclization: The resulting amino alcohol is then treated with a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). This promotes an intramolecular cyclization to form the dihydro-5H-imidazo[2,1-b]oxazin ring system.
Purification: The final product, (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, is purified using standard techniques such as column chromatography.
Chiral Purity Analysis: The enantiomeric excess of the final compound should be determined using chiral High-Performance Liquid Chromatography (HPLC).
Mechanism of Action: Bioreductive Activation
The biological activity of nitroimidazooxazines is contingent upon the reductive activation of the nitro group. This process is typically carried out by nitroreductases present in the target pathogen, which are often absent or have different specificities in mammalian cells, providing a basis for selective toxicity.
The Bioreductive Cascade
Under the low-oxygen conditions often found in the microenvironment of pathogens like Mycobacterium tuberculosis or within the phagosomes harboring Leishmania amastigotes, the nitro group of the compound undergoes a series of one-electron reductions.
Application Notes and Protocols for the Chiral Synthesis of Imidazo-Oxazine Derivatives
Introduction: The Significance of Chiral Imidazo-Oxazine Scaffolds in Modern Drug Discovery The imidazo-oxazine heterocyclic system is a cornerstone of modern medicinal chemistry, most notably embodied in the anti-tuberc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral Imidazo-Oxazine Scaffolds in Modern Drug Discovery
The imidazo-oxazine heterocyclic system is a cornerstone of modern medicinal chemistry, most notably embodied in the anti-tuberculosis agent pretomanid.[1][2] This bicyclic nitroimidazole is a critical component of new treatment regimens for multidrug-resistant tuberculosis (MDR-TB), highlighting the therapeutic potential of this structural motif.[3][4] The biological activity of these compounds is intrinsically linked to their stereochemistry, making the development of robust and efficient chiral synthesis methods a paramount concern for researchers in drug discovery and development.
This comprehensive guide provides an in-depth exploration of the primary strategies for the stereocontrolled synthesis of imidazo-oxazine derivatives. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the following core approaches:
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules as starting materials.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity.
Chiral Resolution: Separating enantiomers from a racemic mixture.
These notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical steps necessary to implement these synthetic strategies in the laboratory.
Method 1: Chiral Pool Synthesis - The Pretomanid Approach
The most established route to enantiomerically pure imidazo[2,1-b][1][5]oxazines, such as pretomanid, utilizes a chiral pool strategy. This approach begins with a readily available, enantiopure starting material, thereby embedding the desired stereochemistry from the outset. (R)-glycidol is a common and effective starting point for the synthesis of (S)-pretomanid and related analogues.[1][5][6]
Causality in Experimental Design: The Role of Protecting Groups
A critical consideration in the synthesis of pretomanid from (R)-glycidol is the choice of protecting group for the primary alcohol of the glycidol moiety. The protecting group serves to prevent unwanted side reactions during the subsequent nucleophilic substitution and benzylation steps. The selection of the protecting group can significantly impact reaction yields and ease of purification.[5] Different protecting groups, such as p-methoxybenzoyl (PMB), p-chlorobenzoyl (PCB), p-nitrobenzoyl (PNB), and p-anisoyl, have been investigated to optimize the synthesis.[5] The ideal protecting group should be stable under the reaction conditions for epoxide opening and subsequent alkylation, and then be readily cleavable in a one-pot deprotection/cyclization step to form the final imidazo-oxazine ring system.[5][6]
Experimental Workflow: Chiral Pool Synthesis of Pretomanid
The following diagram illustrates the general workflow for the synthesis of pretomanid starting from a protected (R)-glycidol and 2-bromo-4-nitro-1H-imidazole.
Caption: Workflow for the chiral pool synthesis of pretomanid.
Detailed Protocol: Synthesis of Pretomanid from p-Anisoyl-Protected (R)-Glycidol
This protocol is adapted from an optimized, gram-scale synthesis.[5]
Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole (Epoxide Opening)
To a solution of p-anisoyl-protected (R)-glycidol (1.0 equiv.) in toluene, add 2-bromo-4-nitro-1H-imidazole (1.0 equiv.) and N,N-diisopropylethylamine (DIPEA) (1.2 equiv.).
Heat the reaction mixture to 70 °C and stir for 48 hours. The desired product will begin to precipitate.
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated imidazole intermediate, which can be used in the next step without further purification.
Step 2: Benzylation of the Alkylated Imidazole
Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) in a mixture of toluene and N-methyl-2-pyrrolidone (NMP).
Slowly add a solution of the crude alkylated imidazole from Step 1 in NMP to the sodium hydride suspension over 2 hours, maintaining the temperature below 25 °C.
After the addition is complete, add 4-(trifluoromethoxy)benzyl bromide (1.2 equiv.) and stir the mixture at room temperature for 12-16 hours.
Carefully quench the reaction by the addition of a mixture of acetic acid and water.
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
Filter and concentrate the solution to yield the crude benzylated product.
Step 3: One-Pot Deprotection and Cyclization to Pretomanid
Dissolve the crude benzylated intermediate from Step 2 in acetonitrile.
Add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv.) or potassium carbonate (2.0 equiv.).
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure pretomanid.
Method 2: Asymmetric Catalysis - An Emerging Frontier
While chiral pool synthesis is well-established, there is a growing interest in developing catalytic asymmetric methods for the synthesis of chiral imidazo-oxazines and related heterocycles. These methods offer the potential for more efficient and versatile routes to a wider range of derivatives.
Organocatalysis: A Promising Strategy
Organocatalysis has emerged as a powerful tool for asymmetric synthesis.[7] For the synthesis of related chiral oxazine frameworks, organocatalytic approaches have demonstrated high enantioselectivity. For instance, bifunctional amine-thiourea catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating stereocontrolled bond formation.[7] While a direct application to the imidazo-oxazine core is not yet widely reported, the principles are highly relevant.
Rhodium-Catalyzed Asymmetric Synthesis of Oxazinones
Rhodium catalysis has been successfully employed for the asymmetric synthesis of oxazinones through a ring-opening-lactonization cascade of oxabicyclic alkenes.[8] This method demonstrates the potential of transition metal catalysis to generate chiral heterocyclic scaffolds with high enantioselectivity.
Application Notes and Protocols for (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (Pretomanid) in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, widely known as Pretomanid...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, widely known as Pretomanid (formerly PA-824), in drug discovery and development. This document outlines the compound's mechanism of action, its primary application in the treatment of tuberculosis, and detailed protocols for its in vitro and in vivo evaluation.
Introduction and Scientific Background
Pretomanid is a novel nitroimidazole compound that has emerged as a critical component in the fight against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2][3] It was approved by the United States Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen known as BPaL, which also includes bedaquiline and linezolid.[4][5] Pretomanid is a prodrug, meaning it is administered in an inactive form and requires bioactivation within the target pathogen, Mycobacterium tuberculosis (Mtb).[6] This targeted activation is a key feature of its therapeutic profile. The compound has been the subject of numerous clinical trials, demonstrating its efficacy in treating highly resistant strains of tuberculosis.[1][7]
Mechanism of Action: A Dual Threat to Mycobacterium tuberculosis
Pretomanid's potent antimycobacterial activity stems from a dual mechanism of action that targets both actively replicating and dormant, non-replicating bacilli.[10] This is particularly crucial for the effective treatment of tuberculosis, where dormant bacteria can persist and lead to relapse.
The activation of Pretomanid is a critical first step and is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme present in M. tuberculosis.[6][10][11] This enzyme utilizes the reduced form of the cofactor F420 to reduce the nitro group of Pretomanid.[10]
The activation cascade leads to two primary downstream effects:
Release of Reactive Nitrogen Species: The reduction of Pretomanid generates reactive nitrogen species, most notably nitric oxide (NO).[10][12][13] Nitric oxide is a potent respiratory poison that disrupts the bacterium's cellular respiration and energy production, leading to cell death.[10][12] This mechanism is effective against both replicating and non-replicating bacteria.[10]
Inhibition of Mycolic Acid Synthesis: The activated metabolites of Pretomanid also inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[10][12] This disruption of cell wall integrity renders the bacteria more susceptible to the host's immune response and other antimicrobial agents.[12]
Resistance to Pretomanid is primarily associated with mutations in the ddn gene or genes involved in the biosynthesis of the F420 cofactor, which prevent the activation of the prodrug.[2][13]
Figure 1: Mechanism of action of Pretomanid.
Application in Drug Discovery: Focus on Tuberculosis
Pretomanid's primary application is in the development of novel treatment regimens for tuberculosis, particularly for drug-resistant forms of the disease. Its unique mechanism of action and efficacy against non-replicating bacilli make it a valuable tool for shortening treatment durations and improving outcomes.
Combination Therapy: The BPaL and BPaLM Regimens
Pretomanid is most effective when used in combination with other anti-tuberculosis agents to prevent the emergence of resistance and enhance bactericidal activity. The most notable of these is the BPaL regimen, consisting of Bedaquiline, Pretomanid, and Linezolid.[5] A variation of this, the BPaLM regimen, includes the addition of Moxifloxacin.[9]
Regimen
Components
Recommended Adult Dosage
Duration
BPaL
Bedaquiline, Pretomanid , Linezolid
Bedaquiline: 400 mg daily for 2 weeks, then 200 mg 3 times/week for 24 weeksPretomanid: 200 mg daily Linezolid: 1200 mg daily (dose may be adjusted)
The following protocols provide a framework for the in vitro and in vivo evaluation of Pretomanid.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The determination of the MIC is a fundamental step in assessing the activity of an antimicrobial agent. The following protocol is adapted from established methods for M. tuberculosis.[1][14][15]
Objective: To determine the lowest concentration of Pretomanid that inhibits the visible growth of M. tuberculosis.
Materials:
Pretomanid stock solution (dissolved in DMSO)
M. tuberculosis culture (e.g., H37Rv reference strain or clinical isolates)
Prepare Pretomanid Dilutions: Prepare a serial 2-fold dilution of Pretomanid in 7H9 broth in a 96-well plate. A typical concentration range to test is 0.03 to 2 mg/L.[15] For isolates with suspected resistance, higher concentrations (up to 16 mg/L or higher) may be necessary.[15]
Prepare Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the Pretomanid dilutions. Include a drug-free growth control well and a sterile control well.
Incubation: Seal the plate and incubate at 37°C.
Reading Results: After 7-14 days of incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of Pretomanid that shows no visible growth.
Protocol: Agar Dilution Method
Prepare Drug-Containing Agar: Prepare Middlebrook 7H11 agar supplemented with OADC. While the agar is still molten, add the appropriate volume of Pretomanid stock solution to achieve the desired final concentrations (e.g., 0.25, 0.5, 1.0 µg/mL).[1] Pour the agar into petri dishes and allow them to solidify.
Prepare Inoculum: Prepare a bacterial suspension as described for the broth microdilution method.
Inoculation: Spot-inoculate the agar plates with the bacterial suspension. Include a drug-free control plate.
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3-4 weeks.
Reading Results: The MIC is the lowest concentration of Pretomanid that inhibits bacterial growth.
Figure 3: Workflow for in vivo efficacy testing.
Assessment of Intestinal Permeability using Caco-2 Cells
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Objective: To evaluate the permeability of Pretomanid across a Caco-2 cell monolayer.
Materials:
Caco-2 cells
Transwell inserts
Cell culture medium (e.g., DMEM with FBS)
Pretomanid solution
Lucifer yellow (as a marker of monolayer integrity)
LC-MS/MS for quantification
Protocol:
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.
Permeability Assay:
Apical to Basolateral (A-B) Transport: Add the Pretomanid solution to the apical side of the Transwell insert and fresh medium to the basolateral side.
Basolateral to Apical (B-A) Transport: Add the Pretomanid solution to the basolateral side and fresh medium to the apical side.
Sampling: At various time points, collect samples from the receiver compartment.
Quantification: Analyze the concentration of Pretomanid in the samples using a validated LC-MS/MS method.
Apparent Permeability (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of drug transport
A is the surface area of the membrane
C₀ is the initial concentration of the drug
Concluding Remarks
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (Pretomanid) represents a significant advancement in the treatment of drug-resistant tuberculosis. Its unique mechanism of action, targeting both replicating and non-replicating bacteria, makes it a cornerstone of modern combination therapies. The protocols outlined in these application notes provide a foundation for researchers to further investigate the potential of Pretomanid and other nitroimidazoles in the ongoing effort to combat infectious diseases. Adherence to rigorous experimental design and safety protocols is paramount when working with both the compound and pathogenic mycobacteria.
References
Clinical Tuberculosis. (2020). Taylor & Francis. [Link]
TB medicine pretomanid enters regulatory review process in the United States. (2019). EurekAlert!. [Link]
Pretomanid for the treatment of drug resistant pulmonary tuberculosis: a comprehensive review. ClinPGx. [Link]
Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. PubMed. [Link]
What is the mechanism of Pretomanid?. Patsnap Synapse. [Link]
Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date. Children's Mercy Kansas City. [Link]
Mechanism of action and resistance of Pretomanid drug. ResearchGate. [Link]
In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
Efficacy and safety data on pretomanid for drug-resistant TB. PMC. [Link]
What is the mechanism of action of Pretomanid?. Dr.Oracle. [Link]
Assessing Pretomanid for Tuberculosis (APT), a Randomized Phase 2 Trial of Pretomanid-Containing Regimens for Drug-Sensitive Tuberculosis: 12-Week Results. ATS Journals. [Link]
Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models. PMC. [Link]
Intrinsic MTBC susceptibility to pretomanid_v2_2.doc. [Link]
Identification of Pretomanid drug resistance in clinical isolates of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis from North India. ERS Publications. [Link]
Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China. PMC. [Link]
Provisional CDC Guidance for the Use of Pretomanid as part of a Regimen [Bedaquiline, Pretomanid, and Linezolid (BPaL)] to Treat Drug-Resistant Tuberculosis Disease. Restored CDC. [Link]
National Guidelines for Management of Drug Resistant TB. Central Tuberculosis Division. [Link]
Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients. PMC. [Link]
Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. World Health Organization (WHO). [Link]
Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. NIH. [Link]
Modeling and Simulation of Pretomanid Pharmacodynamics in Pulmonary Tuberculosis Patients. Antimicrobial Agents and Chemotherapy. [Link]
INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. PMC. [Link]
Intracellular Release of Nitric Oxide by NCX 972, an NO-Releasing Metronidazole, Enhances In Vitro Killing of Entamoeba histolytica. PubMed Central. [Link]
Application and Protocol Guide: Preclinical Evaluation of Nitroimidazoles for Antitubercular Activity
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel nitroimidazole compounds against Mycobacterium tuberc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel nitroimidazole compounds against Mycobacterium tuberculosis (Mtb). Nitroimidazoles represent a critical class of antitubercular agents, with compounds like delamanid and pretomanid approved for treating drug-resistant tuberculosis, highlighting the potential of this chemical scaffold.[1] This document offers detailed, field-proven protocols and explains the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
The Scientific Foundation: Mechanism of Action of Antitubercular Nitroimidazoles
Nitroimidazoles are innovative prodrugs, meaning they require bioactivation within the mycobacterial cell to exert their potent bactericidal effects.[1] This activation mechanism is a cornerstone of their selective toxicity against Mtb and is crucial to understand for proper assay design and data interpretation.
The activation cascade is initiated by a deazaflavin-dependent nitroreductase (Ddn), an enzyme unique to mycobacteria, encoded by the Rv3547 gene.[2] Ddn utilizes the reduced form of cofactor F420 (F420H2) to reduce the nitro group of the nitroimidazole compound.[2][3] This enzymatic reduction is not a single event but a process that generates a cascade of highly reactive nitrogen species, including the critical effector molecule, nitric oxide (NO).[1][4]
These reactive species then launch a multi-pronged attack on the bacterium's essential functions:
Inhibition of Mycolic Acid Biosynthesis: A primary and well-established mechanism is the disruption of the synthesis of methoxy- and keto-mycolic acids. These are vital components of the unique, waxy outer layer of the mycobacterial cell wall, which is essential for its survival and virulence.[1]
Respiratory Poisoning: The generated nitric oxide leads to respiratory poisoning, further crippling the bacterium's metabolic processes and contributing to cell death.[1]
This dual mechanism of action makes nitroimidazoles effective against both actively replicating and dormant, non-replicating persistent (NRP) Mtb, a feature critical for shortening treatment durations.[5][6]
Caption: High-Level Experimental Workflow.
PART 1: PHYSICOCHEMICAL CHARACTERIZATION AND FORMULATION
Rationale: The physicochemical properties of a compound, particularly its aqueous solubility, are critical determinants of its performance in biological assays and its potential for oral bioavailability. [7][8]Poor solubility can lead to compound precipitation in assay media, resulting in artificially low potency measurements. For in vivo studies, formulation is key to achieving adequate exposure.
[9]
Protocol 1.1: Aqueous Solubility and Formulation
Solubility Assessment:
Prepare a 10 mM stock solution of the test nitroimidazole in 100% dimethyl sulfoxide (DMSO).
Serially dilute the stock solution in phosphate-buffered saline (PBS) pH 7.4 to a range of concentrations (e.g., 200 µM down to 1 µM).
Incubate at room temperature for 2 hours.
Visually inspect for precipitation. The highest concentration remaining clear is the approximate aqueous solubility. For more precise measurement, use nephelometry or a similar quantitative method.
In Vivo Formulation:
For murine oral gavage studies, a common and effective vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
[6] * Prepare the formulation fresh on the day of dosing.
Weigh the required amount of the test compound and suspend it in the vehicle.
Use a homogenizer or sonicator to create a fine, uniform suspension. Ensure the suspension is stable for the duration of the dosing procedure.
PART 2: IN VITRO EFFICACY ASSESSMENT
Rationale: The initial stage of biological testing is to determine the compound's intrinsic potency against Mtb under various physiological conditions. This includes activity against both rapidly dividing bacteria and the more clinically challenging non-replicating persistent forms.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) against Replicating Mtb
This protocol determines the lowest concentration of the nitroimidazole required to inhibit the visible growth of Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method.
[10][11]
Materials:
Mtb H37Rv strain.
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
96-well microplates.
Test compound stock solution (10 mM in DMSO).
Alamar Blue reagent.
Positive control (e.g., Rifampicin) and negative control (DMSO vehicle).
Procedure:
Grow Mtb H37Rv to mid-log phase (OD600 of 0.4-0.6).
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:20 in 7H9 broth.
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
Add 100 µL of the test compound at 2x the highest desired concentration to the first column and perform a 2-fold serial dilution across the plate.
Add 100 µL of the prepared bacterial suspension to each well. The final volume will be 200 µL.
Incubate the plates at 37°C for 7 days.
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
Incubate for another 24 hours.
Read the results visually or with a fluorometer. A blue color indicates inhibition, while a pink color indicates bacterial growth.
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
[11]
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a critical follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. [12]It measures the lowest concentration of a compound that kills ≥99.9% of the initial bacterial inoculum.
[13]
Procedure:
Following the MIC determination (before adding Alamar Blue), take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
Spot-plate the aliquot onto a Middlebrook 7H11 agar plate supplemented with OADC.
Incubate the agar plates at 37°C for 3-4 weeks.
Enumerate the number of colony-forming units (CFU) for each concentration.
The MBC is the lowest concentration that results in a ≥3-log10 reduction (99.9% kill) in CFU compared to the initial inoculum control.
[14]
Protocol 2.3: Assessment of Activity against Non-Replicating Persistent (NRP) Mtb
A key advantage of nitroimidazoles is their activity against dormant Mtb. The Low-Oxygen-Recovery Assay (LORA) is a standard method to assess this.
[15]
Rationale: This model mimics the hypoxic conditions found within tuberculous granulomas, which induce a state of non-replicating persistence in Mtb.
[16]2. Procedure:
Grow Mtb H37Rv in 7H9 broth in airtight vials with a headspace ratio of 1:2 (air to media) without agitation to gradually deplete oxygen.
Allow the culture to adapt to hypoxic conditions for at least 10-14 days.
Prepare a 96-well plate with serial dilutions of the test compound as described in the MIC protocol.
Transfer the plate into an anaerobic chamber.
Add the hypoxia-adapted Mtb culture to the wells.
Incubate the plate under anaerobic conditions at 37°C for 7-10 days.
Determine bacterial viability using a suitable method, such as the Resazurin Microtiter Assay (REMA), which is compatible with anaerobic conditions. The MIC under hypoxic conditions is determined similarly to the aerobic MIC.
PART 3: IN VITRO SAFETY AND SELECTIVITY ASSESSMENT
Rationale: An ideal antimicrobial agent must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. [17][18][19]Cytotoxicity assays are essential to determine the therapeutic window of a compound.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow attachment.
Prepare serial dilutions of the test compound in the cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Calculation of Selectivity Index (SI):
The Selectivity Index provides a quantitative measure of a compound's selective toxicity.
SI = CC50 / MIC
A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
PART 4: IN VIVO EFFICACY ASSESSMENT
Rationale: In vivo models are indispensable for evaluating a drug's efficacy in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic (PK/PD) properties. [21]The mouse model of chronic tuberculosis is the most widely used and economical for preclinical drug evaluation.
Protocol 4.1: Murine Model of Chronic Tuberculosis Infection
Model: BALB/c or C57BL/6 mice are commonly used strains.
[22]2. Infection:
Infect mice via a low-dose aerosol route using an inhalation exposure system (e.g., Glas-Col). [22]This method is designed to deliver approximately 50-100 CFU of Mtb H37Rv directly to the lungs, mimicking natural infection.
Confirm the bacterial uptake by sacrificing a small cohort of mice 24 hours post-infection and enumerating CFU in the lungs.
Treatment:
Allow the infection to establish for 4-6 weeks to develop into a chronic phase, characterized by well-formed granulomas.
Randomize mice into treatment groups (e.g., n=6-8 per group), including a vehicle control group and a positive control group (e.g., isoniazid/rifampicin).
Administer the test nitroimidazole compound daily by oral gavage for a defined period (e.g., 4 weeks). Dosing should be informed by preliminary PK studies to ensure adequate exposure.
[23][24]4. Efficacy Readout:
At the end of the treatment period, euthanize the mice.
Aseptically remove the lungs and spleens.
Homogenize the organs in PBS with 0.05% Tween 80.
Plate serial dilutions of the homogenates onto 7H11 agar plates.
Incubate for 3-4 weeks at 37°C and count the CFU.
Efficacy is determined by the log10 reduction in CFU in the organs of treated mice compared to the vehicle control group.
DATA INTERPRETATION AND SUMMARY
All quantitative data should be systematically organized to facilitate comparison between compounds and against reference drugs.
Parameter
Description
Desirable Outcome
MIC (aerobic)
Potency against replicating Mtb.
< 1 µM
MBC
Bactericidal activity.
MBC/MIC ratio ≤ 4
MIC (hypoxic)
Potency against non-replicating Mtb.
< 1 µM
CC50
Cytotoxicity against mammalian cells.
> 100 µM
Selectivity Index (SI)
Therapeutic window (CC50/MIC).
> 10
In Vivo Efficacy
Bacterial load reduction in murine lungs.
> 2-log10 CFU reduction
References
Wölk, C., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
Wölk, C., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
Clark, S., et al. (2015). Animal Models of Tuberculosis: An Overview. Microbiology Spectrum, 3(4).
Nuermberger, E. (2008). Using animal models to develop new treatments for tuberculosis. Seminars in Respiratory and Critical Care Medicine, 29(5), 542-551.
Good, C., et al. (2011). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 55(11), 5342-5347.
Wölk, C., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE.
Cardoso, R. F. S., et al. (2020).
Sun, R., et al. (2018). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 9, 2018.
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds.
Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(9), e00578-21.
Singh, S., et al. (2020). Animal models of tuberculosis: Lesson learnt. Indian Journal of Medical Research, 151(1), 14-22.
Cardoso, R. F. S., et al. (2020). Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review.
Lakshminarayana, S. B., et al. (2014). Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis.
Sala, C., et al. (2010). Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 54(10), 4150-4158.
Robertson, G. T. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Semantic Scholar.
Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PubMed.
BenchChem. (2025). The Nitroimidazole Class of Antitubercular Agents: A Technical Guide. BenchChem.
Lakshminarayana, S. B., et al. (2014). Pharmacokinetics-pharmacodynamics analysis of bicyclic nitroimidazole analogues in a murine model of tuberculosis. OAK Open Access Archive.
Sarathy, J. P., et al. (2025). A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum. Current Protocols, 5(3), e70118.
Kumpan, K., et al. (2021). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmaceutical Chemistry Journal, 55(4), 366-375.
Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328.
Sarathy, J. P., et al. (2025). A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum. PubMed.
Guchu, C. K., et al. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Microbiology and Molecular Biology Reviews, 89(1).
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Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144.
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Application Notes & Protocols: In Vitro Evaluation of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol as a Potential Anti-Tubercular Agent
Introduction: The Scientific Imperative for Novel Anti-Tubercular Agents The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a severe gl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scientific Imperative for Novel Anti-Tubercular Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a severe global health crisis, rendering many first-line therapies ineffective.[1] This has catalyzed the search for novel chemical scaffolds with unique mechanisms of action. The nitroimidazole class of compounds has proven to be a particularly fruitful area of research, culminating in the development of Pretomanid (formerly PA-824), a key component of the FDA-approved BPaL regimen for treating highly resistant tuberculosis.[2][3]
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol belongs to this promising class of 2-nitro-imidazooxazines. Its structural similarity to Pretomanid suggests a potential role as an anti-tubercular prodrug. This guide provides a comprehensive suite of detailed in vitro protocols designed to rigorously characterize its activity, elucidate its mechanism of action, and establish its preliminary safety profile. The methodologies described herein are designed as a self-validating system, incorporating critical controls to ensure data integrity and reproducibility for researchers in the field of drug development.
Scientific Foundation: The Bioreductive Activation of Nitroimidazoles
A foundational understanding of the mechanism of action for this compound class is critical for designing and interpreting in vitro assays. Unlike conventional antibiotics that directly inhibit their targets, nitroimidazoles are prodrugs that require reductive activation within the mycobacterial cell to exert their bactericidal effects.[4]
This activation is a multi-step process specific to mycobacteria, which provides a basis for selective toxicity.[5][6]
Enzymatic Reduction : The key activating enzyme is a deazaflavin-dependent nitroreductase (Ddn), encoded by the Rv3547 gene in Mtb.[4][7]
Cofactor Dependency : Ddn utilizes a reduced-form of the unique mycobacterial cofactor F420 (F420H2) to catalyze the reduction of the nitro group on the imidazole ring.[8] The regeneration of F420H2 is facilitated by other enzymes, such as F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[9]
Generation of Reactive Species : This reduction process generates highly reactive nitrogen species, including nitric oxide (NO).[8][10]
Dual Mechanism of Action : The activated compound kills Mtb through a dual mechanism:
Under aerobic conditions , reactive intermediates inhibit the synthesis of mycolic acids, critical components of the Mtb cell wall, by blocking the production of ketomycolates.[4][9] This disrupts cell wall integrity, leading to cell death in replicating bacteria.
Under anaerobic (hypoxic) conditions , characteristic of the interior of host granulomas, the release of nitric oxide acts as a respiratory poison, killing non-replicating, dormant Mtb.[4][9]
This unique activation pathway is also the primary source of resistance, with mutations in the genes encoding Ddn or other enzymes in the F420 pathway (fgd1, fbiA, fbiB, fbiC) preventing the prodrug's activation.[9][11]
Caption: Bioreductive activation pathway of nitroimidazole prodrugs in Mtb.
Experimental Workflow: A Tiered Approach to In Vitro Characterization
A logical, tiered approach is recommended to efficiently evaluate the compound. The workflow begins with broad screening for whole-cell activity and progresses to more complex, resource-intensive mechanistic and safety assays.
Application Note: The Nitro-Imidazooxazine Scaffold in Modern Antitubercular Drug Discovery
Introduction: A New Paradigm in Tuberculosis Treatment The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strain...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Paradigm in Tuberculosis Treatment
The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, has necessitated the development of novel therapeutic agents with unique mechanisms of action. The discovery of the nitro-imidazooxazine class of compounds represents a significant breakthrough in this area. These agents are prodrugs that are reductively activated within the mycobacterial cell, leading to a dual mode of action that is effective against both replicating and non-replicating, persistent bacteria.
While the specific molecule (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a key structural motif, the most clinically advanced derivatives are Pretomanid (PA-824) and Delamanid (OPC-67683) . Pretomanid, for instance, was approved by the FDA in 2019 as part of a three-drug regimen (BPaL: Bedaquiline, Pretomanid, and Linezolid) for treating XDR-TB and treatment-intolerant or nonresponsive MDR-TB. This application note will explore the core mechanism, key applications, and essential experimental protocols for evaluating compounds based on the nitro-imidazooxazine scaffold.
Mechanism of Action: The "Bio-reductive Trojan Horse"
The efficacy of nitro-imidazooxazines hinges on a mycobacterium-specific activation pathway. The core mechanism can be dissected into two primary functions: respiratory poisoning via nitric oxide (NO) release and inhibition of cell wall synthesis.
Activation Pathway:
Entry and Reduction: The lipophilic nitro-imidazooxazine prodrug diffuses into the Mtb cell.
Enzymatic Activation: The key activating enzyme is a deazaflavin-dependent nitroreductase (Ddn), which utilizes the F420 cofactor, a coenzyme unique to mycobacteria and a few other bacterial genera. The Ddn enzyme reduces the nitro group on the imidazole ring.
Generation of Reactive Species: This reduction leads to the release of reactive nitrogen species, primarily nitric oxide (NO). NO is a potent respiratory poison that inhibits cellular respiration by targeting cytochrome c oxidase, effectively shutting down ATP production. This action is particularly effective against non-replicating, persistent Mtb, which relies on respiration for survival.
Inhibition of Mycolic Acid Synthesis: The activated metabolites of these drugs, including des-nitro metabolites, also inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This is achieved by targeting the enzymes Keto-mycolic acid synthase (KasA) and Methoxy-mycolic acid synthase (MmaA4), disrupting the integrity of the cell wall and leading to bacterial lysis in replicating bacilli.
This dual mechanism makes the nitro-imidazooxazine class highly effective against both active and persistent forms of Mtb.
Diagram: Activation Pathway of Nitro-Imidazooxazines
Application
Application Note & Protocols: Comprehensive Analytical Characterization of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
Introduction (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a bicyclic nitroimidazole derivative. This class of compounds is of significant interest in pharmaceutical research, particularly for developing new an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a bicyclic nitroimidazole derivative. This class of compounds is of significant interest in pharmaceutical research, particularly for developing new anti-tubercular agents. The specific stereochemistry, designated by the (R)-configuration at the hydroxyl-bearing carbon, is often crucial for biological activity, as seen in related chiral nitroimidazooxazoles where the (R)-enantiomer exhibits greater tuberculostatic potency.[1] A thorough and robust analytical characterization is therefore imperative for drug development, ensuring the identity, purity, stereochemical integrity, and stability of the active pharmaceutical ingredient (API).
This guide provides a comprehensive suite of analytical techniques and detailed protocols for the full characterization of this molecule. The methodologies are designed to be self-validating and are grounded in established principles for small molecule drug substance analysis, drawing parallels from well-characterized nitroimidazole drugs like Delamanid and Pretomanid.[2][3][4][5][6][7]
Overall Analytical Workflow
The characterization of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol follows a logical progression from establishing its fundamental chemical identity to quantifying its purity and defining its physical properties.
Application Notes and Protocols for Evaluating Nitroimidazole Efficacy Using Cell-Based Assays
Introduction: The Critical Role of Hypoxia-Activated Prodrugs Nitroimidazoles represent a pivotal class of compounds in pharmacology, primarily recognized for their efficacy against anaerobic bacteria and protozoa, and i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Hypoxia-Activated Prodrugs
Nitroimidazoles represent a pivotal class of compounds in pharmacology, primarily recognized for their efficacy against anaerobic bacteria and protozoa, and increasingly, for their potential as anticancer agents.[1][] Their therapeutic power stems from a unique mechanism of action: they are prodrugs that undergo selective bioactivation under hypoxic (low oxygen) conditions.[3][4] This property makes them highly valuable for targeting hypoxic solid tumors, which are notoriously resistant to conventional radiotherapy and chemotherapy.[5][6]
Evaluating the efficacy and selectivity of novel nitroimidazole derivatives requires a robust suite of cell-based assays. These in vitro models are indispensable for elucidating mechanisms of action, quantifying cytotoxic potential, and establishing the hypoxia-selective window of activity before advancing to more complex preclinical and clinical studies. This guide provides a comprehensive overview of the core principles and detailed protocols for the cell-based evaluation of nitroimidazole compounds, designed for researchers in drug discovery and development.
The Scientific Foundation: Mechanism of Action of Nitroimidazoles
The defining characteristic of a nitroimidazole is its nitro group (R-NO₂) attached to the imidazole ring.[][7] In the presence of normal oxygen levels (normoxia), the compound remains largely inert. However, in the low-oxygen environment characteristic of anaerobic microbes or the core of solid tumors, the nitro group can be reduced by cellular nitroreductases.[8]
This process involves a single-electron transfer, typically from flavin-based enzymes like NADPH:cytochrome P450 reductase, to form a nitro radical anion.[][7] Under normoxic conditions, this radical is immediately re-oxidized back to the parent compound by molecular oxygen in a "futile cycle," preventing the accumulation of toxic metabolites.
Under hypoxia, the lack of oxygen allows for further reduction of the nitro radical, leading to the formation of highly reactive and cytotoxic species, such as nitrosoimidazoles and hydroxylamines. These intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, RNA, and proteins, ultimately triggering cell death.[1][9] The primary mechanism of cytotoxicity is often attributed to the induction of DNA strand breaks.[7][9]
Mechanism of Hypoxia-Selective Nitroimidazole Activation.
Experimental Design: A Comprehensive Workflow
A thorough evaluation of a nitroimidazole candidate involves a multi-step process. The workflow begins with standard cytotoxicity screening and progresses to more complex assays that confirm hypoxia selectivity and elucidate the mechanism of cell killing. This systematic approach ensures that lead compounds are characterized with a high degree of scientific rigor.
Comprehensive Workflow for Evaluating Nitroimidazole Efficacy.
Core Protocols for Efficacy Evaluation
The following protocols provide step-by-step methodologies for the essential assays required to characterize nitroimidazole compounds.
General Cytotoxicity Assessment
The first step is to determine the compound's general toxicity. The MTT and CellTiter-Glo® assays are two industry-standard methods.
Protocol 3.1.1: MTT Colorimetric Assay
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11][12] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
Methodology:
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the nitroimidazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) under standard culture conditions.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[12]
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13][14]
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[15] The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present.[15]
Methodology:
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.1.1). Ensure plates are opaque-walled to prevent signal crosstalk.
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16]
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][17]
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
Measurement: Record the luminescence using a plate luminometer.
Hypoxia-Selective Toxicity Assay
Causality & Rationale: This is the most critical assay for a nitroimidazole. Its purpose is to quantify the compound's selective toxicity towards oxygen-deficient cells compared to normal cells. A high selectivity ratio is the hallmark of a promising hypoxia-activated prodrug.
Methodology:
Plate Preparation: Prepare two identical 96-well plates by seeding and treating cells with the nitroimidazole compound as described in Protocol 3.1.1, steps 1-2.
Differential Incubation:
Normoxic Plate: Place one plate in a standard incubator (37°C, 5% CO₂, 21% O₂).
Hypoxic Plate: Place the second plate in a specialized hypoxia chamber or incubator flushed with a gas mixture of 5% CO₂, balance N₂, and low O₂ (typically ≤1% O₂). Incubate for the same duration as the normoxic plate (e.g., 48-72 hours).
Viability Assessment: After the incubation period, assess cell viability in both plates using either the MTT (Protocol 3.1.1) or CellTiter-Glo® (Protocol 3.1.2) method.
Data Analysis: Calculate the IC₅₀ values for both the normoxic and hypoxic conditions. The ratio of these values provides the Hypoxia Cytotoxicity Ratio (HCR).
Mechanistic Insight: DNA Damage Assessment (γ-H2AX Assay)
Causality & Rationale: Since DNA damage is a primary endpoint of nitroimidazole activation, quantifying DNA double-strand breaks (DSBs) provides direct mechanistic validation.[9][18] The phosphorylation of histone H2AX to form γ-H2AX is an early and sensitive marker of DSBs, which can be visualized as distinct nuclear foci via immunofluorescence.[19][20][21]
Methodology:
Cell Culture: Seed cells on glass coverslips in a 24-well plate or in optically clear microplates. Allow them to adhere for 24 hours.
Treatment: Treat the cells with the nitroimidazole compound at a relevant concentration (e.g., near the hypoxic IC₅₀) under both normoxic and hypoxic conditions for a defined period (e.g., 24 hours). Include a positive control (e.g., etoposide or ionizing radiation) and a vehicle control.
Fixation & Permeabilization:
Wash cells with PBS.
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2.A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488-conjugated) for 1-2 hours at room temperature in the dark.
Counterstaining & Mounting: Wash again three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides with an anti-fade mounting medium.
Imaging & Quantification: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[21] A significant increase in foci under hypoxic conditions compared to normoxic conditions confirms hypoxia-selective induction of DNA damage.
Data Analysis and Interpretation
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[22] It is determined by plotting cell viability (%) versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve (variable slope).[23][24]
Formula for % Viability:
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] * 100
Hypoxia Cytotoxicity Ratio (HCR): This is the key metric for determining hypoxia selectivity. It is calculated by dividing the IC₅₀ value obtained under normoxic conditions by the IC₅₀ value obtained under hypoxic conditions.
Formula for HCR:
HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)
Interpretation: A higher HCR value indicates greater selectivity for killing cells in a hypoxic environment. An HCR > 1 is required for any selectivity, while values >100 are considered excellent for potent hypoxia-activated prodrugs.[25]
Table 1: Representative Data for Two Hypothetical Nitroimidazole Compounds
Compound
Assay Condition
IC₅₀ (µM)
Hypoxia Cytotoxicity Ratio (HCR)
Compound A
Normoxia (21% O₂)
> 200
> 125
Hypoxia (1% O₂)
1.6
Compound B
Normoxia (21% O₂)
55
2.5
Hypoxia (1% O₂)
22
From this data, Compound A would be identified as a significantly more potent and selective hypoxia-activated agent than Compound B.
References
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. [Link]
Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. National Center for Biotechnology Information. [Link]
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. SpringerLink. [Link]
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Center for Biotechnology Information. [Link]
USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. National Center for Biotechnology Information. [Link]
DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates. ResearchGate. [Link]
CellTiter-Glo Assay. Oslo University Hospital. [Link]
Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Europe PMC. [Link]
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. American Society for Microbiology. [Link]
Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. [Link]
In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]
In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547. Anticancer Research. [Link]
Cell Viability Assays. National Center for Biotechnology Information. [Link]
5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. National Center for Biotechnology Information. [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
DNA damage induced by reduced nitroimidazole drugs. PubMed. [Link]
Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. American Association for Cancer Research. [Link]
Timeline and selected related chemical structures of nitroimidazole series. ResearchGate. [Link]
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]
Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation. MDPI. [Link]
Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. PubMed. [Link]
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. National Center for Biotechnology Information. [Link]
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
Hypoxia Response: A Model Toxicity Pathway for High-Throughput Screening. Oxford Academic. [Link]
The Importance of IC50 Determination. Visikol. [Link]
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]
Quantification Of γH2AX Foci In Response To Ionising Radiation. YouTube. [Link]
5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. ResearchGate. [Link]
Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. National Center for Biotechnology Information. [Link]
Bacterial Vaginosis - STI Treatment Guidelines. Centers for Disease Control and Prevention. [Link]
Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. National Center for Biotechnology Information. [Link]
Fig. 1 Structures of nitroimidazole compounds investigated. ResearchGate. [Link]
Application Note & Protocol: Formulation of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol for Preclinical Studies
Abstract & Introduction This document provides a comprehensive technical guide for the formulation of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (hereinafter referred to as "PNI"), a novel bicyclic nitroimidazo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This document provides a comprehensive technical guide for the formulation of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (hereinafter referred to as "PNI"), a novel bicyclic nitroimidazole candidate. The successful preclinical evaluation of new chemical entities (NCEs) is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure in animal models.[1] PNI, like many nitroimidazole-class compounds, is anticipated to have low aqueous solubility, presenting a significant challenge for achieving the exposures required for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (TK) studies.[2]
This guide outlines a systematic, phase-appropriate approach to formulation development. We will address key challenges, including solubility enhancement, vehicle selection for oral and intravenous administration, and the establishment of robust stability-indicating analytical methods. The protocols herein are designed to be self-validating, providing researchers with a logical framework to make data-driven decisions for advancing PNI through preclinical development.
Physicochemical Characterization & Challenges
A foundational step in any formulation strategy is to understand the intrinsic properties of the active pharmaceutical ingredient (API).[3] PNI's structure, featuring a rigid bicyclic imidazo[2,1-b]oxazine core and a nitro functional group, suggests several key challenges:
Poor Aqueous Solubility: The planar, heterocyclic structure likely results in strong crystal lattice energy, leading to low intrinsic solubility in aqueous media. This is a common characteristic of this chemical class.[2]
Chemical Stability: Nitroaromatic compounds can be susceptible to reduction or degradation, particularly under certain pH conditions or upon exposure to light.[4] The stability of the API and the formulation must be rigorously assessed.[5]
Excipient Compatibility: The choice of excipients (solubilizers, surfactants, polymers) is critical. These inactive ingredients must enhance solubility without causing adverse toxicological effects that could confound study results.[6][7]
Strategic Formulation Workflow
A tiered approach is recommended to efficiently identify a suitable formulation. This workflow prioritizes simple formulations first and progresses to more complex systems only as needed. The objectives for selecting a dose formulation include optimizing in vivo exposure, ensuring dose accuracy, and minimizing vehicle-related side effects.[8]
Caption: Strategic workflow for PNI preclinical formulation.
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
Objective: To determine the intrinsic solubility of PNI in a range of pharmaceutically relevant vehicles to guide formulation strategy.[9]
Methodology:
Add an excess amount of PNI powder (e.g., 10 mg) to 1 mL of each test vehicle in separate 2 mL microcentrifuge tubes.
Include a diverse range of vehicles as shown in the illustrative table below.
Agitate the samples at room temperature (20-25°C) for 24 hours to ensure equilibrium is reached.
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess, undissolved solid.
Carefully collect an aliquot of the supernatant and dilute it with an appropriate organic solvent (e.g., Acetonitrile/Water 50:50 v/v).
Quantify the concentration of PNI using a calibrated High-Performance Liquid Chromatography (HPLC) method (see Section 5.0).
Illustrative Data Presentation:
Vehicle Category
Example Vehicle
PNI Solubility (µg/mL) (Illustrative)
Suitability Notes
Aqueous Buffers
Phosphate Buffered Saline (PBS), pH 7.4
< 1
Poor. Indicates need for enabling technology.
Citrate Buffer, pH 4.5
< 1
Unsuitable for simple aqueous solution.
Co-solvents
Polyethylene Glycol 400 (PEG 400)
25,000
High solubility. Promising for solution formulations.
Propylene Glycol (PG)
15,000
Good solubility. Potential co-solvent.
N-Methyl-2-pyrrolidone (NMP)
> 100,000
Excellent solubilizer, but toxicity must be considered.[6]
Protocol 2: Formulation Preparation for Oral Dosing (Suspension)
Objective: To prepare a homogeneous and dose-accurate micronized suspension for oral gavage studies, suitable when a solution is not feasible.
Rationale: For toxicology studies requiring high doses, a suspension is often the most practical approach. Micronization of the API increases the surface area, which can improve the dissolution rate.[10]
Methodology:
Micronization: If necessary, reduce the particle size of the PNI drug substance using a jet mill or similar apparatus to achieve a D90 < 10 µm.
Vehicle Preparation: Prepare the suspension vehicle. A common choice is 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (w/v) Polysorbate 80 in purified water. The HPMC acts as a suspending agent and the Polysorbate 80 as a wetting agent.
Wetting the API: In a glass mortar, add the required amount of micronized PNI. Add a small volume of the vehicle and triturate with a pestle to form a smooth, uniform paste. This ensures all particles are adequately wetted.
Geometric Dilution: Gradually add the remaining vehicle in portions, mixing thoroughly after each addition until the final target volume and concentration are reached.
Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes before and during dose administration to maintain homogeneity.
Protocol 3: Formulation Preparation for Intravenous Dosing (Solution)
Objective: To prepare a clear, sterile-filterable solution suitable for intravenous administration. IV formulations must be solutions to prevent capillary blockade.[9]
Rationale: Based on the illustrative solubility data, a co-solvent and cyclodextrin system appears most promising. Cyclodextrins are often well-tolerated and can solubilize hydrophobic compounds.[8]
Methodology:
Vehicle Preparation: In a sterile beaker, add the required volume of Water for Injection (WFI).
Solubilization: While stirring, add 20% (w/v) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and stir until fully dissolved.
API Addition: Slowly add the weighed PNI drug substance to the stirring HP-β-CD solution. The solution may require gentle warming (not to exceed 40°C) or sonication to facilitate complete dissolution.
Final Check & Filtration: Visually inspect the solution to ensure it is free of any particulate matter. Once completely dissolved, filter the final formulation through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a sterile vial.
pH Adjustment (If Necessary): The pH of the final dosing solution should be measured and maintained between 5 and 9 if possible to minimize tissue injury.[11]
Analytical Method for Formulation Analysis
A robust analytical method is essential for verifying concentration and assessing stability.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for nitroaromatic compounds.[12][13]
Caption: HPLC-UV workflow for PNI formulation analysis.
Illustrative HPLC Parameters:
Parameter
Condition
Column
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile : Water (40:60 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection
UV at 320 nm (typical for nitroaromatics)
Column Temp.
30°C
Run Time
10 minutes
Stability Assessment
Stability testing ensures the drug remains unchanged in its formulation for the duration of the study.[5] For early preclinical studies, short-term stability is typically sufficient.[14][15]
Protocol:
Prepare the final selected oral and IV formulations.
Dispense aliquots into appropriate sealed containers (e.g., glass vials).
Store the containers under the intended study conditions (e.g., refrigerated at 2-8°C and at room temperature, 20-25°C).
Analyze samples immediately after preparation (T=0) and at selected time points (e.g., 4 hours, 24 hours, 7 days).
The formulation is considered stable if the PNI concentration remains within ±10% of the initial concentration and no significant degradation products are observed.
Conclusion & Best Practices
The successful formulation of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol for preclinical studies hinges on a systematic evaluation of its physicochemical properties. The anticipated poor aqueous solubility necessitates the use of enabling technologies such as co-solvents, cyclodextrins, or suspensions.
Key Recommendations:
Start Simple: Always evaluate the simplest formulations (aqueous solutions, suspensions) before moving to more complex systems.
Tolerability is Key: The selected vehicle and its concentration must be well-tolerated in the chosen animal species.[16][17] Always consult historical data or literature on excipient safety.[6]
Fresh is Best: For early-phase studies, it is often recommended to prepare formulations fresh daily to minimize stability risks.[18]
Validate Your Dose: Always confirm the concentration and homogeneity of the final formulation before administration in a study.
This guide provides the foundational protocols and strategic considerations for developing robust and effective formulations to support the critical early-stage evaluation of PNI.
References
Gopinathan, S. et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology. Available at: [Link]
Foley, P. et al. (2020). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
Toxicology GLP. (2023). Safety evaluation of excipients and formulations in preclinical studies. Toxicology GLP. Available at: [Link]
Chilukuri, D. M., & Sunkara, G. (2009). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]
Kumar, S. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
Renslo, A. R. et al. (2023). Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis. International Journal of Pharmaceutics. Available at: [Link]
Sharma, D. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
International Journal of Pharmaceutical Research & Allied Sciences. (2018). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]
Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. Available at: [Link]
Singh, A. et al. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
Schmidt, F. et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available at: [Link]
Ozhan, G. (2006). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. Available at: [Link]
Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences. Available at: [Link]
Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing. Available at: [Link]
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
Pharmaceutical Technology. (2012). Early Development GMPs for Stability (Part IV). Pharmaceutical Technology. Available at: [Link]
Li, S. et al. (2011). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. ResearchGate. Available at: [Link]
U.S. Food and Drug Administration. (2018). Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. Available at: [Link]
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]
SMT. (N.D.). Analysis of Nitroaromatic Explosives. SMT. Available at: [Link]
Gad, S. et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]
Boyd, B. J. et al. (2020). Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides. ResearchGate. Available at: [Link]
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
Gad, S. et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. Semantic Scholar. Available at: [Link]
Abad, N. et al. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. Available at: [Link]
Ikhmais, B. et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available at: [Link]
Technical Support Center: Improving the Aqueous Solubility of Nitroimidazo-oxazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazo-oxazine compounds. This guide is designed to provide in-depth, actionable insights and tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazo-oxazine compounds. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies to overcome the significant challenge of poor aqueous solubility inherent to this important class of molecules. Nitroimidazo-oxazines, such as the anti-tuberculosis agent Pretomanid (PA-824), are characterized by their rigid, fused heterocyclic structure and lipophilic nature, which often leads to low solubility in aqueous media, complicating formulation and limiting bioavailability.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experimental work. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why are nitroimidazo-oxazine compounds typically poorly soluble in water?
Answer: The low aqueous solubility of nitroimidazo-oxazine compounds stems from a combination of their molecular structure and physicochemical properties.
High Lipophilicity and Aromaticity: The fused ring system is predominantly hydrophobic. The presence of aromatic and heterocyclic rings contributes to a high logP value, indicating a preference for lipid environments over aqueous ones. For instance, PA-824 has a calculated logP of 2.70.[1]
Molecular Rigidity and Crystal Packing: The planar and rigid structure of the nitroimidazo-oxazine core facilitates strong intermolecular interactions, such as π-π stacking, in the solid state. This leads to a stable crystal lattice that requires significant energy to break apart during dissolution.[2][3] Disrupting this tight crystal packing is a key strategy for improving solubility.[2][3]
Lack of Ionizable Groups: Many compounds in this class lack readily ionizable functional groups within the physiological pH range (1.5-8.0). This prevents the use of simple pH adjustment or salt formation, which are common and effective methods for enhancing the solubility of acidic or basic drugs.[4]
Q2: What is the first step I should take to assess the solubility of my new nitroimidazo-oxazine derivative?
Answer: The first and most critical step is to determine the compound's thermodynamic (or equilibrium) solubility. The shake-flask method is the gold-standard for this measurement.
This foundational data will dictate your subsequent formulation strategy. A compound with a solubility of 10 µg/mL will require a different approach than one with a solubility of 0.1 µg/mL.
Workflow for Thermodynamic Solubility Assessment
Caption: Standard workflow for shake-flask solubility determination.
Troubleshooting Common Experimental Issues
Scenario 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a biological assay.
This is a classic and frequent problem related to kinetic versus thermodynamic solubility. A high concentration in a water-miscible organic solvent like DMSO does not guarantee solubility when diluted into an aqueous medium.
Root Cause Analysis:
When the DMSO stock is introduced to the aqueous buffer, the solvent environment for the drug molecule changes abruptly. The compound, which was stable in the organic solvent, is now supersaturated in the aqueous environment and crashes out of solution to reach its lower thermodynamic solubility limit.
Solutions & Mitigation Strategies:
Lower the DMSO Concentration: Aim for the lowest final DMSO concentration possible in your assay (ideally ≤0.5%). This minimizes the co-solvent effect that might be artificially keeping the compound in solution.
Use Solubilizing Excipients: Pre-formulating the compound with excipients can maintain its solubility in the aqueous phase. Common choices include:
Surfactants: Polysorbate 80 (Tween® 80) or Polysorbate 20 are non-ionic surfactants that can form micelles to encapsulate the hydrophobic drug.[5]
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[8]
pH Adjustment (if applicable): While many nitroimidazo-oxazines are neutral, examine your specific structure for any weakly acidic or basic moieties. Even a slight charge can significantly impact solubility. However, studies have shown that for many nitroimidazoles, there isn't a consistent trend in solubility changes with pH, making this approach compound-specific.[9]
Decision Tree for Addressing Precipitation in Assays
Caption: Troubleshooting workflow for compound precipitation in assays.
Scenario 2: I need to formulate my compound for in vivo oral dosing, but its aqueous solubility is less than 1 µg/mL.
For oral administration, simply increasing solubility is not enough; the formulation must also facilitate absorption. Advanced formulation strategies are required for compounds with such poor solubility.
Recommended Approaches:
Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques for significantly enhancing the oral bioavailability of poorly soluble drugs.[4][10][11]
Mechanism: The drug is molecularly dispersed in a hydrophilic polymer matrix. This prevents the drug from crystallizing, holding it in a higher-energy amorphous state. Upon administration, the polymer dissolves rapidly, releasing the drug in a supersaturated state that is readily available for absorption.[10]
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
Preparation Methods: Spray drying or hot-melt extrusion.[4]
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range (typically <1000 nm).[12][13]
Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a much faster dissolution rate.[12]
Stabilization: Surfactants and/or polymers are required to prevent the nanoparticles from agglomerating.[14]
Preparation Methods: Media milling (top-down) or precipitation (bottom-up).[15]
Comparison of Advanced Formulation Strategies
Strategy
Principle
Key Advantages
Key Challenges
Best Suited For
Amorphous Solid Dispersion
Drug is molecularly dispersed in a polymer, preventing crystallization.
Significant increase in apparent solubility and dissolution rate; can create a "spring and parachute" effect.
Physical stability of the amorphous state; potential for recrystallization.
BCS Class II compounds with high melting points.
Nanosuspension
Reduction of drug particle size to the sub-micron range.
Increases dissolution velocity due to increased surface area; suitable for high drug loading.
Compounds that are difficult to amorphize; parenteral formulations.
Lipid-Based Formulations
Drug is dissolved in a lipid/surfactant mixture.
Improves solubility and can leverage lipid absorption pathways in the gut.
Potential for drug precipitation upon digestion; excipient selection can be complex.
Lipophilic drugs (high logP).
Protocols for Key Experiments
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex for In Vitro Testing
This protocol describes a simple lab-scale method to prepare a solution of a nitroimidazo-oxazine compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its apparent solubility for biological assays.
Materials:
Nitroimidazo-oxazine compound
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Aqueous buffer of choice (e.g., PBS pH 7.4)
Vortex mixer, magnetic stirrer, or sonicator
0.22 µm syringe filter
Methodology:
Prepare the Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in the aqueous buffer to make a stock solution (e.g., 40% w/v). Gentle heating or sonication may be required to fully dissolve the cyclodextrin.
Add the Compound: Weigh the nitroimidazo-oxazine compound and add it to the HP-β-CD solution. Add an excess of the solid to ensure saturation.
Complexation: Vigorously mix the suspension. This can be done by stirring with a magnetic stir bar for 24-48 hours at a controlled temperature, or by sonicating for a shorter period. The goal is to facilitate the entry of the drug molecule into the cyclodextrin cavity.
Equilibration & Clarification: Allow the solution to equilibrate. After equilibration, remove the undissolved, excess compound by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter. The filter must be compatible with the compound and low-binding.
Quantification: Determine the concentration of the dissolved drug in the clear filtrate using a validated analytical method, such as HPLC-UV. This concentration represents the enhanced solubility in the presence of HP-β-CD.
Assay Dilution: Use this clarified, quantified stock solution for serial dilutions in your biological assay.
References
[16] Singh, V., & Pai, R. S. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals. Available at: [Link]
[17] Horizon IRD. (n.d.). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Available at: [Link]
[1] Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry. Available at: [Link]
[18] Manjunatha, U., et al. (2007). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences. Available at: [Link]
[19] ResearchGate. (n.d.). Effect of pH of buffer solution on separation of 5-nitroimidazole... Available at: [Link]
[12] Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
[2] ResearchGate. (n.d.). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Available at: [Link]
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
[4] Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available at: [Link]
[20] Alouane, A., et al. (2021). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. ACS Medicinal Chemistry Letters. Available at: [Link]
[21] Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Available at: [Link]
[22] Dow, G. S. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]
[6] Singh, M., et al. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]
[7] Muankaew, C., & Loftsson, T. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Available at: [Link]
[3] O'Hagan, D., & Rzepa, H. S. (2006). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
[5] Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
[23] Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules. Available at: [Link]
[10] Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available at: [Link]
[24] Manjunatha, U., et al. (2007). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. PubMed. Available at: [Link]
[25] Gorla, S. K., & Boddu, S. H. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Molecules. Available at: [Link]
[14] ResearchGate. (n.d.). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Available at: [Link]
[26] ResearchGate. (n.d.). Solid dispersion: A strategy for solubility enhancement. Available at: [Link]
[27] ResearchGate. (n.d.). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Available at: [Link]
[28] ResearchGate. (n.d.). Improving solubility via structural modification. Available at: [Link]
[9] Méndez-Arriaga, F., et al. (2008). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. Available at: [Link]
[29] ResearchGate. (n.d.). Physicochemical properties of nitroimidazole antibiotics, DMZ:... Available at: [Link]
[30] ResearchGate. (n.d.). A Prodrug Approach to Improve the Physico-Chemical Properties and Decrease the Genotoxicity of Nitro Compounds. Available at: [Link]
[31] Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
[15] Chandra, A., et al. (2013). NANOSUSPENSION. Journal of Drug Delivery & Therapeutics. Available at: [Link]
[32] Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]
[33] ResearchGate. (n.d.). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
[34] ResearchGate. (n.d.). Metronidazole solubility studies conducted at different pH media (mean... Available at: [Link]
[35] Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
[36] Frontiers. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Available at: [Link]
[8] Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available at: [Link]
[37] MDPI. (n.d.). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. Available at: [Link]
[38] Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]
[39] Denny, W. A., & Palmer, B. D. (2010). The Nitroimidazooxazines (PA-824 and Analogs): Structure-Activity Relationship and Mechanistic Studies. PubMed. Available at: [Link]
[11] NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available at: [Link]
[13] International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. Available at: [Link]
[40] Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Pharmacology. Available at: [Link]
[41] Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. In Optimising Drug Discovery. Available at: [Link]
[42] ResearchGate. (n.d.). Structures and generic reaction scheme for the nitroaromatic prodrugs... Available at: [Link]
[43] SvedbergOpen. (n.d.). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
[44] Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Available at: [Link]
Technical Support Center: Synthesis of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. This document provides in-depth troubleshooting advice,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers in navigating the complexities of this synthesis. The methodologies and solutions presented are synthesized from established literature on nitroimidazooxazines, a critical class of compounds in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol?
This compound is a key chiral intermediate in the synthesis of advanced nitroimidazooxazine-based therapeutics. Nitroimidazooxazines are a class of potent antibacterial agents being developed for treating tuberculosis (TB). A prominent example is Pretomanid (PA-824), which features a similar core structure and is used to treat drug-resistant TB. The specific (R)-stereochemistry and the nitro group are crucial for the biological activity of these drugs.
Q2: What is the most common synthetic strategy for this class of compounds?
The most prevalent and scalable synthetic route involves a multi-step process that can be broadly summarized as follows:
Epoxidation: Formation of a chiral epoxide, which serves as the precursor for the oxazine ring.
Ring Opening: Nucleophilic attack of a nitroimidazole, such as 2-nitroimidazole, on the chiral epoxide to form a key amino alcohol intermediate.
Cyclization: Intramolecular ring closure to form the 6,7-dihydro-5H-imidazo[2,1-b]oxazine bicyclic system.
Control of stereochemistry is typically achieved either by using a chiral starting material for the epoxide or through chiral resolution of a racemic intermediate.
Q3: Why is stereochemical control at the C-6 position so critical?
The biological activity of nitroimidazooxazine drugs is highly dependent on the stereochemistry at the C-6 position (the carbon bearing the hydroxyl group). The (R)-enantiomer is often the biologically active isomer, while the (S)-enantiomer may be inactive or have a different pharmacological profile. Therefore, achieving high enantiomeric excess (ee) is a critical quality attribute for the synthesis to ensure the final drug's efficacy and safety.
Q4: What are the major safety concerns associated with this synthesis?
Researchers must be aware of several safety hazards:
Nitro-containing Compounds: Nitroaromatic compounds can be energetic and potentially explosive, especially at elevated temperatures or in the presence of catalysts. Always conduct reactions behind a blast shield and avoid excessive heat.
Epoxides: Many epoxides are potent alkylating agents and are considered suspect carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Reagents: Reagents used for nitration (e.g., nitric/sulfuric acid) are highly corrosive. Bases used for cyclization (e.g., DBU, potassium carbonate) should also be handled with care.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis.
Issue 1: Low Yield During the Cyclization Step
Question: My intramolecular cyclization of the amino alcohol intermediate to form the imidazo[2,1-b]oxazine ring is resulting in a very low yield (<30%). What are the likely causes and how can I improve it?
Potential Causes & Solutions:
Incorrect Base or Base Strength: The choice of base is critical for deprotonating the secondary amine, facilitating the nucleophilic attack that closes the ring. A base that is too weak will result in a slow or incomplete reaction, while a base that is too strong can lead to side reactions or degradation.
Troubleshooting: Perform a base screening. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. Other options include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate (Cs₂CO₃). Start with milder conditions and increase base strength if necessary.
Solvent Effects: The polarity and protic nature of the solvent can significantly impact the reaction rate and yield.
Troubleshooting: Screen a panel of anhydrous polar aprotic solvents. Acetonitrile (MeCN) and Dimethylformamide (DMF) are often effective choices. Ensure the solvent is thoroughly dried, as water can interfere with the reaction.
Reaction Temperature and Time: Sub-optimal temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. An initial temperature optimization study is highly recommended.
Data Summary: Solvent & Base Screening for Cyclization
Solvent
Base (1.5 eq)
Temperature (°C)
Time (h)
Yield (%)
Notes
Acetonitrile
K₂CO₃
80
12
65-75
Good starting point.
DMF
K₂CO₃
80
8
70-80
Faster reaction, but purification can be harder.
Toluene
DBU
100
18
<20
Non-polar solvent, generally poor for this step.
Acetonitrile
DBU
60
6
~70
Stronger base, may offer faster conversion.
Issue 2: Poor Enantiomeric Purity (Low %ee) of the (R)-isomer
Question: After my synthesis, chiral HPLC analysis shows a low enantiomeric excess (ee) for the desired (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. How can I resolve this?
Potential Causes & Solutions:
Inefficient Chiral Resolution: If you are using a chiral resolution step with a racemic mixture, the resolving agent may not be optimal.
Troubleshooting: The use of (S)-Naproxen has been reported as an effective resolving agent for a closely related intermediate, forming diastereomeric salts that can be separated by crystallization. If this is not effective, consider screening other chiral acids like tartaric acid derivatives or mandelic acid.
Racemization During a Reaction Step: Certain reaction conditions, particularly the use of a strong base or high temperatures in the cyclization step, can potentially cause racemization at the chiral center if there is a plausible chemical pathway.
Troubleshooting: Re-examine the conditions of your cyclization step. If you are using a strong base like DBU at high temperatures, consider switching to a milder base like K₂CO₃ and a lower temperature for a longer reaction time. Analyze the %ee of your material before and after the problematic step to confirm where the loss of stereochemical purity is occurring.
Workflow: Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting flowchart for low enantiomeric excess.
Issue 3: Formation of a Significant Impurity During Epoxide Ring-Opening
Question: During the reaction of 2-nitroimidazole with my chiral epoxide, I observe the formation of a major byproduct in my LC-MS analysis. What is this impurity and how can I prevent it?
Potential Causes & Solutions:
Lack of Regioselectivity: The nucleophilic 2-nitroimidazole can attack either of the two carbons of the epoxide ring. While attack at the less hindered carbon is generally favored (the desired reaction), attack at the more substituted carbon can lead to the formation of a regioisomeric impurity.
Troubleshooting: The choice of catalyst and solvent can influence regioselectivity. Lewis acid catalysts can sometimes be used to direct the nucleophile to a specific carbon. Additionally, ensure precise temperature control, as higher temperatures can reduce selectivity.
Diol Formation: If water is present in the reaction mixture, it can compete with the nitroimidazole as a nucleophile, leading to the opening of the epoxide to form an undesired diol.
Troubleshooting: This is a critical issue. Ensure all reagents and solvents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. Using molecular sieves in the reaction flask can also be an effective countermeasure.
Diagram: Regioselectivity in Epoxide Ring-Opening
Caption: Desired vs. undesired pathways in epoxide ring-opening.
Key Experimental Protocol: Chiral Resolution and Cyclization
The following protocol is a representative procedure adapted from literature for the synthesis of related nitroimidazooxazines and should be optimized for your specific substrate.
Part A: Diastereomeric Salt Formation for Chiral Resolution
Dissolve the racemic amino alcohol intermediate (1.0 eq) in a suitable solvent mixture such as methanol and methyl tert-butyl ether (MTBE).
Add (S)-Naproxen (0.9-1.0 eq) to the solution.
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling to 0-5 °C.
The diastereomeric salt of the desired (R)-amino alcohol and (S)-Naproxen will preferentially crystallize.
Collect the solid by filtration, wash with cold MTBE, and dry under vacuum.
To liberate the free base, suspend the salt in a mixture of dichloromethane (DCM) and aqueous sodium bicarbonate solution. Stir until all solids dissolve.
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate in vacuo to obtain the enantiomerically enriched (R)-amino alcohol.
Part B: Intramolecular Cyclization
Dissolve the enantiomerically enriched (R)-amino alcohol (1.0 eq) in anhydrous acetonitrile.
Heat the suspension to 80 °C under a nitrogen atmosphere.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.
References
Title: PROCESS FOR PREPARING NITROIMIDAZOOXAZINE DERIVATIVES. Source: WIPO Patent WO/2010/095116 A1, (2010).
Troubleshooting
Technical Support Center: Optimizing Chiral Imidazo-oxazine Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of imidazo-oxazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the stereoselective synthesis of imidazo-oxazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and enantioselectivity of your chiral imidazo-oxazine syntheses.
I. Overview of Chiral Imidazo-oxazine Synthesis
Chiral imidazo-oxazines are a significant class of heterocyclic compounds, frequently explored in medicinal chemistry for their diverse biological activities, including their use as antitubercular agents.[1][2][3] The asymmetric synthesis of these scaffolds is crucial for investigating their therapeutic potential, as different enantiomers can exhibit varied pharmacological profiles. A common and effective method for their preparation is the asymmetric multicomponent reaction (AMCR), often catalyzed by a chiral acid.[4]
A prevalent synthetic route involves the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an amino-heterocycle, an aldehyde, and an isocyanide in the presence of a chiral catalyst to yield the desired imidazo-fused heterocycle with high stereocontrol.[4] Another approach involves the cyclization of imidazole derivatives.[5][6] This guide will focus on optimizing these synthetic strategies to achieve high yields and excellent enantioselectivities.
Logical Workflow for Synthesis Optimization
The following diagram illustrates a systematic approach to optimizing the synthesis of chiral imidazo-oxazines.
Caption: A systematic workflow for optimizing chiral imidazo-oxazine synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral imidazo-oxazines in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
1. Catalyst Selection and Activity:
Causality: The choice of catalyst is paramount for achieving high yields in asymmetric synthesis. Chiral phosphoric acids (CPAs) have proven effective in GBB reactions for synthesizing axially chiral imidazo[1,2-a]pyridines, a related class of compounds. The acidity and steric hindrance of the catalyst directly influence its ability to activate the substrates and control the stereochemical outcome.
Solution:
Screen Catalysts: If you are not using a catalyst, consider introducing one. If you are, it may not be optimal for your specific substrates. Screen a panel of chiral catalysts, such as different CPAs or Lewis acids.
Catalyst Loading: The optimal catalyst loading is typically between 5-20 mol%. A loading that is too low may result in incomplete conversion, while an excessively high loading can sometimes lead to side reactions or be economically unviable. Experiment with varying the catalyst loading to find the sweet spot for your reaction.
2. Reaction Conditions:
Causality: Temperature, solvent, and reaction time are critical parameters that affect reaction kinetics and equilibrium. An inappropriate solvent can hinder the solubility of reactants or interfere with the catalyst's activity. Temperature affects the reaction rate and can also influence selectivity.
Solution:
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of anhydrous solvents, such as cyclohexane, toluene, dichloromethane (DCM), and tetrahydrofuran (THF).[4]
Temperature Optimization: Some reactions require heating to overcome activation barriers, while others need to be run at lower temperatures to improve selectivity. Perform the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to determine the optimal condition.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to product degradation or side product formation.
3. Quality of Reagents and Starting Materials:
Causality: The purity of your starting materials, including the amino-heterocycle, aldehyde, and isocyanide, is crucial. Impurities can poison the catalyst or participate in side reactions, leading to a lower yield of the desired product. The presence of water can be particularly detrimental in reactions involving moisture-sensitive catalysts or intermediates.
Solution:
Purify Starting Materials: Ensure all starting materials are pure. Recrystallize or chromatograph solids and distill liquid aldehydes immediately before use.
Use Anhydrous Conditions: Dry your glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The addition of molecular sieves (e.g., 4 Å MS) can help to remove trace amounts of water.[4]
Issue 2: Poor Enantioselectivity (Low ee)
Q: I am obtaining the desired product, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?
A: Achieving high enantioselectivity is a common challenge in asymmetric catalysis.[7] Here are some key factors to consider:
1. Catalyst Structure and Chiral Environment:
Causality: The structure of the chiral catalyst creates a specific three-dimensional environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer.[8] Subtle changes in the catalyst's structure can have a profound impact on the enantioselectivity.
Solution:
Modify the Catalyst: If using a chiral phosphoric acid, for instance, catalysts with different substituents on the binaphthyl backbone can be screened. More sterically demanding catalysts often lead to higher enantioselectivity.[4]
Consider Bifunctional Catalysts: Catalysts with both a Brønsted acid and a Lewis base functionality can provide more rigid transition states through multiple points of interaction, enhancing stereocontrol.
2. Temperature and Reaction Kinetics:
Causality: The difference in the activation energies for the formation of the two enantiomers determines the enantioselectivity. Lowering the reaction temperature generally increases this energy difference, favoring the formation of the major enantiomer.
Solution:
Lower the Reaction Temperature: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). While this may slow down the reaction rate, it often leads to a significant improvement in enantioselectivity.
3. Solvent Effects:
Causality: The solvent can influence the conformation of the catalyst and the transition state assembly. Non-polar solvents often lead to better-organized transition states and higher enantioselectivities.
Solution:
Screen Non-Polar Solvents: Test less coordinating, non-polar solvents like toluene, hexane, or cyclohexane.[4]
Issue 3: Difficulty with Product Isolation and Purification
Q: I am having trouble isolating and purifying my chiral imidazo-oxazine product. What are some effective strategies?
A: Purification can be challenging due to the similar polarities of the product and byproducts.
1. Chromatographic Separation:
Solution:
Column Chromatography: Standard silica gel column chromatography is the most common method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve good separation.
Chiral High-Performance Liquid Chromatography (HPLC): For separating enantiomers and determining the enantiomeric excess, chiral HPLC is essential. A variety of chiral stationary phases are available, and screening different columns and mobile phases will be necessary to find the optimal separation conditions.[4]
2. Recrystallization:
Solution: If your product is a solid, recrystallization can be a highly effective method for purification and can sometimes lead to enantiomeric enrichment. Screen different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of molecular sieves in the reaction?A1: Molecular sieves, typically 4 Å, are used as a drying agent to remove trace amounts of water from the reaction mixture.[4] Water can hydrolyze the catalyst or react with intermediates, leading to lower yields and selectivity.
Q2: How do I choose the right chiral catalyst for my specific substrates?A2: While there are some general guidelines, the optimal catalyst is often substrate-dependent. It is highly recommended to perform a small-scale screen of a few different types of catalysts (e.g., different chiral phosphoric acids or Lewis acids) to identify the most promising candidate for your specific transformation.
Q3: Can I reuse my chiral catalyst?A3: In some cases, chiral catalysts can be recovered and reused. However, their activity may decrease with each cycle. It is important to verify the purity and activity of the recovered catalyst before reusing it.
Q4: My aldehyde is prone to oxidation. How can I prevent this?A4: Use freshly distilled or purified aldehyde for the best results. Store aldehydes under an inert atmosphere and at low temperatures. When setting up the reaction, add the aldehyde last to minimize its exposure to air.
IV. Optimized Experimental Protocols
Protocol 1: General Procedure for Enantioselective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines (Adapted from[4])
This protocol provides a starting point for the optimization of the GBB reaction.
To a solution of the 6-aryl-2-aminopyridine (0.1 mmol, 1.0 equiv.), chiral phosphoric acid catalyst (e.g., (R)-A8, 0.01 mmol, 10 mol %), and 4 Å molecular sieves (60 mg) in dry cyclohexane (2 mL), add the aldehyde (0.2 mmol, 2.0 equiv.) and the isocyanide (0.15 mmol, 1.5 equiv.) sequentially at 20 °C.
Stir the reaction mixture at this temperature for 12 hours under a nitrogen atmosphere.
Monitor the reaction progress by TLC.
Upon completion, directly purify the reaction mixture by column chromatography on silica gel (e.g., petroleum ether/THF = 1:1) to afford the desired product.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Synthesis of Imidazo-1,4-oxazinone Derivatives (Adapted from[5][6])
This two-step protocol involves the reduction of a C-2 aroyl imidazole followed by cyclization.
Step 1: Reduction of C-2 Aroyl Imidazole
Dissolve the C-2 aroyl substituted imidazole (1 mmol) in methanol (30 mL).
Add sodium borohydride (NaBH₄) (3 mmol) to the solution.
Stir the reaction for 24 hours, monitoring by TLC.
Perform an aqueous workup with ethyl acetate and water.
Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (e.g., ethyl acetate/n-hexane 1/5) to obtain the imidazolo methanol derivative.
Step 2: Cyclization to Imidazo-1,4-oxazinone
Investigate the reaction of the imidazolo methanol derivative with chloroacetyl chloride under various base and solvent conditions to achieve cyclization to the desired 1,4-imidazoxazinone.
Optimization Parameters Summary
Parameter
Range to Investigate
Rationale
Catalyst
Various chiral phosphoric acids, Lewis acids
The catalyst's structure is key to high enantioselectivity.[4]
Catalyst Loading
5-20 mol%
Balances reaction rate and cost-effectiveness.
Solvent
Cyclohexane, Toluene, DCM, THF
Solvent polarity affects catalyst activity and solubility.[4]
Temperature
-20 °C to 60 °C
Lower temperatures often improve enantioselectivity.
Reactant Ratio
1:1.5:2 to 1:2:1.5 (Amine:Isocyanide:Aldehyde)
Can influence reaction rate and minimize side products.
Understanding the reaction mechanism is crucial for rational optimization. In the chiral phosphoric acid-catalyzed GBB reaction, the catalyst is believed to act as a bifunctional catalyst.
Technical Support Center: Troubleshooting Nitroimidazole Activity Assays
Welcome to the Technical Support Center for Nitroimidazole Activity Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Nitroimidazole Activity Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the in vitro evaluation of nitroimidazole compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting real-world laboratory challenges.
This section addresses preliminary issues related to the nitroimidazole compounds themselves and the basic assay setup.
Q1: I've synthesized a new nitroimidazole derivative, but it shows no antimicrobial activity in my initial screen. Where do I start troubleshooting?
A1: Lack of initial activity can stem from several factors, ranging from the compound's intrinsic properties to the assay conditions. A systematic approach is crucial.
Step 1: Verify Compound Integrity and Solubility.
Before questioning the assay, confirm the integrity of your compound. Purity and stability are paramount. Subsequently, address solubility, a frequent culprit for apparent inactivity. Many nitroimidazoles are lipophilic and have poor aqueous solubility.[1][2]
Solubility Assessment: Prepare a stock solution in an organic solvent like DMSO. When diluting into your aqueous assay medium, observe for any precipitation.[3] You can quantify the solubility limit by preparing serial dilutions and measuring turbidity.[3] It is critical that the final concentration of your compound in the assay does not exceed its solubility in the medium, as precipitated compound is not bioavailable.[4]
Solvent
Typical Starting Concentration
Considerations
Dimethyl Sulfoxide (DMSO)
10-20 mg/mL
Ensure the final DMSO concentration in the assay is non-toxic to the test organism (typically ≤1%). Run a vehicle control (medium with the same DMSO concentration but no compound) to confirm.[5]
Ethanol
Varies
Can be more volatile and potentially more toxic to some microbes than DMSO at equivalent concentrations.
Step 2: Confirm the Requirement for Reductive Activation.
Nitroimidazoles are prodrugs that require reductive activation of their nitro group to become cytotoxic.[6] This activation is carried out by nitroreductase enzymes present in susceptible anaerobic organisms.[7]
Initial Check: Are you testing against an appropriate organism? The chosen species must possess the necessary nitroreductases. Aerobic or facultative anaerobic bacteria grown under aerobic conditions will generally be resistant as oxygen inhibits the reductive activation process.[8][9] The presence of oxygen regenerates the parent nitroimidazole compound in a "futile cycle," preventing the accumulation of the toxic radical species.[9]
Below is a workflow to diagnose a compound showing no initial activity.
Caption: Initial troubleshooting workflow for inactive compounds.
This section focuses on one of the most common methods for quantifying antimicrobial activity: the Minimum Inhibitory Concentration (MIC) assay.
Q2: My MIC values for a single compound are inconsistent across different experiments or even between replicates in the same plate. What could be the cause?
A2: Inconsistent MIC values are a common and frustrating issue. The source of variability often lies in subtle deviations from standardized procedures.[10] According to the Clinical and Laboratory Standards Institute (CLSI), strict adherence to protocols is necessary for reproducibility.[11]
Key Factors Causing MIC Variability:
Inoculum Density: This is one of the most critical variables. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs. Conversely, a too-light inoculum can result in falsely low MICs.[12] Always standardize your inoculum to a 0.5 McFarland standard.
Media Composition: The type of media, its pH, and cation concentrations can influence the activity of antimicrobial agents.[13] For anaerobic bacteria, use recommended media like supplemented Brucella agar or broth.[14]
Incubation Conditions:
Anaerobiosis: For nitroimidazoles, maintaining a strict anaerobic environment is non-negotiable. Even brief exposure to oxygen can impact the drug's activation and lead to variable results.[15] Use of anaerobic jars with gas packs and indicators, or an anaerobic chamber, is essential.
Time and Temperature: Incubation time and temperature must be consistent. For anaerobes, typical incubation is 48 hours.[15]
Pipetting Errors: In broth microdilution assays, small volume variations during serial dilutions can lead to significant concentration errors and inconsistent MICs.[16]
Endpoint Determination: Reading the MIC, which is the lowest concentration that inhibits visible growth, can be subjective. Ensure consistent lighting and, if possible, have a second person confirm the readings.[10]
Q3: My positive control, Metronidazole, is showing an MIC outside the expected quality control (QC) range. What should I do?
A3: An out-of-range positive control invalidates the results of that specific assay run. Do not report the results for your test compounds. The issue must be identified and corrected.
Troubleshooting Steps for QC Failures:
Review the Basics: Go through the checklist from Q2. Inoculum preparation, media, and incubation conditions are common sources of error.
Check the QC Strain: Ensure the correct ATCC reference strain was used (e.g., Bacteroides fragilis ATCC 25285).[15] Confirm its purity and viability. It's possible the QC strain has developed resistance or has been contaminated.
Verify Antibiotic Potency: Check the expiration date and storage conditions of your Metronidazole stock. Improper storage can lead to degradation and loss of potency.
Consult CLSI Guidelines: The CLSI M100 document provides the acceptable QC ranges for reference strains against various antibiotics.[17][18] For example, the acceptable MIC range for Metronidazole against Bacteroides fragilis ATCC 25285 is typically 0.5-2 µg/mL.
Technical Support Center: A Guide to the Solution Stability of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (Pretomanid)
Welcome to the technical support resource for (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, known as Pretomanid (formerly PA-824). This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, known as Pretomanid (formerly PA-824). This guide is designed for researchers, scientists, and drug development professionals who are working with this potent anti-tuberculosis agent. Understanding the stability of Pretomanid in solution is critical for obtaining accurate and reproducible experimental results, as well as for developing stable formulations. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Pretomanid in solution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Pretomanid.
Q1: My quantitative analysis of Pretomanid solutions shows inconsistent results and a progressive loss of the compound over a short period. What could be the primary cause?
Inconsistent results and a rapid loss of Pretomanid in solution are often linked to the degradation of the compound. The most common cause is the pH of your solvent or buffer. Pretomanid is known to be particularly susceptible to degradation in alkaline (basic) conditions.[1][2][3][4] If your solution has a pH above 7, you are likely observing base-catalyzed hydrolysis.
Another potential cause is exposure to light, as Pretomanid can also degrade under photolytic conditions.[1] Oxidative stress is another factor that can lead to the degradation of Pretomanid.[2][5][6]
To troubleshoot this issue, a systematic approach is recommended. The following flowchart can guide you through the process of identifying the root cause of the instability.
Caption: Troubleshooting workflow for Pretomanid instability.
Q2: I need to prepare a stock solution of Pretomanid. What is the recommended solvent and what are the optimal storage conditions?
For stock solutions, it is advisable to use a non-aqueous solvent in which Pretomanid is soluble and stable. Methanol is a commonly used solvent for preparing Pretomanid stock solutions.[7][8]
Recommended Storage Conditions for Stock Solutions:
Temperature: For long-term storage, it is recommended to store methanolic stock solutions at -80°C.[7] Studies have shown stability for over 4 months at this temperature.[7] For short-term storage, refrigeration at 4°C is also an option.[6]
Container: Use amber glass vials to protect the solution from light.
Preparation: Prepare fresh working solutions from the frozen stock for your experiments. Allow the stock solution to equilibrate to room temperature before use to avoid condensation.
Q3: I am conducting an experiment in an aqueous buffer. What pH range should I aim for to maximize the stability of Pretomanid?
While specific kinetic data on pH-stability is not extensively published, forced degradation studies consistently show that Pretomanid is most vulnerable in alkaline conditions.[1][2][3][4] Conversely, it shows good stability in acidic and neutral conditions.[3][4] Therefore, to maximize stability in an aqueous environment, it is best to work in a slightly acidic to neutral pH range. A pH of around 3 has been used in mobile phases for HPLC analysis, suggesting good short-term stability at this pH.[1][8] A recommended working pH range would be between 3 and 6.5.
Q4: My Pretomanid solution has turned a slight yellow color upon storage. What does this signify?
A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. When Pretomanid degrades, it forms multiple degradation products.[5][6] These degradation products may have different chromophores that absorb light in the visible spectrum, leading to a colored solution. If you observe a color change, it is highly likely that the concentration of the parent Pretomanid has decreased, and you should prepare a fresh solution.
Frequently Asked Questions (FAQs)
What are the main degradation pathways for Pretomanid in solution?
The primary degradation pathways for Pretomanid in solution are hydrolysis (especially under alkaline conditions) and oxidation.[2] Degradation can also be induced by photolysis.[1][5][6]
Is Pretomanid sensitive to temperature?
Pretomanid appears to be relatively stable under thermal stress. Forced degradation studies at elevated temperatures (e.g., 80°C or 100°C) for up to 24 hours showed no significant degradation.[6][9] However, for long-term storage of solutions, low temperatures (-20°C to -80°C) are always recommended to minimize any potential for degradation.[7]
What is the aqueous solubility of Pretomanid?
Pretomanid has poor aqueous solubility.[10][11] Its equilibrium solubility at 37°C is in the range of 15-18 µg/mL and is largely independent of pH.[11]
How can I monitor the stability of my Pretomanid solution?
The most reliable way to monitor the stability of Pretomanid is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[1][4][5] These methods are designed to separate the intact Pretomanid from its degradation products, allowing for accurate quantification of the parent compound over time.
Experimental Protocols
Protocol 1: Preparation of a Standard Pretomanid Stock Solution
This protocol describes the preparation of a 1 mg/mL Pretomanid stock solution in methanol.
Materials:
Pretomanid powder
HPLC-grade methanol
Calibrated analytical balance
Volumetric flask (e.g., 10 mL), Class A
Amber glass storage vials
Procedure:
Accurately weigh 10 mg of Pretomanid powder.
Quantitatively transfer the powder to a 10 mL volumetric flask.
Add approximately 7 mL of HPLC-grade methanol to the flask.
Gently swirl or sonicate the flask until all the Pretomanid has dissolved.
Allow the solution to return to room temperature.
Make up the volume to the 10 mL mark with methanol.
Cap the flask and invert it several times to ensure homogeneity.
Aliquot the stock solution into amber glass vials for storage.
Store the vials at -80°C for long-term storage.
Protocol 2: A General-Purpose HPLC Method for Stability Assessment
This protocol provides a starting point for an HPLC method to assess the stability of Pretomanid. Method optimization may be required based on your specific instrumentation and degradation products.
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 3 (adjusted with acetic acid)[8]
Mobile Phase B: Methanol
Sample diluent: Methanol
Chromatographic Conditions:
Mobile Phase: 65:35 (v/v) mixture of Mobile Phase A and Mobile Phase B[1][8]
Flow Rate: 1.0 mL/min
Column Temperature: Ambient (or controlled at 25°C)
Diacon, A. H., et al. (2022). Pretomanid for tuberculosis treatment: an update for clinical purposes. Journal of Clinical Medicine, 11(18), 5439. [Link]
Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Journal of Chemical Health Risks. [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Pretomanid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
Gumbo, T., et al. (2022). Stable sugar and sugar-free suspensions of pretomanid. Tuberculosis, 137, 102271. [Link]
Li, Y., et al. (2023). Fed- and Fasted-State Performance of Pretomanid Amorphous Solid Dispersions Formulated with an Enteric Polymer. Molecular Pharmaceutics, 20(7), 3584–3599. [Link]
Pardeshi, P., & Lokhande, R. (2023). Development and Validation of Stability Indicating HPTLC Method for Analysis of Novel Nitroimidazooxazine Antimycobacterial Drug Pretomanid. International Journal of Pharmaceutical Sciences and Research, 14(10), 4899-4906. [Link]
ResearchGate. (n.d.). A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients. ResearchGate. [Link]
ResearchGate. (n.d.). Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. ResearchGate. [Link]
Patsnap. (2024). What is the mechanism of Pretomanid? Patsnap Synapse. [Link]
Rao, P. S., et al. (2022). Stability Indicating RP-HPLC Method Development and Validation for the determination of Pretomanid an anti-bacterial drug. Research Journal of Pharmacy and Technology, 15(11), 5025-5031. [Link]
Rao, P. S., et al. (2022). Stability Indicating RP-HPLC Method Development and Validation for the determination of Pretomanid an anti-bacterial drug. Research Journal of Pharmacy and Technology, 15(11), 5025-5031. [Link]
Drugs.com. (2025). Pretomanid Monograph for Professionals. Drugs.com. [Link]
Pardeshi, P., & Lokhande, R. (2023). Development and Validation of Stability Indicating HPTLC Method for Analysis of Novel Nitroimidazooxazine Antimycobacterial Drug Pretomanid. International Journal of Pharmaceutical Sciences and Research, 14(10), 4899-4906. [Link]
Medicines for All Institute. (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. [Link]
Lee, P. S., et al. (2015). Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. Bioorganic & Medicinal Chemistry Letters, 25(15), 2953–2958. [Link]
Li, Y., et al. (2023). Fed- and Fasted-State Performance of Pretomanid Amorphous Solid Dispersions Formulated with an Enteric Polymer. Molecular Pharmaceutics, 20(7), 3584–3599. [Link]
Surapuraju, P. K. R., & Juturu, R. R. (2022). Development and validation of stability-indicating-HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies. Biomedical Chromatography, 36(12), e5498. [Link]
van Zyl, N., et al. (2019). A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients. Journal of Pharmaceutical and Biomedical Analysis, 164, 55-61. [Link]
Research Square. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Research Square. [Link]
Technical Support Center: Navigating Off-Target Effects of Nitroimidazole Compounds
Welcome to the technical support center for researchers utilizing nitroimidazole-based compounds. This guide is designed to provide you with in-depth, field-proven insights into identifying, understanding, and mitigating...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing nitroimidazole-based compounds. This guide is designed to provide you with in-depth, field-proven insights into identifying, understanding, and mitigating the off-target effects of these versatile molecules. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the scientific integrity and reproducibility of your experiments.
Introduction: The Duality of Nitroimidazoles
Nitroimidazole compounds are a cornerstone in various research fields, from oncology to microbiology, primarily due to their selective activity in hypoxic environments.[1][2] Their mechanism of action is elegant in its specificity: the nitro group (-NO₂) undergoes bioreductive activation under low-oxygen conditions, leading to the formation of reactive intermediates that can induce cellular damage, making them effective as antimicrobial agents and radiosensitizers for hypoxic tumors.[1][3][4]
However, the very reactivity that makes them potent can also lead to unintended off-target effects, potentially confounding experimental results. This guide will walk you through the common challenges and provide actionable solutions.
Understanding the Roots of Off-Target Effects
The primary driver of both on-target and off-target effects is the reduction of the nitro group. In well-oxygenated cells, the initial one-electron reduction product, a nitroradical anion, is rapidly re-oxidized back to the parent compound in a "futile cycle".[5] Under hypoxic conditions, further reduction occurs, generating cytotoxic species like nitroso and hydroxylamine derivatives.[6] These reactive intermediates are the key to their therapeutic action but can also interact with unintended cellular macromolecules.
Here are the primary mechanisms behind off-target effects:
Redox Cycling and Oxidative Stress: Even under aerobic conditions, the futile cycling of nitroimidazoles can generate reactive oxygen species (ROS), leading to oxidative stress.[7] This can independently trigger cellular responses and toxicity that are unrelated to the intended hypoxic-specific mechanism.
Covalent Adduct Formation with Proteins: The reactive intermediates formed under hypoxia can covalently bind to cellular proteins, not just the intended targets.[8][9][10] This can alter protein function and impact a wide range of cellular pathways. Studies have identified numerous protein targets, including key enzymes in glycolysis and cellular detoxification pathways.[9][10]
DNA Damage: While some nitroimidazoles are designed to damage microbial DNA, this effect can also occur in mammalian cells, leading to genotoxicity.[11][12][13] The extent and nature of DNA damage can depend on the specific compound, its reduction potential, and the cellular pH.[11][14]
Hypoxia-Independent Activity: Certain structural modifications to the nitroimidazole scaffold can lead to unexpected modes of action that are independent of hypoxia. For example, some indolin-2-one nitroimidazoles have been shown to inhibit topoisomerase IV, an enzyme essential for DNA replication in aerobic bacteria.[3][4][15]
Visualizing the Core Mechanism
Caption: Nitroimidazole activation pathway in normoxic versus hypoxic conditions.
Frequently Asked Questions (FAQs)
Q1: My nitroimidazole compound is showing toxicity in normoxic control cells. What could be the cause?
A1: This is a common issue and is often due to hypoxia-independent off-target effects.
Redox Cycling: As mentioned, futile redox cycling can produce ROS and induce oxidative stress even in the presence of oxygen.[7]
Inherent Compound Toxicity: The compound itself, independent of its nitro group, might have other pharmacological activities.
High Concentrations: The concentration you are using might be too high, leading to non-specific toxicity.
Troubleshooting Steps:
Perform a dose-response curve in normoxic conditions: This will help you determine the concentration at which you see toxicity and establish a therapeutic window.
Measure ROS production: Use a fluorescent probe like DCFDA to quantify ROS levels in your normoxic cells treated with the compound.
Include a "nitro-free" analog: If possible, synthesize or obtain an analog of your compound where the nitro group is replaced with a different functional group. This can help differentiate between effects related to the nitro group reduction and the core scaffold.
Q2: I'm seeing a phenotype that doesn't seem to be related to the known mechanism of my compound. How can I investigate this?
A2: This suggests a novel off-target effect. A multi-pronged approach is needed to identify the unintended target.
Proteomics-Based Approaches: Techniques like activity-based protein profiling (ABPP) can help identify covalent protein targets.[3][4][15] This involves using a modified version of your compound with a "clickable" tag to pull down and identify binding partners via mass spectrometry.[9][10]
Genetic Screens: Perform a genetic screen (e.g., CRISPR-Cas9) to identify genes that, when knocked out, confer resistance or sensitivity to your compound. This can point towards the affected pathway.
Metabolomic Analysis: Analyze the metabolic profile of treated cells to identify pathways that are perturbed by the compound.[16]
Q3: How can I be sure that the observed effect of my nitroimidazole is truly due to hypoxia?
A3: Rigorous experimental design with proper controls is crucial.
Stringent Hypoxia Control: Ensure your hypoxic conditions are well-controlled and monitored. Use a hypoxia-inducible factor 1-alpha (HIF-1α) stabilization assay (e.g., Western blot) as a positive control for cellular response to hypoxia.
Normoxic and Hypoxic Comparisons: Always run parallel experiments under both normoxic and hypoxic conditions. The effect should be significantly more pronounced in hypoxia.
Use of Hypoxia-Selective Probes: Compounds like pimonidazole are widely used as markers for severe hypoxia and can help confirm the oxygen status of your cells or tissues.[5]
Troubleshooting Guide: Common Experimental Issues and Solutions
1. Lower compound concentration.2. Measure ROS production.3. Test a nitro-free analog.
Inconsistent results between experiments
Fluctuations in oxygen levels, cell passage number, compound stability.
1. Calibrate and monitor your hypoxia chamber regularly.2. Use cells within a consistent passage number range.3. Prepare fresh compound solutions for each experiment.
Observed phenotype doesn't match expected mechanism
Objective: To determine the concentration-dependent toxicity of a nitroimidazole compound under normoxic conditions.
Materials:
Cell line of interest
Complete cell culture medium
Nitroimidazole compound stock solution
96-well cell culture plates
Cell viability reagent (e.g., MTT, PrestoBlue)
Plate reader
Procedure:
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
Prepare a serial dilution of your nitroimidazole compound in complete cell culture medium. Include a vehicle-only control (e.g., DMSO).
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
Incubate the plate under standard normoxic conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time, and then read the absorbance or fluorescence on a plate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value under normoxic conditions.
Protocol 2: Validating Cellular Hypoxia using HIF-1α Stabilization
Objective: To confirm that the experimental conditions are inducing a hypoxic response in the cells.
Materials:
Cell line of interest
Complete cell culture medium
Hypoxia chamber or incubator
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Primary antibody against HIF-1α
Loading control primary antibody (e.g., β-actin, GAPDH)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Seed cells in culture dishes and allow them to adhere.
Place one set of dishes in a hypoxia chamber (e.g., <1% O₂) for the desired duration. Keep a parallel set of dishes in a normoxic incubator as a control.
After the incubation period, immediately place the dishes on ice and wash the cells with ice-cold PBS.
Lyse the cells directly on the dish with lysis buffer. Scrape the cells and collect the lysate.
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
Prepare protein samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
Block the membrane and then incubate with the primary antibody against HIF-1α overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Wash again and apply the chemiluminescent substrate.
Image the blot. A strong band for HIF-1α should be present in the hypoxic samples and absent or very faint in the normoxic samples.
Probe for a loading control to ensure equal protein loading.
Technical Support Center: Synthesis of PA-824 (Pretomanid) Intermediates
Welcome to the technical support resource for the synthesis of PA-824 intermediates. This guide is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of this criti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of PA-824 intermediates. This guide is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of this critical anti-tuberculosis agent. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. We will address common challenges encountered during the synthesis of the key chiral intermediate, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1]oxazin-6-ol, and its subsequent etherification.
Part 1: Overview of the Core Synthetic Strategy
The synthesis of PA-824, while achievable through various routes, is often centered around a convergent strategy. This involves the preparation of two key fragments: the bicyclic nitroimidazooxazine core and the trifluoromethoxybenzyl side chain, followed by their coupling. Many modern, safety-conscious syntheses avoid the use of explosive starting materials like 2,4-dinitroimidazole, opting instead for precursors such as 2-bromo-4-nitroimidazole or 2-chloro-4-nitroimidazole.[2][3]
The generalized workflow involves three critical stages, each with its own set of potential challenges:
N-Alkylation of Nitroimidazole: Formation of the C-N bond between the nitroimidazole ring and a chiral three-carbon unit.
Intramolecular Cyclization: Formation of the oxazine ring to create the bicyclic core alcohol.
Side-Chain Etherification: Coupling the core alcohol with the 4-(trifluoromethoxy)benzyl group.
Below is a conceptual workflow diagram illustrating this common synthetic approach.
Caption: High-level workflow for a common PA-824 synthesis route.
Part 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Stage 1: N-Alkylation of 2-Halo-4-nitroimidazole
Question 1: My N-alkylation reaction with (S)-glycidol is slow and gives a low yield. What are the likely causes and how can I improve it?
Answer:
Slow reaction rates and low yields in this step are common and typically stem from a few core issues:
Insufficient Basicity: The N-H of 2-halo-4-nitroimidazole is acidic, but requires a suitable base for deprotonation to initiate the nucleophilic attack on the glycidol epoxide. Weak bases may not generate a sufficient concentration of the nucleophilic imidazolide anion.
Poor Solubility: The starting nitroimidazole may have poor solubility in your chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.
Steric Hindrance: The choice of protecting group on the glycidol is critical. Bulky protecting groups can sterically hinder the approach of the imidazolide nucleophile. While tert-butyldimethylsilyl (TBS) is often effective, extremely bulky groups should be avoided.[4]
Troubleshooting Steps:
Base Selection: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is more soluble and can significantly accelerate the reaction. Sodium hydride (NaH) is also effective but requires careful handling due to its flammability.
Solvent Optimization: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants. Warming the reaction (e.g., to 70-80 °C) can also enhance both solubility and reaction rate.
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC every 2-4 hours. The disappearance of the starting 2-halo-4-nitroimidazole is a key indicator of completion. An incomplete reaction here will complicate downstream purification immensely.
Question 2: I am observing significant amounts of a side product that appears to be a di-alkylated imidazole. Why is this happening?
Answer:
This is likely due to the reaction of the newly formed secondary alcohol (from the epoxide opening) with another molecule of the glycidol starting material. This is more prevalent if the reaction temperature is too high or the reaction is left for an extended period after the initial alkylation is complete.
Preventative Measures:
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the glycidol derivative. A large excess can drive the formation of side products.
Temperature Management: Maintain a moderate reaction temperature. While heat can speed up the desired reaction, excessive heat can promote side reactions.
Monitor Closely: Once IPC shows consumption of the starting imidazole, proceed with the workup without undue delay.
Question 3: My cyclization to the bicyclic alcohol is giving me a mixture of 5-membered and 6-membered rings. How do I improve the selectivity?
Answer:
The formation of the desired 6-membered oxazine ring versus an undesired 5-membered ring is a classic case of kinetic versus thermodynamic control, governed by Baldwin's rules. The desired 6-exo-tet cyclization is generally favored. However, reaction conditions can influence the outcome.
Causality & Solution:
The key is the nature of the deprotection/cyclization step. Many modern procedures perform this in a one-pot fashion.[3][5]
Base-Mediated Cyclization: When using a base like K₂CO₃ in methanol to simultaneously deprotect a silyl or ester group and induce cyclization, the reaction is typically highly selective for the 6-membered ring.[3] The methoxide generated in situ deprotects the primary alcohol, which then undergoes an intramolecular Sₙ2 reaction with the carbon bearing the leaving group.
Ensure Complete Deprotection First: If you are using a two-step process, ensure the protecting group is fully removed before initiating cyclization. A lingering protecting group on the primary alcohol can lead to alternative, undesired reaction pathways.
Caption: Decision tree for controlling cyclization selectivity.
Question 4: The yield of my bicyclic alcohol is low, and I'm isolating a significant amount of a dimeric impurity after workup. What's the cause?
Answer:
This points to an intermolecular reaction competing with the desired intramolecular cyclization. This typically occurs when the concentration of the acyclic intermediate is too high during the cyclization step.
Solution: High Dilution Principle
To favor the intramolecular reaction, the cyclization step should be performed under high dilution conditions. This reduces the probability of two reactive molecules finding each other in solution.
Practical Protocol Adjustment:
Instead of adding the base to a concentrated solution of your acyclic intermediate, try a "slow addition" or "syringe pump" method. Add the solution of the intermediate slowly over several hours to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the reactive species low, promoting intramolecular ring closure.
Stage 3: Side-Chain Etherification
Question 5: The final etherification step using NaH is giving inconsistent yields and is difficult to handle at scale. Are there safer and more reliable alternatives?
Answer:
Yes, while sodium hydride is a powerful base for forming the alkoxide, its pyrophoric nature and the need for an anhydrous, inert atmosphere make it challenging for scale-up.[3] Several alternative conditions have been successfully employed.
Alternative Conditions for Etherification:
Base
Solvent
Temperature (°C)
Key Advantages & Considerations
NaH
DMF / THF
0 to RT
Pro: High reactivity, fast reaction. Con: Hazardous, moisture-sensitive, potential for side reactions if temperature is not controlled.
K₂CO₃
Acetonitrile / Acetone
Reflux
Pro: Inexpensive, safer, easy to handle. Con: Slower reaction, may require higher temperatures and longer reaction times.
Cs₂CO₃
Methanol / Ethanol
50-60
Pro: High reactivity (often better than K₂CO₃), good solubility.[4] Con: More expensive than potassium carbonate.
DBU
Acetonitrile
RT to 50
Pro: Strong, non-nucleophilic organic base, homogeneous reaction. Con: Can be more expensive, requires careful purification to remove.
Recommendation:
For improved safety and scalability, transitioning from NaH to a carbonate base like K₂CO₃ or Cs₂CO₃ is highly recommended. A trial run comparing these bases in a solvent like acetonitrile at reflux is a logical first step for optimization. The reaction should be monitored by HPLC to determine the optimal reaction time.
Part 3: Key Experimental Protocols
Protocol 1: One-Pot Deprotection and Cyclization to (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol
This protocol assumes the starting material is the TBS-protected acyclic intermediate.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the silyl-protected intermediate (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.1 M.
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C).
In-Process Control: Monitor the reaction by TLC (e.g., 10% MeOH in DCM) or HPLC. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts and wash the filter cake with a small amount of methanol.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.
Self-Validation Check: The success of this one-pot procedure hinges on the careful monitoring of the reaction. Over-refluxing or extended reaction times can lead to ring-opening of the product by the methoxide base.[3] The final product should be characterized by ¹H NMR and chiral HPLC to confirm structural integrity and enantiomeric purity.
References
A Concise and Convergent Synthesis of PA-824. Journal of Organic Chemistry. Available at: [Link]
An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy. ResearchGate. Available at: [Link]
Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development. Available at: [Link]
Summary of Process Development Work on TB Drug Pretomanid. Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]
Synthetic method of PA-824 - Google Patents.Google Patents.
Enantioselective synthesis of pretomanid & investigations of Raman spectroscopy for through-tube monitoring of reactions. DSpace@MIT. Available at: [Link]
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
Chiral resolution - Wikipedia. Wikipedia. Available at: [Link]
Technical Support Center: Purification of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
Welcome to the dedicated technical support guide for the purification of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this critical intermediate.
Introduction
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a key chiral intermediate in the synthesis of advanced antitubercular agents, such as Pretomanid (PA-824)[1][2]. The stereochemical and chemical purity of this intermediate is paramount, as it directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, ensuring you can achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.
Issue 1: Low Purity After Initial Synthesis/Work-up
Question: My crude product shows multiple spots on the TLC plate after the initial synthesis and work-up. How can I effectively remove the impurities?
Answer:
Low purity in the crude product is a common issue arising from unreacted starting materials, reaction byproducts, or degradation. A systematic purification approach using column chromatography is the most effective strategy.
Causality and Strategy:
The polarity of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, with its hydroxyl and nitro groups, allows for effective separation from less polar starting materials and more polar byproducts using normal-phase silica gel chromatography. The key is to develop an optimal solvent system that provides good separation (ΔRf > 0.2) between your target compound and the impurities.
Step-by-Step Protocol for Flash Column Chromatography:
TLC Analysis:
Dissolve a small sample of your crude product in a suitable solvent (e.g., Dichloromethane/Methanol mixture).
Spot the solution on a silica gel TLC plate.
Develop the TLC plate using various solvent systems. A good starting point for related nitroimidazo-oxazines is a mixture of a non-polar solvent and a polar solvent. Begin with a system like Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes.
A reported TLC system for a related compound used a polar mixture of 1-butanol/H2O/acetic acid (4:1:1), which may be suitable for analyzing highly polar impurities[1].
Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
Column Preparation:
Choose a column size appropriate for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
Pack the column with silica gel using the wet slurry method with your chosen non-polar solvent.
Loading and Elution:
Adsorb your crude product onto a small amount of silica gel ("dry loading") for better resolution.
Load the silica-adsorbed sample onto the top of the column.
Begin elution with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal:
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recommended Starting Conditions for Flash Chromatography:
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 40-63 µm)
Standard choice for normal-phase chromatography, effective for separating compounds with varying polarities.
Mobile Phase
Dichloromethane/Methanol or Ethyl Acetate/Hexanes
Start with a low percentage of the polar solvent and gradually increase it to elute the target compound.
Loading Technique
Dry Loading
Minimizes band broadening and improves separation efficiency compared to liquid loading.
Issue 2: Difficulty in Removing the (S)-Enantiomer
Question: My product is chemically pure, but I suspect it's a racemic mixture or has low enantiomeric excess. How can I separate the (R) and (S) enantiomers?
Answer:
Separating enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical assessment of enantiomeric purity and preparative separation of enantiomers[3].
Causality and Strategy:
Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatography. Chiral Stationary Phases (CSPs) create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for separating a wide range of chiral compounds, including those with heterocyclic structures[4][5].
Workflow for Chiral HPLC Method Development:
Recommended Chiral Stationary Phases and Mobile Phases:
CSP Type
Mobile Phase Mode
Recommended Solvents
Rationale
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal Phase
n-Hexane / Isopropanol or Ethanol
Often provides excellent enantioselectivity for a broad range of compounds[5].
Amylose tris(3,5-dimethylphenylcarbamate)
Reversed-Phase
Water / Acetonitrile / Methanol with buffer (e.g., Ammonium Acetate)
Useful for compounds with better solubility in aqueous-organic mixtures[4].
Cellulose-based CSPs
Supercritical Fluid Chromatography (SFC)
CO2 / Methanol or Ethanol
Offers fast separations and reduced solvent consumption[6].
Step-by-Step Guide for Chiral Separation:
Analytical Method Development:
Start with a cellulose or amylose-based chiral column.
Screen different mobile phases (Normal Phase, Reversed-Phase).
Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5.
Adjusting temperature can also influence selectivity[6].
Preparative Scale-Up:
Once an analytical method is established, it can be scaled up to a preparative or semi-preparative column with the same stationary phase.
The flow rate and sample loading will need to be adjusted based on the column dimensions.
Issue 3: Low Yield After Recrystallization
Question: I'm trying to purify my product by recrystallization, but I'm getting a very low yield. What can I do to improve it?
Answer:
Low yield during recrystallization is often due to the selection of a suboptimal solvent system or premature crystallization.
Causality and Strategy:
The principle of recrystallization relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Recrystallization:
Solvent Screening:
Single Solvent System: Test various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). The goal is to find a solvent where the compound is sparingly soluble at room temperature but readily soluble upon heating.
Two-Solvent System: If a suitable single solvent cannot be found, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Optimize Cooling Process:
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals.
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
Avoid Using Excess Solvent:
Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a lower yield as more of the product will remain dissolved in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods to assess the purity of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol?
A1: A combination of techniques is recommended for comprehensive purity assessment:
HPLC/UPLC: For determining chemical purity (achiral, reversed-phase method) and enantiomeric purity (chiral HPLC method).
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the complexity of the crude product mixture[1].
Q2: How should I store the purified (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol?
Q3: Why is enantiomeric purity so important for this compound?
A3: (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a chiral building block for synthesizing stereospecific drugs. In many cases, one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause undesirable side effects. For instance, in the case of the related drug PA-824, the (S)-enantiomer is the active antitubercular agent, while the (R)-enantiomer is inactive against Mycobacterium tuberculosis[7]. Therefore, ensuring high enantiomeric purity of the intermediate is a critical quality control step in the drug development process.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for purification?
A4: Yes, SFC is an excellent alternative to HPLC for both analytical and preparative chiral separations. It often provides faster separations and uses environmentally benign supercritical CO2 as the primary mobile phase component, reducing organic solvent consumption. Polysaccharide-based chiral stationary phases are also widely used in SFC[6].
Decision Tree for Purification Strategy:
References
Manjunatha, U. H., et al. (2006). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431-436. [Link]
Tafuri, G., et al. (2014). Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. ACS Medicinal Chemistry Letters, 5(2), 135-139. [Link]
Li, X., et al. (2008). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][8]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters, 18(7), 2256-2262. [Link]
Li, X., et al. (2008). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][8]oxazines, analogues of PA-824. PMC. [Link]
Gala, F., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]
Gala, F., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]
Patterson, S., et al. (2015). Synthesis and anti-tubercular activity of 2-nitroimidazooxazines with modification at the C-7 position as PA-824 analogs. ResearchGate. [Link]
Ismail, O. H., et al. (2023). Recent trends in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714. [Link]
Palmer, B. D., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][8]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4364-4386. [Link]
Jigs Chemical. (n.d.). CAS No. 187235-08-1 (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][8]oxazin-6-ol. [Link]
Romero-González, R., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 7. [Link]
A Comparative Guide to the Antitubercular Efficacy of (R)- and (S)-Enantiomers of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
For Researchers, Scientists, and Drug Development Professionals In the landscape of tuberculosis (TB) drug development, the nitroimidazole class of compounds has emerged as a promising frontier, particularly for treating...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tuberculosis (TB) drug development, the nitroimidazole class of compounds has emerged as a promising frontier, particularly for treating multidrug-resistant strains. A key molecule in this class is 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, more commonly known as Pretomanid (PA-824). As with many chiral molecules, the spatial arrangement of its atoms into (R)- and (S)-enantiomers plays a critical role in its biological activity. This guide provides an in-depth comparison of the efficacy of these two enantiomers, supported by experimental data, to inform research and development efforts in the fight against tuberculosis.
The Decisive Role of Chirality in Antitubercular Activity
Stereochemistry is a fundamental consideration in pharmacology, as the three-dimensional structure of a drug molecule dictates its interaction with biological targets. In the case of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, the difference between the (R) and (S) configurations at the C6 position is the determining factor for its antitubercular efficacy. Experimental evidence conclusively demonstrates that the therapeutic activity resides almost exclusively in the (S)-enantiomer.[1][2][3]
Comparative In Vitro Efficacy
The most direct measure of a compound's baseline antitubercular activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of Mycobacterium tuberculosis (M. tuberculosis). Studies have consistently shown a stark difference in the MIC values between the (S)- and (R)-enantiomers of Pretomanid.
Enantiomer
Mycobacterium tuberculosis Strain
MIC (μg/mL)
MIC (μM)
Fold Difference in Activity
(S)-enantiomer (Pretomanid)
Drug-Sensitive & Drug-Resistant
0.015 - 0.53
~0.04 - 1.47
>100-fold more active
(R)-enantiomer
M. tuberculosis
>35.9
>100
-
Data compiled from multiple sources. The MIC for the (S)-enantiomer can vary slightly depending on the specific M. tuberculosis strain and testing methodology.[1][4][5][6][7]
The data unequivocally indicates that the (S)-enantiomer is a potent inhibitor of M. tuberculosis growth, with MIC values in the sub-micromolar to low micromolar range.[4][6] In stark contrast, the (R)-enantiomer is largely inactive, with reported MICs exceeding 100 μM.[1] This dramatic difference underscores the high degree of stereospecificity required for the drug's mechanism of action.
The Mechanism of Action: A Tale of Two Enantiomers
The profound difference in efficacy between the (R)- and (S)-enantiomers is rooted in their differential interaction with a key mycobacterial enzyme. Pretomanid is a prodrug, meaning it requires activation within the M. tuberculosis cell to exert its bactericidal effects.[8][9] This activation is a critical first step in a cascade that ultimately leads to the disruption of cellular respiration and mycolic acid synthesis, a vital component of the mycobacterial cell wall.[10][11]
The enzyme responsible for this bioactivation is a deazaflavin-dependent nitroreductase (Ddn).[8][9] The (S)-enantiomer of Pretomanid is a specific substrate for Ddn. Upon entering the mycobacterial cell, the nitro group of the (S)-enantiomer is reduced by Ddn, a process that generates reactive nitrogen species, including nitric oxide (NO).[2][12] These reactive species are highly toxic to the bacterium, leading to cell death.
Conversely, the (R)-enantiomer is a poor substrate for the Ddn enzyme.[2] Its three-dimensional shape does not fit correctly into the active site of the enzyme, preventing the necessary reduction of the nitro group. Without this activation step, the (R)-enantiomer cannot generate the cytotoxic reactive nitrogen species and therefore exhibits no significant antitubercular activity.[12]
Caption: Activation pathways of (R)- and (S)-enantiomers.
Experimental Protocols
The determination of the in vitro efficacy of antitubercular compounds relies on standardized and reproducible methodologies. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable method for determining the MIC of compounds against M. tuberculosis.[13][14][15][16]
Microplate Alamar Blue Assay (MABA) Protocol
This protocol outlines the key steps for performing the MABA to determine the MIC of the (R)- and (S)-enantiomers of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.
Materials:
96-well microtiter plates
Mycobacterium tuberculosis H37Rv (or other relevant strains)
(R)- and (S)-enantiomers of the test compound, dissolved in a suitable solvent (e.g., DMSO)
Alamar Blue reagent
Positive control drug (e.g., Isoniazid)
Negative control (solvent only)
Sterile deionized water
Procedure:
Plate Preparation: Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation in the inner wells.
Drug Dilution:
Add 100 µL of supplemented Middlebrook 7H9 broth to all inner wells.
Add 100 µL of the highest concentration of the test compound (in duplicate) to the first wells of the dilution series.
Perform serial two-fold dilutions by transferring 100 µL from one well to the next, mixing thoroughly at each step. Discard 100 µL from the last well of the dilution series.
Inoculum Preparation:
Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase.
Adjust the turbidity of the culture to a McFarland standard of 1.0.
Dilute the adjusted culture 1:20 in supplemented Middlebrook 7H9 broth.
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, positive control, and negative control. This will bring the final volume in each well to 200 µL.
Incubation: Seal the plates with a gas-permeable sealant and incubate at 37°C for 5-7 days.
Addition of Alamar Blue:
After the initial incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
Re-incubate the plates at 37°C for 24-48 hours.
Reading Results:
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion and Future Directions
The evidence is clear and compelling: the antitubercular activity of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol resides in its (S)-enantiomer, Pretomanid. The (R)-enantiomer is essentially inactive due to its inability to be activated by the mycobacterial enzyme Ddn. This stark difference in efficacy highlights the critical importance of stereochemistry in drug design and development.
For researchers and drug development professionals, this understanding has several key implications:
Chiral Synthesis is Paramount: The development of efficient and scalable methods for the chiral synthesis of the (S)-enantiomer is crucial for the cost-effective production of Pretomanid.
Focus on the Active Enantiomer: Preclinical and clinical development efforts should exclusively focus on the (S)-enantiomer to maximize therapeutic benefit and minimize potential off-target effects of the inactive (R)-enantiomer.
Understanding Resistance: Further investigation into the structure-activity relationship of the Ddn enzyme and its substrates can aid in the design of next-generation nitroimidazoles that may be effective against Pretomanid-resistant strains.
The story of the (R)- and (S)-enantiomers of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol serves as a powerful case study in the principles of medicinal chemistry and underscores the necessity of a deep understanding of a drug's mechanism of action at the molecular level.
References
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. [Link]
Tyagi, S., et al. (2005). Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
Kumar, P., et al. (2017). S-Enantiomer of the Antitubercular Compound S006-830 Complements Activity of Frontline TB Drugs and Targets Biogenesis of Mycobacterium tuberculosis Cell Envelope. ACS Infectious Diseases. [Link]
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
Lenaerts, A. J., et al. (2005). Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models. Antimicrobial Agents and Chemotherapy. [Link]
Ginsberg, A. M., et al. (2009). Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects. Antimicrobial Agents and Chemotherapy. [Link]
Patterson, S., et al. (2013). The R Enantiomer of the Antitubercular Drug PA-824 as a Potential Oral Treatment for Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy. [Link]
Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [Link]
Abrahams, K. A., et al. (2023). DprE2 is a molecular target of the anti-tubercular nitroimidazole compounds pretomanid and delamanid. Nature Communications. [Link]
Dr.Oracle. (2025). Mechanism of Action of Pretomanid. [Link]
Ginsberg, A. M., et al. (2009). Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects. Antimicrobial Agents and Chemotherapy. [Link]
ResearchGate. (2025). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]
ResearchGate. (n.d.). Analysis of pretomanid activation and inhibition of DprE2 a Schematic... [Link]
ResearchGate. (n.d.). Mechanism of action and resistance of Pretomanid drug. [Link]
Nuermberger, E., et al. (2009). Powerful Bactericidal and Sterilizing Activity of a Regimen Containing PA-824, Moxifloxacin, and Pyrazinamide in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
Thompson, A. M., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters. [Link]
Mpagama, S. G., et al. (2018). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. [Link]
Singh, R., et al. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. Science. [Link]
Patterson, S., et al. (2013). The R Enantiomer of the Antitubercular Drug PA-824 as a Potential Oral Treatment for Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy. [Link]
The Pivotal Role of Structure in the Anti-Tubercular Activity of PA-824 and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the global fight against tuberculosis (TB), a disease that continues to claim over a million lives annually, the development of novel therapeutics is par...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the global fight against tuberculosis (TB), a disease that continues to claim over a million lives annually, the development of novel therapeutics is paramount. Among the promising agents that have emerged is pretomanid (PA-824), a nitroimidazooxazine that has demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis (M.tb). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of PA-824 and its analogues, offering a comparative look at how subtle molecular modifications can significantly impact anti-tubercular efficacy. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to drive the rational design of next-generation anti-TB drugs.
The Dual-Action Mechanism of PA-824: A Tale of Two Environments
PA-824 is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. This activation is a critical first step in its unique dual-action mechanism, which targets both actively growing and dormant, non-replicating bacilli—a key factor in the lengthy duration of current TB therapies.
The activation process is initiated by a deazaflavin-dependent nitroreductase (Ddn) enzyme in M.tb. This enzyme, along with its cofactor F420, reduces the nitro group of PA-824. This bio-reduction leads to two distinct downstream effects depending on the oxygen tension of the environment:
Aerobic Conditions (Replicating Bacilli): Under normal oxygen levels, the activation of PA-824 is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This disruption of cell wall integrity is a potent bactericidal mechanism against actively dividing bacteria.
Anaerobic/Hypoxic Conditions (Non-Replicating Bacilli): In the low-oxygen environments characteristic of tuberculous lesions, the reduced PA-824 releases reactive nitrogen species, including nitric oxide (NO). This NO acts as a respiratory poison, leading to a rapid drop in intracellular ATP levels and cell death in dormant mycobacteria.
This dual mechanism, targeting both metabolic states of M.tb, is a significant advantage of the nitroimidazooxazine class and a key focus in the development of new analogues.
Deconstructing the PA-824 Scaffold: A Structure-Activity Deep Dive
The anti-tubercular activity of PA-824 is intricately linked to its three core structural components: the bicyclic nitroimidazooxazine core, the nitro group, and the lipophilic side chain. Understanding the SAR of each component is crucial for designing more potent and pharmacokinetically favorable analogues.
The Essential Nitro Group and Bicyclic Core
The nitro group at the C2 position of the imidazole ring is non-negotiable for the activity of PA-824 and its analogues. Its removal completely abrogates anti-tubercular effects, as it is the primary site of the reductive activation by the Ddn enzyme.
The bicyclic imidazooxazine core provides a rigid scaffold that correctly orients the nitro group for enzymatic reduction. Studies have shown that this bicyclic structure is a key determinant of aerobic activity. While some modifications to the oxazine ring, such as replacing the oxygen with sulfur or nitrogen, have been tolerated, significant alterations generally lead to a loss of potency.
The Lipophilic Side Chain: Tuning Potency and Properties
The lipophilic tail, attached at the C6 position of the oxazine ring, plays a critical role in the drug's overall efficacy and pharmacokinetic profile. This portion of the molecule can be extensively modified to fine-tune activity, solubility, and metabolic stability.
Extensive research has focused on modifying the trifluoromethoxybenzyl ether side chain of PA-824. A key finding is that increasing the lipophilicity and incorporating electron-withdrawing substituents on the terminal aromatic ring of the side chain can significantly enhance aerobic potency.
For instance, the development of biphenyl analogues has shown that para-linked biphenyls are generally the most active, followed by meta- and then ortho-linked analogues. This suggests that the length and conformation of the side chain are critical for optimal interaction with its target or for efficient passage through the mycobacterial cell envelope.
However, there is a delicate balance to be struck. While increased lipophilicity can improve potency, it can also lead to poor solubility and high protein binding, which may limit the bioavailability of the drug. This has led to the exploration of incorporating more polar groups or heterocyclic rings into the side chain to improve physicochemical properties.
Comparative Efficacy of PA-824 Analogues: A Quantitative Look
The following table summarizes the in vitro activity of PA-824 and a selection of its analogues against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the drug that inhibits 99% of bacterial growth under aerobic conditions, while the Minimum Anaerobicidal Concentration (MAC) is the lowest concentration required to kill non-replicating bacilli under anaerobic conditions.
Compound
Modification
MIC (μM)
MAC (μM)
Reference
PA-824
Parent Compound
0.08 - 0.25
~3.1
Analogue 1
Biphenyl side chain (para-linked)
0.035
0.97
Analogue 2
5-Nitro isomer of PA-824
Slightly less active than PA-824
Slightly less active than PA-824
Analogue 3
Removal of benzylic methylene in side chain
Maintained in vitro activity
Maintained in vitro activity
Analogue 4
3-Nitro isomer of PA-824
> 128 (inactive)
> 128 (inactive)
Analogue 5
6-amino derivative
Maintained or slightly improved potency
Not reported
Analogue 6
7-methyl derivative
Maintained potency
Not reported
Analogue 7
Hybrid with oxazolidinone
0.4 - 0.8
Not reported
Note: MIC and MAC values can vary slightly between studies due to differences in experimental conditions and bacterial strains used.
Experimental Protocols for Assessing Anti-Tubercular Activity
The evaluation of novel anti-tubercular agents requires robust and standardized in vitro assays to determine their activity against both replicating and non-replicating M.tb. The Microplate Alamar Blue Assay (MABA) and the Low Oxygen Recovery Assay (LORA) are two widely used methods for this purpose.
Microplate Alamar Blue Assay (MABA) for Aerobic Activity
The MABA is a colorimetric assay that provides a rapid and inexpensive way to determine the MIC of a compound against actively replicating mycobacteria.
Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is determined as the lowest drug concentration that prevents this color change.
Step-by-Step Methodology:
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a standardized cell density.
Drug Dilution Series: The test compounds are serially diluted in a 96-well microplate to create a range of concentrations.
Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells with bacteria only (positive control) and media only (negative control) are included.
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.
Second Incubation: The plates are re-incubated for 24 hours.
Reading Results: The color in each well is observed. The MIC is recorded as the lowest concentration of the compound that remains blue.
Low Oxygen Recovery Assay (LORA) for Anaerobic Activity
The LORA is designed to assess the activity of compounds against non-replicating, dormant M.tb under hypoxic conditions, mimicking the environment within a granuloma.
Principle: This assay typically uses a recombinant strain of M. tuberculosis that expresses a luciferase enzyme. After exposure to the drug under anaerobic conditions, the bacteria are allowed to recover in an aerobic environment. The amount of luminescence produced is proportional to the number of surviving bacteria.
Step-by-Step Methodology:
Preparation of Hypoxic Culture: The recombinant M. tuberculosis strain is cultured under low oxygen conditions to induce a state of non-replicating persistence.
Drug Exposure: The hypoxic bacterial culture is exposed to a serial dilution of the test compounds in a microplate under anaerobic conditions for an extended period (e.g., 10 days).
Aerobic Recovery: The microplate is then transferred to an aerobic incubator for a "recovery" period (e.g., 28 hours).
Luminescence Measurement: A substrate for the luciferase enzyme is added to the wells, and the resulting luminescence is measured using a luminometer.
Data Analysis: The MAC is determined as the lowest drug concentration that causes a significant reduction in the luminescent signal compared to the untreated control.
Visualizing the Path to New Discoveries
To better understand the key structural features of PA-824 and the workflow for its evaluation, the following diagrams are provided.
Validation
A Comparative Analysis of Pretomanid and Other Anti-Tuberculosis Agents: A Guide for Researchers
An in-depth examination of the mechanisms, efficacy, and clinical data of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (Pretomanid) in the context of current tuberculosis therapies. The emergence of multidrug-res...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth examination of the mechanisms, efficacy, and clinical data of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (Pretomanid) in the context of current tuberculosis therapies.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) presents a significant global health challenge, necessitating the development of novel therapeutics. Pretomanid, a member of the nitroimidazole class, has emerged as a critical component of new treatment regimens for these challenging forms of TB. This guide provides a comprehensive comparison of Pretomanid with other key anti-tuberculosis agents, offering insights into its unique mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The Evolving Landscape of Tuberculosis Treatment
Standard treatment for drug-susceptible TB has historically relied on a multi-drug regimen known as RIPE, consisting of rifampicin, isoniazid, pyrazinamide, and ethambutol, typically administered over six to nine months[1][2]. This combination has been effective, but the rise of resistance has diminished its utility in a growing number of cases. MDR-TB is defined by resistance to at least isoniazid and rifampin, the two most potent first-line drugs[3]. XDR-TB exhibits further resistance to any fluoroquinolone and at least one of three second-line injectable drugs[3]. The treatment of drug-resistant TB is longer, more toxic, and less effective, highlighting the urgent need for novel agents like Pretomanid.
Pretomanid: A Novel Nitroimidazole
Pretomanid, formerly known as PA-824, is a nitroimidazooxazine with potent bactericidal activity against Mycobacterium tuberculosis[4]. It is a prodrug that requires activation within the mycobacterial cell. This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420[5][6][7][8].
Dual Mechanism of Action
Pretomanid exhibits a unique dual mechanism of action that is effective against both replicating and non-replicating (persistent) mycobacteria[5].
Aerobic Conditions: Under aerobic conditions, the activation of Pretomanid leads to the production of reactive nitrogen species, including nitric oxide (NO)[5][7][9]. These radicals inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[5][6][7]. Specifically, a reactive metabolite of Pretomanid targets the synthesis enzyme DprE2, which is crucial for the synthesis of arabinogalactan, a scaffold for mycolic acid attachment[8]. This disruption of cell wall integrity leads to bacterial cell death.
Anaerobic Conditions: In the low-oxygen environments characteristic of tuberculous granulomas, activated Pretomanid releases nitric oxide[5][9]. NO acts as a respiratory poison, inhibiting cytochrome c oxidase and leading to a significant reduction in ATP synthesis[5][9]. This action is particularly effective against non-replicating or dormant bacilli, a key factor in treatment shortening and preventing relapse.
Comparative Analysis with Other Anti-Tuberculosis Agents
The following sections provide a comparative overview of Pretomanid against first-line and other novel anti-TB drugs.
First-Line Agents
The standard first-line anti-TB drugs include Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol[2][3].
Isoniazid (INH): Like Pretomanid, isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[10][11][12][13]. The activated form of isoniazid inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall[10][11][12][13]. While both drugs target mycolic acid synthesis, their specific mechanisms and activating enzymes differ, which is significant in the context of drug resistance.
Rifampicin (RIF): Rifampicin is a bactericidal antibiotic that acts by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis[14][15][16][17][18]. This mechanism is distinct from that of Pretomanid.
Novel and Second-Line Agents
The development of new anti-TB drugs has been crucial in combating drug-resistant strains. Bedaquiline and Linezolid are two such agents often used in combination with Pretomanid.
Bedaquiline (BDQ): Bedaquiline is a diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase[19][20][21][22][23]. This disruption of the cellular energy supply leads to bactericidal effects against both replicating and non-replicating bacilli[22]. While both Pretomanid and Bedaquiline are effective against persistent bacteria, they target different aspects of energy metabolism.
Linezolid (LZD): Linezolid is an oxazolidinone that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex[24][25][26]. This mechanism is unique among protein synthesis inhibitors[24]. There is no cross-resistance between Linezolid and other anti-TB drugs[26].
Efficacy and Clinical Data
Pretomanid is typically administered as part of a combination regimen, most notably the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid).
Agent/Regimen
Mechanism of Action
Primary Target Population
Reported Efficacy
Common Adverse Events
Pretomanid (as part of BPaL)
Inhibition of mycolic acid synthesis and cellular respiration[5][6][7][8]
Myelosuppression, peripheral and optic neuropathy[26].
A meta-analysis of clinical trials has shown that Pretomanid-containing regimens are associated with a significantly higher likelihood of favorable outcomes compared to non-Pretomanid regimens for drug-resistant TB[29]. In the pivotal Nix-TB trial, the BPaL regimen demonstrated a high rate of treatment success in patients with XDR-TB and treatment-intolerant or non-responsive MDR-TB[30].
Resistance Mechanisms
Understanding the mechanisms of resistance is crucial for the long-term efficacy of any antimicrobial agent.
Pretomanid: Resistance to Pretomanid is primarily associated with mutations in the genes responsible for its activation, namely the ddn gene and genes involved in the biosynthesis of the F420 cofactor[6][8][27].
Isoniazid: Resistance to isoniazid is commonly linked to mutations in the katG gene, which prevents the activation of the prodrug[10].
Rifampicin: Resistance to rifampicin typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase[17].
Bedaquiline: Resistance to bedaquiline can emerge from mutations in the atpE gene, which codes for a subunit of the ATP synthase.
Linezolid: Resistance to linezolid in mycobacteria is often associated with mutations in the 23S rRNA and ribosomal proteins L3 and L4[25].
The lack of cross-resistance between Pretomanid and other anti-TB drugs is a significant advantage in the treatment of drug-resistant infections[4][9].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an anti-TB agent is a critical measure of its in vitro potency. The broth microdilution method is a standard technique for determining the MIC.
Methodology:
Preparation of Drug Solutions: Prepare a stock solution of the anti-TB agent in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to achieve the desired concentration range.
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
Inoculation: Add the prepared inoculum to each well of a 96-well microtiter plate containing the drug dilutions. Include a drug-free control well and a sterile control well.
Incubation: Incubate the plates at 37°C for 7-14 days.
Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. The addition of a growth indicator like resazurin can facilitate the reading of results.
Conclusion
Pretomanid represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel dual mechanism of action, which targets both replicating and non-replicating bacilli, and its efficacy as part of the BPaL regimen, offer a much-needed, shorter, and more effective treatment option for patients with highly resistant forms of the disease. While the potential for resistance development necessitates careful stewardship, Pretomanid's unique properties make it a cornerstone of modern TB therapy and a subject of ongoing research for its potential use in other treatment regimens.
What is the mechanism of Rifampin? - Patsnap Synapse. (2024-07-17). Available from: [Link]
Assessing Pretomanid for Tuberculosis (APT), a Randomized Phase 2 Trial of Pretomanid-Containing Regimens for Drug-Sensitive Tuberculosis: 12-Week Results - ATS Journals. (2022-08-04). Available from: [Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. Available from: [Link]
Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC - NIH. (2022-09-09). Available from: [Link]
Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019-12-11). Available from: [Link]
Assessing Pretomanid for Tuberculosis (APT), a Randomized Phase 2 Trial of Pretomanid-Containing Regimens for Drug-Sensitive Tuberculosis: 12-Week Results - PubMed. (2023-04-01). Available from: [Link]
Isoniazid - StatPearls - NCBI Bookshelf. (2024-02-16). Available from: [Link]
Mechanisms of Linezolid Resistance in Mycobacteria - PMC - NIH. (2023-05-24). Available from: [Link]
Standard treatment regimens - Treatment of Tuberculosis: Guidelines - NCBI - NIH. Available from: [Link]
7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][4][14]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis | Journal of Medicinal Chemistry - ACS Publications. (2017-05-01). Available from: [Link]
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Promising New Data on Pediatric Use of Pretomanid in Children with Drug-Resistant Tuberculosis Presented at 2025 Union Conference - TB Alliance. (2025-11-19). Available from: [Link]
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A Researcher's Guide to Investigating Nitroimidazole Cross-Resistance in Mycobacterium tuberculosis
This guide provides a comprehensive framework for researchers studying the cross-resistance patterns of nitroimidazole-based drugs against Mycobacterium tuberculosis (M. tuberculosis).
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers studying the cross-resistance patterns of nitroimidazole-based drugs against Mycobacterium tuberculosis (M. tuberculosis). We will delve into the underlying biochemical pathways, present detailed experimental workflows for generating and characterizing resistant mutants, and offer a comparative analysis of resistance profiles. This document is designed to equip drug development professionals and tuberculosis researchers with the necessary tools to conduct robust and self-validating investigations into this critical area of antimicrobial resistance.
The Nitroimidazole Class: Mechanism of Action and Resistance
The bicyclic nitroimidazoles, including delamanid and pretomanid, are pro-drugs that require reductive activation within the mycobacterial cell to exert their bactericidal effects. This activation is not a simple, single-step process but rather a complex biochemical cascade, which is crucial to understanding the mechanisms of resistance.
The primary activation pathway is dependent on the deazaflavin (F420) cofactor system. The process begins with the reduction of the F420 cofactor by the glucose-6-phosphate dehydrogenase (Fgd1). The reduced F420H2 then serves as a hydride donor for the F420-dependent nitroreductase (Ddn), which catalyzes the reduction of the nitroimidazole pro-drug. This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO), which are highly toxic to the cell, ultimately causing cell death through the inhibition of mycolic acid synthesis and other vital processes.
Resistance to this class of drugs almost invariably arises from mutations in the genes responsible for this activation pathway. Mutations in ddn, the gene encoding the nitroreductase enzyme, are a primary cause of resistance. Additionally, mutations in the genes responsible for the biosynthesis of the F420 cofactor, namely fgd1 and the fbiA, fbiB, fbiC, and fbiD operon, also lead to high-level resistance by preventing the generation of the reduced F420H2 necessary for drug activation. Because both delamanid and pretomanid rely on this same pathway, mutations in any of these five key genes can, and often do, confer cross-resistance to the entire class.
Figure 1: Biochemical pathway of nitroimidazole activation in M. tuberculosis and key resistance checkpoints.
Experimental Workflow for Cross-Resistance Assessment
A robust investigation into cross-resistance requires a multi-faceted approach that combines phenotypic susceptibility testing with genotypic analysis. The following workflow provides a self-validating system to generate, select, and characterize nitroimidazole-resistant mutants.
Figure 2: A comprehensive workflow for investigating nitroimidazole cross-resistance in M. tuberculosis.
Protocol 1: Generation of Spontaneous Resistant Mutants
This protocol describes the selection of spontaneous mutants on solid media, a standard method for determining the frequency of resistance and obtaining resistant isolates for further characterization.
Causality: Using a drug concentration several-fold higher than the Minimum Inhibitory Concentration (MIC) ensures that only genuinely resistant mutants will grow, minimizing the selection of isolates with low-level, transient, or non-specific resistance.
Inoculum Preparation: Culture a wild-type strain of M. tuberculosis (e.g., H37Rv) in 10 mL of Middlebrook 7H9 broth, supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80, until it reaches mid-log phase (OD600 of 0.5-0.8).
Plating: Prepare Middlebrook 7H11 agar plates containing a selective concentration of a nitroimidazole drug (e.g., 4x, 8x, and 16x the MIC of delamanid). Also, prepare drug-free control plates.
Enumeration: Create serial dilutions of the mid-log culture and plate on the drug-free control plates to calculate the total number of viable cells (CFU/mL) in the initial inoculum.
Selection: Plate approximately 10⁸ cells onto each of the drug-containing plates.
Incubation: Incubate all plates at 37°C in a humidified incubator for 3 to 4 weeks, or until colonies are clearly visible on the selective plates.
Isolation: Pick single, well-isolated colonies from the drug-containing plates. Each colony represents a potential resistant mutant.
Subculture: Subculture each isolated colony in 7H9 broth for expansion and cryopreservation. This ensures a pure culture for subsequent phenotypic and genotypic analysis.
Protocol 2: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution
This protocol determines the MIC of various drugs against the wild-type and mutant strains, providing the quantitative data needed to confirm resistance and assess cross-resistance.
Trustworthiness: This protocol includes a wild-type control strain, which serves as a self-validating system. The MIC for the wild-type should fall within the expected range, confirming the integrity of the assay, including the potency of the drug stocks and the viability of the bacteria.
Plate Preparation: Use a 96-well microtiter plate. Prepare two-fold serial dilutions of each test drug (e.g., delamanid, pretomanid, bedaquiline, linezolid) in 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.
Inoculum Preparation: Adjust the turbidity of a mid-log phase culture of each mutant strain (and the wild-type control) to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL.
Inoculation: Add 100 µL of the prepared bacterial suspension to each well of the drug-containing plate. The final volume will be 200 µL.
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.
Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth. Growth can be assessed visually or by using a colorimetric indicator like resazurin.
Comparative Analysis of Resistance Profiles
Once phenotypic and genotypic data are collected, they can be compiled to reveal cross-resistance patterns. Mutations within the F420 biosynthesis or activation pathway are expected to confer resistance to both delamanid and pretomanid. However, the level of resistance may vary depending on the specific mutation.
Table 1: Example Cross-Resistance Data for M. tuberculosis Mutants
Strain ID
Genotype (Relevant Mutation)
Delamanid MIC (µg/mL)
Pretomanid MIC (µg/mL)
Bedaquiline MIC (µg/mL)
Linezolid MIC (µg/mL)
WT H37Rv
Wild-Type
0.008
0.03
0.06
0.25
DMN-R1
ddn (D45G)
> 2.0
> 4.0
0.06
0.25
DMN-R2
fbiC (A123V)
> 2.0
> 4.0
0.06
0.25
PTM-R1
ddn (S78L)
> 2.0
> 4.0
0.06
0.25
PTM-R2
fgd1 (G81C)
> 2.0
> 4.0
0.03
0.5
Data Interpretation:
Clear Cross-Resistance: As shown in the example data, mutants selected on delamanid (DMN-R1, DMN-R2) exhibit high-level resistance not only to delamanid but also to pretomanid. This is because the mutations in ddn and fbiC disrupt the common activation pathway required by both drugs.
No Cross-Resistance with Other Classes: Crucially, these mutations do not affect the susceptibility to drugs with different mechanisms of action, such as bedaquiline (ATP synthase inhibitor) or linezolid (protein synthesis inhibitor). This demonstrates the specificity of the resistance mechanism.
Genotype-Phenotype Correlation: The identification of mutations in known resistance-conferring genes (ddn, fbiC, fgd1) provides a strong mechanistic basis for the observed phenotypic resistance, validating the experimental findings.
Conclusion and Future Directions
The investigation of cross-resistance among nitroimidazoles is not merely an academic exercise; it is essential for the effective clinical management of drug-resistant tuberculosis. The workflows and protocols detailed in this guide provide a reliable framework for generating high-quality, reproducible data.
Future research should focus on identifying novel resistance mechanisms that may exist outside the canonical F420 pathway. Furthermore, as new nitroimidazole derivatives are developed, these cross-resistance assessment platforms will be indispensable for evaluating their potential efficacy against existing resistant strains and for predicting their long-term durability. A thorough understanding of these resistance patterns is paramount to designing combination therapies that can overcome resistance and improve patient outcomes.
References
Haver H.L., et al. (2022). The intricate network of nitroimidazole resistance in Mycobacterium tuberculosis. Nature Reviews Microbiology. [Link]
Singh, P., et al. (2019). Delamanid: A new armor in the fight against tuberculosis. Tuberculosis. [Link]
World Health Organization (2023). Catalogue of mutations in Mycobacterium tuberculosis complex and their association with drug resistance. [Link]
Gumbo, T. (2019). Delamanid and Pretomanid in the Context of Multidrug-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature. [Link]
Validation
A Researcher's Guide to Validating the Bacterial Target of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target of (R)-2-Nitro-6...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, a member of the promising nitroimidazooxazine class of antibacterial compounds. Drawing parallels with the well-characterized drug Pretomanid (PA-824), this document outlines a multi-pronged strategy employing genetic, biochemical, and proteomic approaches to build a robust case for target engagement in bacteria, particularly Mycobacterium tuberculosis (Mtb).
The core principle of modern drug discovery is not merely to identify compounds that kill bacteria, but to understand precisely how they exert their effect. Target validation is the critical process of demonstrating that a drug's therapeutic effect is a direct consequence of its interaction with a specific molecular target. This guide emphasizes a self-validating system, where evidence from orthogonal methodologies converges to confirm the target with high confidence.
The Prime Suspect: DprE1 and the Mycobacterial Cell Wall
The chemical scaffold of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is highly analogous to Pretomanid, a cornerstone of modern tuberculosis therapy.[1][2] This structural similarity immediately suggests a shared mechanism of action and, therefore, a common target. The established target of Pretomanid is Decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme for Mycobacterium tuberculosis.[3][4][5]
DprE1 is a flavoenzyme that, in concert with its partner DprE2, catalyzes a crucial epimerization step in the biosynthesis of decaprenylphosphoryl-D-arabinofuranose (DPA).[4][5][6] DPA is the sole donor of arabinose residues for the construction of two essential mycobacterial cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM).[5][6] Inhibition of DprE1 halts this pathway, leading to defective cell wall synthesis, loss of bacterial integrity, and cell death.[7] Its essentiality for the bacterium and absence in humans make DprE1 an exceptionally vulnerable and safe therapeutic target.[4]
Caption: The DprE1/DprE2 pathway for arabinan precursor synthesis.
Hypothesized Mechanism: A Tale of Prodrug Activation
Nitroimidazoles like Pretomanid are prodrugs, meaning they are inactive until modified within the bacterial cell.[8][9] This activation is a key part of their mechanism and specificity. The process is initiated by a deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the reduced form of cofactor F420 (F420H2), which is unique to mycobacteria and other specific microbes.[2][8][10]
Ddn reduces the nitro group on the imidazole ring, generating highly reactive nitrogen species, including nitric oxide (NO).[1][11] These reactive metabolites are the actual toxic agents. They are believed to have a dual action:
Inhibition of Mycolic Acid Synthesis : The primary bactericidal effect against replicating bacteria comes from the inhibition of cell wall synthesis, with DprE1 being a key target of the activated metabolites.[1][8][12]
Respiratory Poisoning : Under anaerobic (hypoxic) conditions, typical of dormant bacteria within granulomas, the release of NO acts as a respiratory poison, enabling the killing of non-replicating persister cells.[8][12]
Resistance to this class of drugs frequently arises from mutations in the genes responsible for this activation pathway (ddn or the F420 biosynthesis genes), providing a powerful genetic link for target validation.[8][10]
Caption: The proposed prodrug activation pathway and subsequent cellular effects.
An Integrated Strategy for Target Validation
Caption: A multi-pronged workflow for robust bacterial target validation.
Part 1: Genetic Validation Strategies
Genetic methods provide powerful in vivo evidence linking a compound's activity to a specific gene or pathway.[13][14]
Causality & Rationale: This is a classic forward genetics approach.[13] By exposing a large bacterial population to the compound, we select for rare, spontaneous mutants that can survive. Whole-genome sequencing (WGS) of these resistant isolates often reveals mutations in the gene encoding the drug's direct target or in genes required for its activation.[13] For our compound, we anticipate mutations in dprE1 (the target) or ddn/F420 biosynthesis genes (the activation pathway).[8][10]
Experimental Protocol:
Culture Preparation: Grow a large culture of M. tuberculosis H37Rv (or a suitable surrogate like M. smegmatis) to late-log phase (~10⁹ CFU/mL).
Selection: Plate high-density aliquots of the culture onto solid media (e.g., Middlebrook 7H11) containing the test compound at 4x, 8x, and 16x its predetermined Minimum Inhibitory Concentration (MIC).
Incubation & Isolation: Incubate plates until resistant colonies appear (typically 3-6 weeks for Mtb). Isolate individual colonies and confirm their resistance by re-testing the MIC in liquid culture.
Genomic DNA Extraction: Extract high-quality genomic DNA from confirmed resistant isolates and the wild-type parent strain.
Whole-Genome Sequencing: Perform WGS on all isolates.
Bioinformatic Analysis: Align sequencing reads to the reference genome and identify single nucleotide polymorphisms (SNPs) or insertions/deletions (indels) that are present in the resistant isolates but absent in the parent strain.
Data Presentation & Interpretation:
Gene with Mutation
Potential Role
Interpretation of Result
dprE1
Putative Target
Strong evidence. A mutation here likely alters the drug's binding site, preventing inhibition.
ddn
Prodrug Activator
Strong evidence. A loss-of-function mutation prevents the prodrug's conversion to its active form.
fgd1, fbiA, fbiB, fbiC
Cofactor F420 Biosynthesis
Strong evidence. Mutations disrupt the supply of the F420H2 cofactor needed by Ddn for activation.
Other genes
Efflux pumps, etc.
Possible, but less direct evidence. May indicate alternative resistance mechanisms.
Method 2: Target Overexpression
Causality & Rationale: If a compound inhibits a specific enzyme, artificially increasing the concentration of that enzyme in the cell can "soak up" the inhibitor, requiring a higher concentration of the drug to achieve the same effect.[13] Therefore, overexpression of the true target should lead to an increase in the MIC.
Experimental Protocol:
Vector Construction: Clone the dprE1 gene into an inducible mycobacterial expression vector (e.g., a tetracycline-inducible pTET vector).
Transformation: Transform the expression vector and an empty vector control into the wild-type bacterial strain.
MIC Determination: Perform MIC testing for the test compound in liquid media under two conditions for each strain: with and without the inducer (e.g., anhydrotetracycline).
Protein Expression Confirmation: Confirm overexpression of the DprE1 protein via Western blot.
Data Presentation & Interpretation:
Strain
Inducer
Expected MIC
Interpretation
WT + Empty Vector
-
1x
Baseline susceptibility.
WT + Empty Vector
+
1x
Inducer has no effect on susceptibility.
WT + pTET-dprE1
-
1x
Baseline susceptibility without overexpression.
WT + pTET-dprE1
+
>4x
Significant MIC increase confirms DprE1 as a target. The cell requires more drug to overcome the higher enzyme concentration.
Part 2: Biochemical & Biophysical Validation
These in vitro methods aim to demonstrate a direct, physical interaction between the compound and the purified target protein.
Method 1: DprE1 Enzyme Inhibition Assay
Causality & Rationale: The most direct proof of targeting is to show that the compound inhibits the enzymatic activity of the purified protein.[15][16] This removes the complexities of the cellular environment and isolates the drug-target interaction.
Experimental Protocol:
Protein Expression & Purification: Express recombinant Mtb DprE1 in E. coli and purify it to homogeneity using affinity and size-exclusion chromatography.
Compound Activation (if necessary): Since the compound is a prodrug, its active form must be generated. This can be mimicked in vitro by pre-incubating the compound with a system containing the Ddn enzyme and its F420H2 cofactor before adding it to the DprE1 assay.
Enzymatic Assay: DprE1 activity can be measured using a coupled assay. For example, the consumption of the substrate (decaprenylphosphoryl-D-ribose, DPR) or the production of the keto-intermediate (DPX) can be monitored via HPLC or coupled to a colorimetric or fluorescent reporter system.
IC50 Determination: Perform the assay across a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
Data Presentation & Interpretation:
Compound
Target Enzyme
IC50 (µM)
Interpretation
Test Compound
DprE1
< 1.0
Potent, direct inhibition of the target enzyme.
Known DprE1 Inhibitor (e.g., BTZ043)
DprE1
~0.01
Positive control validates the assay setup.
Test Compound
Unrelated Enzyme
> 100
Demonstrates specificity of inhibition.
Method 2: Thermal Shift Assay (TSA)
Causality & Rationale: TSA, or differential scanning fluorimetry, measures a protein's thermal stability. The binding of a ligand (like our test compound) to a protein typically stabilizes its structure, resulting in an increase in its melting temperature (Tm).[15] A positive shift in Tm is strong evidence of direct physical binding.
Experimental Protocol:
Reaction Setup: In a 96-well PCR plate, mix purified DprE1 protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange) and the test compound at various concentrations.
Thermal Denaturation: Use a real-time PCR machine to slowly increase the temperature of the plate.
Fluorescence Monitoring: As the protein unfolds (melts), it exposes hydrophobic residues, causing the dye to bind and fluoresce. Record the fluorescence intensity at each temperature increment.
Tm Calculation: The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. Calculate the change in melting temperature (ΔTm) induced by the compound.
Data Presentation & Interpretation:
Condition
Melting Temp (Tm) (°C)
ΔTm (°C)
Interpretation
DprE1 alone (Apo)
45.2
-
Baseline protein stability.
DprE1 + Test Compound
50.7
+5.5
A significant positive shift indicates direct and stabilizing binding of the compound to DprE1.
DprE1 + Negative Control (DMSO)
45.3
+0.1
No significant shift, confirming the effect is specific to the compound.
Part 3: Comparative Proteomics
Causality & Rationale: Proteomics provides a global, unbiased view of the cell's response to a drug.[17][18][19] If our compound inhibits DprE1, we expect to see a cellular protein expression profile indicative of cell wall stress. This "proteomic fingerprint" can be compared to the fingerprints of known DprE1 inhibitors to see if they match, providing an independent line of validation.[18]
Experimental Protocol:
Cell Culture & Treatment: Grow multiple biological replicates of Mtb and treat them with the test compound at its MIC for a defined period. Include untreated and vehicle (DMSO) controls.
Protein Extraction & Digestion: Harvest the cells, lyse them to extract total protein, and digest the proteins into peptides using trypsin.
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
Data Analysis: Use specialized software to perform statistical analysis, identifying proteins that are significantly up- or down-regulated in the treated samples compared to controls. Perform pathway analysis to see which cellular functions are most affected.
Data Interpretation:
Primary Signature: Look for the upregulation of proteins involved in cell wall stress responses and repair mechanisms. This is the expected physiological reaction to the inhibition of arabinogalactan synthesis.
Comparative Analysis: The key step is to compare the proteomic profile generated by the test compound with a reference library of profiles from known antibiotics. A high degree of correlation between the profile of your compound and that of known DprE1 inhibitors (like benzothiazinones) is powerful evidence of a shared mechanism of action.
Conclusion: Synthesizing the Evidence
Validating a drug's target requires a rigorous, multi-faceted approach where independent lines of inquiry converge on a single answer. No single experiment is sufficient. However, when genetic data points to mutations in dprE1 and its activation pathway, biochemical assays show potent in vitro inhibition of the DprE1 enzyme, biophysical assays confirm direct binding, and the global proteomic response mirrors that of other DprE1 inhibitors, the case becomes compelling.
By following the comparative strategies outlined in this guide, researchers can confidently validate DprE1 as the primary target of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, providing the foundational knowledge necessary for its further development as a potential anti-tuberculosis therapeutic.
Summary of Validation Methodologies
Methodology
Principle
Key Advantages
Potential Challenges
Resistance Mapping
Forward genetics; selection for survival
Unbiased, whole-genome approach; strong in vivo relevance.
Resistance may arise from off-target effects (e.g., efflux); can be time-consuming for slow-growing bacteria.
Target Overexpression
Gene dosage effect
Directly links a specific gene to the drug's MIC; relatively fast.
High levels of protein expression can sometimes be toxic or lead to artifacts.
Requires purified, active protein; may need in vitro prodrug activation.
Thermal Shift Assay
Ligand-induced protein stabilization
Confirms direct physical binding; high-throughput potential.
Does not measure functional inhibition; some binding events may not cause a significant Tm shift.
Comparative Proteomics
Global cellular response profiling
Unbiased systems-level view; can reveal secondary effects.
Technically complex; data analysis requires expertise; identifies consequences of inhibition, not direct binding.
References
The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis. Applied Microbiology and Biotechnology.
What is the mechanism of Pretomanid?.
Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. MDPI.
Genetic Approaches to Facilitate Antibacterial Drug Development.
DprE1--from the discovery to the promising tuberculosis drug target. PubMed.
Pretomanid. Wikipedia.
What is the mechanism of action of Pretomanid?. Dr.Oracle.
(PDF) Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents.
Subtractive Proteomic Approaches to Identify Drug Targets: An Analysis on Hypothetical Proteins of Multidrug-Resistant P. aeruginosa.
Pretomanid dosing, indications, interactions, adverse effects, and more. Medscape.
DprE1 – from the Discovery to the Promising Tuberculosis Drug Target. Ingenta Connect.
Mechanism of action and resistance of Pretomanid drug. Pretomanid... | Download Scientific Diagram.
Nitroimidazoles for the treatment of TB: past, present and future.
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Proteomic Approaches to Antibiotic Drug Discovery. PubMed.
Nitroimidazoles for the Treatment of TB: Past, Present and Future.
In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. ASM Journals.
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A Comparative In Vivo Efficacy Analysis of Novel Nitroimidazo-oxazines: DNDI-VL-2098 and TBAJ-876
A Technical Guide for Researchers in Drug Development In the relentless pursuit of more effective and safer treatments for devastating infectious diseases, the scientific community has turned its attention to novel chemi...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Development
In the relentless pursuit of more effective and safer treatments for devastating infectious diseases, the scientific community has turned its attention to novel chemical scaffolds with unique mechanisms of action. Among these, the nitroimidazo-oxazine class of compounds has emerged as a promising frontier, particularly in the fight against visceral leishmaniasis (VL) and tuberculosis (TB). This guide provides a comprehensive in vivo efficacy comparison of two leading nitroimidazo-oxazine candidates: DNDI-VL-2098 for VL and the structurally related diarylquinoline, TBAJ-876, for TB. We will delve into the mechanistic rationale behind their development, present head-to-head preclinical data against current standards of care, and provide detailed experimental protocols to aid researchers in their own investigations.
The Rise of Nitroimidazoles: A Tale of Bio-reductive Activation
The therapeutic potential of nitroimidazoles lies in their bio-reductive activation within the target pathogen. These compounds are pro-drugs that require enzymatic reduction of their nitro group to generate reactive nitrogen species, such as nitric oxide.[1][2][3] These reactive intermediates are cytotoxic, leading to parasite or bacterial cell death through various mechanisms, including DNA damage and inhibition of essential cellular processes.[1][2][3] This mode of action is particularly effective in the often anaerobic or microaerophilic environments where these pathogens reside within the host.
This guide will focus on two key examples:
DNDI-VL-2098 , a nitroimidazo-oxazine developed for the treatment of visceral leishmaniasis, a parasitic disease caused by Leishmania donovani.
TBAJ-876 , a next-generation diarylquinoline that, while not a nitroimidazo-oxazine itself, shares a lineage of development aimed at improving upon nitroimidazole-containing regimens for tuberculosis and will be discussed in the context of its superior preclinical profile.
DNDI-VL-2098: A New Oral Hope for Visceral Leishmaniasis
Visceral leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, parenteral administration routes, and emerging resistance. The development of an effective oral therapy is a critical unmet need. DNDI-VL-2098 has shown considerable promise in preclinical models.
In Vivo Efficacy of DNDI-VL-2098 vs. Standard of Care
The gold-standard animal model for visceral leishmaniasis is the Syrian hamster, which closely mimics the progressive nature of human disease. In a pivotal study, the efficacy of orally administered DNDI-VL-2098 was compared with the standard oral drug, miltefosine.
Table 1: In Vivo Efficacy of DNDI-VL-2098 in Leishmania donovani-Infected Hamsters [4]
Treatment Group
Dose (mg/kg/day)
Administration Route
Duration (days)
Parasite Burden Reduction (%)
DNDI-VL-2098
50
Oral
5
>99
Miltefosine
40
Oral
5
~98
Untreated Control
-
-
-
0
As the data indicates, DNDI-VL-2098 demonstrated exceptional efficacy, achieving over 99% reduction in parasite burden in the spleen of infected hamsters. This level of activity is comparable, if not slightly superior, to the standard-of-care oral drug, miltefosine. While a direct head-to-head study with liposomal amphotericin B, another key therapeutic, was not identified in the reviewed literature, the high efficacy of DNDI-VL-2098 positions it as a very promising oral candidate. Liposomal amphotericin B is a highly effective intravenous treatment, and the development of an oral agent with similar efficacy would represent a major therapeutic advance.[5][6]
Experimental Protocol: Efficacy Testing in the Hamster Model of VL
To ensure the reproducibility and validity of such findings, a robust experimental protocol is paramount.
Caption: Workflow for evaluating in vivo drug efficacy against tuberculosis in the murine model.
Step-by-Step Methodology:
Animal Model: Female BALB/c mice, 6-8 weeks old.
[2][7][8]2. Bacterial Strain: Mycobacterium tuberculosis H37Rv (or a specific resistant strain).
[2][7]3. Infection: Mice are infected via the aerosol route to establish a low-dose pulmonary infection (typically 50-100 CFU in the lungs).
[7]4. Establishment of Chronic Infection: The infection is allowed to progress to a chronic state over approximately 4 weeks.
[9]5. Treatment:
TBAJ-876 is administered orally once daily at various doses (e.g., 6.25, 12.5 mg/kg).
Bedaquiline is administered orally once daily at its standard dose (e.g., 25 mg/kg).
A control group receives the vehicle only.
Treatment duration is typically 4 to 8 weeks.
Efficacy Assessment:
Cohorts of mice are euthanized at different time points during and after treatment.
Lungs and spleens are aseptically removed and homogenized.
Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11).
Colony-forming units (CFU) are counted after incubation for 3-4 weeks.
Efficacy is determined by the reduction in the log10 CFU in the organs of treated mice compared to the untreated controls.
Concluding Remarks for the Drug Development Professional
The in vivo data presented herein for DNDI-VL-2098 and TBAJ-876 underscore the significant potential of the nitroimidazo-oxazine and related classes of compounds to address critical unmet medical needs in visceral leishmaniasis and tuberculosis.
For the researcher engaged in anti-leishmanial drug discovery, the potent oral efficacy of DNDI-VL-2098 in the rigorous hamster model provides a strong rationale for its continued development. The provided protocol offers a validated framework for conducting similar preclinical efficacy studies.
For the scientist focused on novel anti-tuberculosis agents, the superior bactericidal activity of TBAJ-876, especially against a bedaquiline-resistant strain, is a compelling finding. The detailed murine model protocol serves as a guide for evaluating next-generation TB drug candidates.
The path from preclinical promise to clinical reality is long and challenging. However, the robust in vivo efficacy demonstrated by these novel nitroimidazo-oxazines and their analogs provides a solid foundation for their advancement and offers hope for new, improved therapies for these devastating diseases.
References
Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis. (2021). Antimicrobial Agents and Chemotherapy, 65(11), e01412-21. [Link]
Efficacy and safety of available treatments for visceral leishmaniasis in Brazil: A multicenter, randomized, open label trial. (2017). PLOS Neglected Tropical Diseases, 11(6), e0005706. [Link]
Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2011). Antimicrobial Agents and Chemotherapy, 55(3), 1237–1247. [Link]
Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019). Antibiotics, 8(4), 233. [Link]
Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B. (1998). Antimicrobial Agents and Chemotherapy, 42(4), 771–775. [Link]
TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug's Uncoupler Activity. (2019). Antimicrobial Agents and Chemotherapy, 63(12), e01594-19. [Link]
Nitroimidazo-oxazole compound DNDI-VL-2098: an orally effective preclinical drug candidate for the treatment of visceral leishmaniasis. (2015). Journal of Antimicrobial Chemotherapy, 70(4), 1146–1157. [Link]
Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2010). Antimicrobial Agents and Chemotherapy, 54(7), 2806–2811. [Link]
Efficacy and safety of amphotericin B emulsion versus liposomal formulation in Indian patients with visceral leishmaniasis: a randomized, open-label study. (2014). PLOS Neglected Tropical Diseases, 8(9), e3169. [Link]
Comparative Efficacy of the Novel Diarylquinoline TBAJ-587 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis. (2020). Antimicrobial Agents and Chemotherapy, 64(12), e01413-20. [Link]
Safety and Effectiveness of Liposomal Amphotericin B (AmBisome®) treatment for Visceral Leishmaniasis (VL) under routine programme conditions in Vaishali, Bihar, India. (n.d.). Médecins Sans Frontières. [Link]
TBAJ-876. (n.d.). Working Group for New TB Drugs. [Link]
Visceral leishmaniasis: Experimental models for drug discovery. (2012). Experimental Parasitology, 132(3), 349–358. [Link]
Nitroimidazo-oxazole compound DNDI-VL-2098: an orally effective preclinical drug candidate for the treatment of visceral leishmaniasis. (2014). Journal of Antimicrobial Chemotherapy, 70(4), 1146-1157. [Link]
LEISH2b - A phase 2b study to assess the safety, efficacy, and immunogenicity of the Leishmania vaccine ChAd63-KH in post-kala azar dermal leishmaniasis. (2022). Gates Open Research, 6, 81. [Link]
Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis. (2021). Antimicrobial Agents and Chemotherapy, 65(11), e01412-21. [Link]
Nitroimidazo-oxazole Compound (DNDI-VL-2098) - An Orally Effective Preclinical Drug Candidate for the Treatment of Visceral Leishmaniasis. (2014). Journal of Antimicrobial Chemotherapy, 70(4), 1146-1157. [Link]
Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis. (2022). The Journal of Infectious Diseases, 225(12), 2154–2163. [Link]
Preclinical Efficacy Testing of New Drug Candidates. (2017). Microbiology Spectrum, 5(2). [Link]
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Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. (2019). Antimicrobial Agents and Chemotherapy, 63(10), e00832-19. [Link]
Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019). Antibiotics, 8(4), 233. [Link]
Course of infection in L. donovani-infected BALB/c mice (•), IL-4−/−... (n.d.). ResearchGate. [Link]
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Preclinical tools for the evaluation of tuberculosis treatment regimens for children. (2017). Expert Review of Anti-infective Therapy, 15(11), 1025–1035. [Link]
Broad-spectrum efficacy of DNDI-VL-2001 and its enantiomers against different Leishmania strains. (n.d.). ResearchGate. [Link]
Tissue/Biofluid Specific Molecular Cartography of Leishmania donovani Infected BALB/c Mice: Deciphering Systemic Reprogramming. (2021). Metabolites, 11(8), 498. [Link]
Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis. (2021). Antimicrobial Agents and Chemotherapy, 65(11), e01412-21. [Link]
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A Head-to-Head Assessment of New Nitroimidazole Leads in Preclinical Mouse Models
In the landscape of antimicrobial and antiparasitic drug development, the nitroimidazole class has long been a cornerstone, valued for its efficacy against anaerobic bacteria and various protozoa.[1][2] However, emerging...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of antimicrobial and antiparasitic drug development, the nitroimidazole class has long been a cornerstone, valued for its efficacy against anaerobic bacteria and various protozoa.[1][2] However, emerging resistance and the need for improved safety and pharmacokinetic profiles have spurred the development of a new generation of nitroimidazole-based compounds. This guide provides a head-to-head assessment of several promising new nitroimidazole leads—Delamanid, Pretomanid, and TBA-354 —in the context of a standardized murine model of chronic tuberculosis, a disease for which this class shows significant promise.
Furthermore, we will explore the preclinical data of two other key nitroimidazole candidates, DNDI-0690 and Fexinidazole , within their respective disease models—cutaneous leishmaniasis and human African trypanosomiasis (sleeping sickness). This comparative analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of these next-generation agents based on supporting experimental data.
The Rationale: Why New Nitroimidazoles?
The prototypical nitroimidazole, metronidazole, has been a clinical workhorse for decades.[1] Its mechanism relies on the reduction of its nitro group within anaerobic or microaerophilic pathogens, creating reactive cytotoxic intermediates that induce lethal DNA damage.[2] While effective, its use can be limited by resistance and a relatively short half-life. The new leads discussed here have been engineered to overcome these limitations, offering features such as enhanced potency, activity against resistant strains, and improved pharmacokinetic properties that allow for less frequent dosing.[3][4][5]
Core Comparative Assessment: Murine Model of Chronic Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, and new, shorter treatment regimens are urgently needed. Nitroimidazoles like delamanid and pretomanid are integral components of new TB regimens. Here, we compare their efficacy alongside the next-generation candidate TBA-354 in a standardized chronic TB mouse model.
Experimental Workflow: Chronic TB Mouse Model
The workflow for assessing drug efficacy in a chronic murine TB model is a well-established, multi-stage process designed to simulate human disease progression and treatment response.
Caption: Workflow for Chronic Murine TB Efficacy Studies.
Detailed Protocol: Murine Model of Chronic Tuberculosis
This protocol synthesizes standard methodologies used in preclinical TB drug testing.[6][7][8]
Animal Model: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are used due to their susceptibility to Mtb and well-characterized immune responses.[8]
Infection: Mice are infected via a low-dose aerosol exposure system with Mycobacterium tuberculosis H37Rv to deliver approximately 50-100 colony-forming units (CFU) to the lungs.[6]
Establishment of Chronic Infection: The infection is allowed to establish for 4 to 6 weeks, at which point the bacterial load in the lungs reaches a stable plateau, simulating chronic human TB.
Treatment Initiation:
A baseline group of mice is euthanized to determine the pre-treatment bacterial burden.
Remaining mice are randomized into treatment cohorts.
Drugs are typically formulated in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage, 5 days per week.[9]
Efficacy Assessment:
After a defined treatment period (e.g., 4 or 8 weeks), mice are euthanized.
Lungs and spleens are aseptically removed, homogenized, and serially diluted.
Dilutions are plated on nutrient agar (e.g., Middlebrook 7H11), and CFUs are counted after 3-4 weeks of incubation to determine the reduction in bacterial load.
Sterilizing Activity (Relapse Study): To assess the ability of a drug to completely clear the infection, treatment is stopped, and a cohort of mice is held for an additional 12 weeks. The resurgence of bacterial growth in the lungs indicates treatment relapse.[8]
The following tables summarize key efficacy and pharmacokinetic data for delamanid, pretomanid, and TBA-354, gathered from various murine studies. Doses are normalized to mg/kg for comparison.
Table 1: Comparative Efficacy in Chronic Murine TB Model
Compound
Dose (mg/kg/day)
Treatment Duration
Lung CFU Reduction (log₁₀) vs. Control
Key Findings
Reference(s)
Delamanid
2.5 - 10
4 - 8 weeks
~2.5 (at 2.5 mg/kg after 28 days)
Shows potent activity at low doses; contributes to sterilizing activity in combination regimens.
Case Study Assessments: Other Key Nitroimidazole Leads
While a direct comparison to the anti-TB agents is not feasible, assessing DNDI-0690 and Fexinidazole in their respective, highly relevant preclinical models provides crucial insights into their potential.
DNDI-0690 for Cutaneous Leishmaniasis
Cutaneous leishmaniasis (CL) is a parasitic skin disease requiring improved, preferably oral, treatments. DNDI-0690 has been specifically evaluated for this indication.
Animal Model: BALB/c mice are typically used due to their susceptibility to Leishmania major.[16][17]
Infection: Mice are infected with L. major promastigotes (e.g., 10⁵ parasites) via intradermal injection into the ear or subcutaneous injection in the footpad.[17][18]
Disease Progression: The infection leads to the development of a characteristic skin lesion over several weeks.
Treatment: Oral DNDI-0690 is administered daily.
Efficacy Assessment: Efficacy is measured by the reduction in lesion size (measured with calipers) and, more definitively, by quantifying the parasite burden in the infected tissue (e.g., ear or footpad) and draining lymph nodes using methods like qPCR or limiting dilution assay.[19][20]
Fexinidazole for Human African Trypanosomiasis (HAT)
Fexinidazole is a recently approved oral treatment for HAT, a fatal parasitic disease. Its success was built on robust preclinical data from murine models that simulate both the early (hemolymphatic) and late, central nervous system (CNS) stages of the disease.
Animal Model: Female Swiss mice are commonly used.
Infection: Mice are infected intraperitoneally with Trypanosoma brucei strains that are known to cross the blood-brain barrier (e.g., T. b. brucei GVR35).
Disease Progression: The infection is allowed to progress for ~21-28 days, by which time parasites have established an infection in the CNS, modeling the fatal second stage of HAT.
Treatment: Fexinidazole is administered orally for a defined period (e.g., 5 days).
Efficacy Assessment: A cure is determined by the absence of parasites in the blood and, crucially, the brain, as assessed by microscopy or more sensitive techniques after a long follow-up period (e.g., 180 days) to check for relapse.[24][25]
Absolute oral bioavailability of 41%. Rapidly metabolized into two active metabolites (sulfoxide and sulfone) which are believed to provide most of the in vivo activity and readily cross the blood-brain barrier.
This head-to-head assessment, synthesized from multiple preclinical studies, highlights the specialized development paths of new nitroimidazole leads.
For Tuberculosis , the competition is fierce, with TBA-354 demonstrating superior potency to Pretomanid in mouse models.[14] Its favorable pharmacokinetic profile suggests it could be a strong candidate for future TB regimens.[3] Delamanid and Pretomanid have already proven their value as part of clinically approved regimens, but the preclinical data suggest that further optimization within the nitroimidazole class is possible.
DNDI-0690 stands out for its application in Leishmaniasis . Its high efficacy when delivered orally, combined with excellent accumulation at the dermal site of infection, directly addresses a major unmet need for a simple, safe, and effective oral therapy for CL.[22][23]
Fexinidazole represents a landmark success in neglected disease drug development. The preclinical mouse data were highly predictive of its clinical success for HAT . The key determinant was not just its trypanocidal activity, but the ability of its active metabolites to penetrate the CNS and effect a cure in the advanced stage of the disease.[5][25]
Mechanism of Action: A Common Thread
Despite their different targets, the fundamental mechanism of action for these compounds remains consistent with the nitroimidazole class.
Caption: Generalized Mechanism of Action for Nitroimidazoles.
Conclusion
The new generation of nitroimidazole drug candidates demonstrates significant advancements over earlier compounds. Head-to-head assessments in standardized preclinical models are critical for differentiating these leads and predicting their clinical potential. While Delamanid and Pretomanid are transforming TB treatment, the preclinical data for TBA-354 suggest further improvements in potency are achievable. In parallel, the targeted development of DNDI-0690 and the clinical success of Fexinidazole underscore the versatility and enduring importance of the nitroimidazole scaffold in combating a wide range of challenging infectious diseases. Continued investigation and comparative analysis in robust animal models will be paramount for prioritizing the most promising candidates for clinical development.
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A Head-to-Head Benchmarking Guide: Evaluating Novel Nitroimidazole Compounds Against Pretomanid and Delamanid in Tuberculosis Drug Discovery
For researchers, scientists, and drug development professionals navigating the landscape of anti-tubercular drug discovery, the nitroimidazole class represents a beacon of hope against multidrug-resistant tuberculosis (M...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the landscape of anti-tubercular drug discovery, the nitroimidazole class represents a beacon of hope against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Pretomanid and Delamanid, two pillars of modern TB therapy, have paved the way for a new generation of nitroimidazole candidates. This guide provides a comprehensive framework for the preclinical benchmarking of new nitroimidazole compounds against these established drugs, ensuring a rigorous and objective evaluation of their potential.
This document is designed to be a practical resource, offering not just the "what" but the critical "why" behind experimental choices. By adhering to the detailed protocols and understanding the scientific rationale, researchers can generate robust, reproducible data, crucial for advancing the most promising candidates into the clinical pipeline.
The Nitroimidazole Triumvirate: Mechanism of Action and Resistance
A thorough understanding of the established drugs' mechanisms is fundamental to evaluating novel analogues. Pretomanid and Delamanid are both prodrugs, requiring activation within the Mycobacterium tuberculosis (Mtb) bacillus. This shared activation pathway, however, gives rise to nuanced differences in their activity and resistance profiles.
Mechanism of Action:
Both Pretomanid and Delamanid are activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of the cofactor F420.[1][2] This activation process generates reactive nitrogen species, including nitric oxide (NO), which have a dual-pronged attack on the bacillus.[3]
Inhibition of Mycolic Acid Synthesis: The primary bactericidal effect under aerobic conditions is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Specifically, these compounds inhibit the synthesis of methoxy-mycolic and keto-mycolic acids.[4][5] This disruption of the cell wall's integrity renders the bacteria susceptible to external stressors and ultimately leads to cell lysis.[4]
Respiratory Poisoning: Under anaerobic conditions, characteristic of the persistent, non-replicating Mtb found within granulomas, the generated nitric oxide acts as a respiratory poison, disrupting cellular respiration and leading to bacterial death.[3][6] This activity against dormant bacilli is a key advantage of the nitroimidazole class.
Figure 1: Mechanism of Action of Nitroimidazoles
Resistance Mechanisms:
Resistance to both Pretomanid and Delamanid primarily arises from mutations in the genes associated with the F420 cofactor biosynthesis and activation pathway. These include mutations in ddn, fgd1, fbiA, fbiB, and fbiC.[7] Such mutations prevent the activation of the prodrug, rendering it ineffective. It is noteworthy that some Mtb isolates have shown resistance to either Delamanid or Pretomanid while retaining susceptibility to the other, suggesting subtle differences in their interaction with the activation machinery.[8]
In Vitro Benchmarking: A Multi-faceted Approach
A robust in vitro evaluation is the cornerstone of preclinical drug development. The following assays provide a comprehensive profile of a new nitroimidazole's activity, potency, and potential liabilities.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the foundational metric of a compound's potency. The broth microdilution method is the current reference standard recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][9]
Experimental Protocol: Broth Microdilution MIC Assay
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[8]
Compound Preparation: Prepare stock solutions of the new nitroimidazole, Pretomanid, and Delamanid in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in the 7H9 broth in a 96-well U-bottom microtiter plate to achieve the desired final concentrations.[8]
Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[10]
Inoculation and Incubation: Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free growth control and a sterile control. Seal the plates and incubate at 37°C.
Reading and Interpretation: Read the plates visually after 14 and 21 days of incubation. The MIC is defined as the lowest drug concentration that completely inhibits visible growth.[10]
Bactericidal Activity: Time-Kill Kinetics Assay
This assay determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and provides insights into the rate of killing.
Experimental Protocol: Time-Kill Kinetics Assay
Inoculum Preparation: Prepare an Mtb H37Rv culture in 7H9 broth to a final concentration of approximately 1 x 10⁶ CFU/mL.[5]
Experimental Setup: In sterile culture tubes or flasks, add the Mtb inoculum to 7H9 broth containing the new nitroimidazole, Pretomanid, or Delamanid at concentrations of 0.5x, 1x, 4x, and 16x their predetermined MICs. Include a drug-free growth control.[5]
Sampling: At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw aliquots from each culture.[5]
CFU Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80. Plate 100 µL of the appropriate dilutions onto Middlebrook 7H11 agar plates in duplicate.[5]
Data Analysis: Incubate the plates at 37°C for 3-4 weeks. Count the colonies and calculate the log₁₀ CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Intracellular Activity Assay
Given that Mtb is an intracellular pathogen, assessing a compound's ability to kill bacteria within macrophages is critical.
Experimental Protocol: Macrophage Infection and CFU Enumeration
Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1 or J774A.1) and differentiate them into a macrophage-like state.
Infection: Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1. After a few hours of phagocytosis, wash the cells to remove extracellular bacteria.
Drug Treatment: Add fresh culture medium containing the new nitroimidazole, Pretomanid, or Delamanid at various concentrations to the infected cells.
Cell Lysis and CFU Enumeration: At desired time points (e.g., 3 and 7 days post-infection), lyse the macrophages with a gentle detergent (e.g., 0.1% saponin or 0.25% SDS). Serially dilute the lysate and plate on 7H11 agar to determine the intracellular CFU/mL.[11]
Cytotoxicity Assay
It is essential to ensure that the observed anti-tubercular activity is not due to general cytotoxicity against host cells. The MTT or XTT assay is a standard method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and allow the cells to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the new nitroimidazole, Pretomanid, and Delamanid for 48-72 hours.[12]
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[12]
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀). A selectivity index (SI), calculated as CC₅₀/MIC, of >10 is generally considered favorable.
Table 1: Comparative In Vitro Activity of a Hypothetical New Nitroimidazole (NNI-1) Against Pretomanid and Delamanid
Compound
MIC (µg/mL) vs. Mtb H37Rv
Bactericidal Activity (vs. replicating Mtb)
Intracellular Activity (log₁₀ CFU reduction at 4x MIC)
Cytotoxicity (CC₅₀ in Vero cells, µg/mL)
Selectivity Index (SI = CC₅₀/MIC)
NNI-1
0.03
Bactericidal
2.5
>100
>3333
Pretomanid
0.25
Bactericidal
2.1
>100
>400
Delamanid
0.015
Bactericidal
2.8
>100
>6666
Note: The data presented for NNI-1 is hypothetical and for illustrative purposes.
In Vivo Efficacy: The Murine Model of Tuberculosis
The murine model is the gold standard for the preclinical evaluation of anti-tubercular drug efficacy. Both acute and chronic infection models are employed to assess a compound's bactericidal and sterilizing activity.
Figure 2: In Vivo Efficacy Testing Workflow
Experimental Protocol: Murine Model of Chronic Tuberculosis
Animal Model: Use BALB/c or C57BL/6 mice (6-8 weeks old).[13]
Infection: Infect mice via a low-dose aerosol route with M. tuberculosis Erdman or H37Rv to achieve a bacterial load of 100-200 CFU in the lungs.[13]
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.
Drug Administration: Prepare drug formulations in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the new nitroimidazole, Pretomanid, and Delamanid orally via gavage, typically 5 days a week for 4 to 8 weeks. Include a vehicle control group.
Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen.
CFU Enumeration: Homogenize the tissues in sterile PBS. Serially dilute the homogenates and plate on 7H11 agar. Incubate the plates at 37°C for 4-6 weeks and count the colonies to determine the CFU per organ.[13]
Data Analysis: Calculate the mean log₁₀ CFU per organ for each treatment group and compare the reduction in bacterial load relative to the vehicle control.
Table 2: Comparative In Vivo Efficacy of a Hypothetical New Nitroimidazole (NNI-1) in a Murine Model of Chronic TB
Treatment Group (dose in mg/kg)
Mean log₁₀ CFU in Lungs (± SD)
log₁₀ CFU Reduction vs. Vehicle
Vehicle Control
6.5 (± 0.3)
-
NNI-1 (25)
4.2 (± 0.4)
2.3
Pretomanid (100)
4.8 (± 0.5)
1.7
Delamanid (25)
4.0 (± 0.4)
2.5
Note: The data presented for NNI-1 is hypothetical and for illustrative purposes.
Conclusion and Future Directions
The comprehensive benchmarking of new nitroimidazole compounds against Pretomanid and Delamanid is a critical step in identifying the next generation of anti-tubercular agents. A promising new candidate should ideally exhibit potent in vitro bactericidal activity, significant intracellular killing, a high selectivity index, and robust in vivo efficacy in a murine model of tuberculosis.
The protocols outlined in this guide provide a standardized framework for generating high-quality, comparable data. By adhering to these methodologies, researchers can confidently assess the potential of their novel nitroimidazole compounds and contribute to the global effort to combat the scourge of tuberculosis. The ultimate goal is to develop shorter, safer, and more effective treatment regimens for all forms of this devastating disease.
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A Comprehensive Guide to the Safe Disposal of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
A Comprehensive Guide to the Safe Disposal of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol As researchers and scientists working at the forefront of drug development, our commitment to safety extends beyond...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Safe Disposal of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol
As researchers and scientists working at the forefront of drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide provides essential safety and logistical information for the proper disposal of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, a chiral imidazo-oxazine derivative used in fine chemical synthesis and research.[] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related nitroimidazole compounds and authoritative hazardous waste management guidelines to establish a robust and safe disposal protocol.
The core principle guiding this protocol is risk mitigation. The presence of a nitroimidazole moiety suggests potential reactivity, toxicity, and thermal instability.[1][4] Therefore, all waste containing this compound must be treated as hazardous.
Part 1: Hazard Identification and Risk Assessment
Understanding the hazard profile is the cornerstone of safe handling and disposal. While specific toxicological data for this compound is limited, its classification as a nitroimidazole provides a strong basis for a conservative risk assessment.
Key Hazard Considerations:
Acute Toxicity: The compound is classified with the GHS hazard statement H302, indicating it is "Harmful if swallowed".[5][6]
Reactivity: Nitroaromatic compounds as a class are known for their potential to be energetic materials. While some are stable, others can be sensitive to heat, shock, or friction, and may decompose explosively.[7][8] The U.S. Environmental Protection Agency (EPA) classifies wastes as hazardous if they are normally unstable and readily undergo violent chemical change.[7] Until proven otherwise, this compound should be handled as a potentially reactive substance.
Biological Activity: As a nitroimidazole derivative, this compound is designed to be biologically active.[1][] Nitroimidazole antibiotics function by being reductively activated into cytotoxic intermediates, which can damage DNA.[1][][10] This mechanism implies potential genotoxicity, and all waste should be handled with the assumption that it carries this risk.
Prior to handling the pure compound or its waste, a thorough review of safety protocols is mandatory. All operations should be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
Hand Protection: Nitrile gloves are required. Double-gloving is recommended, especially during waste consolidation.
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure full coverage of legs and closed-toe shoes.
Respiratory Protection: Typically not required when working in a fume hood. However, if handling powders outside of a hood (not recommended), a NIOSH-approved N95 dust mask or higher is necessary.[5]
Safe Handling Practices:
Work on a clean, uncluttered surface to minimize contamination risk.[12]
Avoid generating dust or aerosols.
Do not work alone when handling reactive chemicals; ensure a colleague is aware of the procedure.[13]
Keep containers tightly sealed when not in use and store away from incompatible materials, particularly strong acids, bases, and reducing agents.[12]
Part 3: Disposal Workflow and Procedures
The primary directive for the disposal of this compound is to treat it as a reactive (Class D003) and potentially toxic hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave".[14]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams containing (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.
Caption: Waste Disposal Workflow for (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.
Step-by-Step Disposal Protocol
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent accidental reactions.[15] Never mix incompatible waste streams.
Solid Waste: Includes unused reagent, reaction byproducts, and contaminated consumables (e.g., weigh boats, contaminated silica gel, filter paper). Collect in a dedicated, clearly labeled, sealable container.
Liquid Waste: Solutions containing the compound should be segregated based on the solvent.
Non-Halogenated Solvents: (e.g., methanol, ethanol, acetone, ethyl acetate). Collect in a dedicated non-halogenated waste container.
Halogenated Solvents: (e.g., dichloromethane, chloroform). Collect in a dedicated halogenated waste container.
Aqueous Waste: Neutralize acidic or basic aqueous solutions to a pH between 6 and 8 before adding to the aqueous waste container, provided no reactive quenching is anticipated.
Contaminated Sharps: Needles and scalpels must be placed in a designated sharps container.
Contaminated PPE: Grossly contaminated gloves and bench paper should be double-bagged and placed in the solid waste container.
Step 2: Waste Container Selection and Labeling
Container Integrity: Use only approved, chemically compatible hazardous waste containers. Ensure containers are in good condition, free from cracks or corrosion, and have a secure, vapor-tight lid.[12]
Labeling: Per OSHA and EPA regulations, all hazardous waste containers must be clearly labeled.[16][17] The label must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name: "(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol" and other components of the mixture.
The specific hazard characteristics: "Reactive" and "Toxic."
The accumulation start date (the date the first drop of waste enters the container).
Step 3: Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The SAA must be under the control of the laboratory personnel.
Keep containers closed at all times except when adding waste.
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Ensure secondary containment is used to capture potential leaks or spills.
Step 4: Final Disposal
Professional Disposal Service: The only recommended disposal method is through a licensed and certified hazardous waste management company. These contractors are equipped to handle and transport reactive and toxic chemicals for final disposal, which is typically high-temperature incineration.
Do NOT Attempt On-Site Treatment: While chemical degradation methods for nitroaromatic compounds exist (e.g., reduction of the nitro group), these procedures can be hazardous, may produce toxic byproducts, and require specialized expertise and equipment.[18][19] On-site treatment without proper validation and regulatory approval is not advised and may violate local and federal regulations.[20]
Do NOT Dispose Down the Drain or in Regular Trash: This is strictly prohibited. Nitro compounds can react with plumbing materials to form explosive metal salts, and their biological activity poses a significant threat to aquatic ecosystems.[8][21]
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Immediately notify all personnel in the area.
Evacuate: If the spill is large, involves a volatile solvent, or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Control Ignition Sources: If flammable solvents are involved, extinguish all nearby flames and turn off spark-producing equipment.
Small Spill Cleanup (if trained):
Ensure you are wearing the full PPE listed above.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels as the primary absorbent.
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Reporting: Report all spills to your laboratory supervisor and EHS office, regardless of size.
By adhering to these rigorous procedures, we can ensure the safe handling and environmentally responsible disposal of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, upholding our commitment to safety, scientific integrity, and regulatory compliance.
Comprehensive Safety Guide: Handling and Disposal of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol
Comprehensive Safety Guide: Handling and Disposal of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol This document provides essential safety protocols and operational guidance for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety Guide: Handling and Disposal of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (CAS: 187235-13-8).[1] This compound, a chiral imidazo-oxazine derivative, is structurally related to intermediates used in the synthesis of novel anti-tuberculosis drugs.[][4] Given the limited publicly available toxicity data, this guide is founded on a risk-based approach, drawing from the known hazards of its core chemical functionalities—specifically the nitro-containing heterocyclic structure—to ensure the highest level of safety in the laboratory.
Hazard Assessment: The Rationale Behind the Precautions
Understanding the "why" is critical for fostering a strong safety culture. The precautions outlined below are not arbitrary; they are a direct response to the potential hazards inferred from the molecular structure of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.
Inferred Toxicity: While specific toxicological data for this exact compound is not extensively documented in readily available safety data sheets, its class of nitro-containing organic molecules warrants caution.[1] Similar compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[5] Therefore, we must operate under the assumption of potential toxicity, making containment and prevention of exposure our primary goals.
Explosive Potential: Organic nitro compounds are a well-known class of energetic materials.[2] While not all are explosive, many can form explosive mixtures or decompose violently upon intense heating.[2][5] The presence of the nitro group (NO₂) requires the strict elimination of ignition sources and careful handling to avoid shock, friction, or sudden heating.
Dust and Aerosol Formation: As a solid, this compound poses an inhalation risk if it becomes airborne as dust.[1][6] Fine dust distribution can also increase the risk of a dust explosion.[5] All handling procedures must be designed to minimize or eliminate the generation of dust.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required equipment for routine handling and emergency situations. No single piece of equipment can protect against all hazards, so PPE must be used in conjunction with the engineering controls and operational protocols described in the following sections.[7]
Protection Level
Required PPE
Rationale & Key Specifications
Eye & Face Protection
Chemical Splash Goggles & Face Shield
Goggles provide a seal around the eyes to protect from splashes.[6][8] A face shield must be worn over the goggles during any operation with a splash or spray potential, such as transferring solutions or working with systems under pressure.[6][8] All eye protection must meet ANSI Z87.1 standards.[8]
Hand Protection
Double Nitrile Gloves
Double-gloving provides robust protection against chemical permeation and allows for the safe removal of the outer, contaminated glove without exposing the skin.[6] Nitrile offers good resistance to a range of chemicals.[6]
A flame-resistant (FR) lab coat, kept fully fastened, is required due to the potential flammability and energetic nature of nitro compounds.[6][8] A chemical-resistant apron worn over the coat provides an additional barrier against spills.[6]
Respiratory Protection
Certified Chemical Fume Hood (Primary) / NIOSH-Approved Respirator (Secondary)
All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] In the event of a significant spill or failure of engineering controls, a NIOSH-approved air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[6][7]
Footwear
Closed-Toed Shoes
No open-toed shoes or sandals are permitted in the laboratory.[8] Shoes should be made of a non-porous material to prevent absorption of spilled chemicals.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol breaks down the handling process into distinct phases, each with critical safety checkpoints.
Workflow for Safe Handling
Caption: Workflow for handling the nitro-oxazinol compound.
Phase 1: Preparation & Engineering Controls
Verify Fume Hood: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
Designate Area: Cordon off a specific area within the fume hood for the experiment to contain any potential spills.[6]
Assemble Materials: Have all necessary equipment, reagents, and properly labeled waste containers prepared and within reach before handling the compound to minimize time and movement.[6]
Phase 2: Weighing and Experimental Procedure
Don PPE: Put on all required PPE as detailed in the table above.
Weighing and Transfer:
Tare a suitable container within the fume hood.
Using a spatula, carefully transfer the solid compound, avoiding any actions that could generate dust.[6]
If dissolving, add the solvent to the solid slowly to prevent splashing.[6]
Experimental Conduct:
All manipulations must be performed within the fume hood.[6]
Keep the sash of the fume hood at the lowest possible height that still allows for comfortable work.[6]
Continuously monitor the reaction for any signs of unexpected activity.
Phase 3: Post-Experiment Decontamination
Decontaminate: Thoroughly wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
Segregate Waste: Immediately place all contaminated materials into the designated hazardous waste containers as described in Section 4.
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the apron, face shield, and lab coat. Respiratory protection is typically last.[9]
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.
Emergency & Disposal Plan
A clear plan for managing contingencies is as important as the primary handling protocol.
Spill Response
Small Spill (in fume hood):
Alert personnel in the immediate area.
Wearing full PPE, absorb the spill with a chemical absorbent pad or material.
Collect the contaminated absorbent material, place it in a sealed, labeled hazardous waste bag, and then into the solid hazardous waste container.
Decontaminate the area of the spill.
Large Spill (or any spill outside a fume hood):
EVACUATE the laboratory immediately. Alert others to evacuate.
Close the laboratory doors to isolate the area.[2]
Activate the building's emergency alarm or call your institution's emergency response team.
Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
Improper disposal of nitro-containing compounds can lead to dangerous reactions.[10] Strict waste segregation is mandatory.
Waste Disposal Workflow
Caption: Waste segregation and disposal workflow.
Waste Segregation: All waste streams must be kept separate.[6]
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing papers, paper towels, pipette tips) must be collected in a designated, clearly labeled hazardous waste container for solids.[2][6]
Liquid Waste: All solutions containing the compound and subsequent solvent rinses must be collected in a separate, clearly labeled hazardous waste container for liquids.[6]
Chemical Incompatibility:
DO NOT mix this waste stream with other chemical waste unless compatibility has been explicitly confirmed.[6]
Specifically, avoid mixing with strong oxidizing agents, strong reducing agents, alkaline earth metals, or nitrides, as this can lead to violent reactions, heat, or explosions.[11]
Never mix organic waste containing nitro compounds with inorganic acid waste, especially nitric acid.[10]
Final Disposal: All waste containers must be kept securely closed when not in use. The sealed and labeled containers must be transferred to your institution's designated hazardous waste satellite accumulation area for collection and disposal by a licensed professional waste contractor.[2] Under no circumstances should this chemical or its waste be poured down the drain. [2]
References
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
Anderson, R. F., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Retrieved from [Link]